Technical Documentation Center

(2-Chlorophenyl)methyl 2-aminoacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Chlorophenyl)methyl 2-aminoacetate

Core Science & Biosynthesis

Foundational

(2-Chlorophenyl)methyl 2-aminoacetate chemical properties

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Foreword: The Strategic Importance of Stereochemistry in Pharmaceutical Synthesis (S)-Methyl 2-a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate

Foreword: The Strategic Importance of Stereochemistry in Pharmaceutical Synthesis

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is not merely a chemical compound; it is a critical chiral building block in modern medicine. Its primary significance lies in its role as a key intermediate in the synthesis of Clopidogrel, an indispensable antiplatelet agent used globally to prevent ischemic events. The therapeutic activity of Clopidogrel resides almost exclusively in its (S)-enantiomer, making the enantiopurity of its precursors a matter of utmost importance. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of the chemical properties, a robust synthesis protocol, and the analytical considerations for this vital pharmaceutical intermediate.

Molecular Structure and Core Properties

The molecular integrity and stereochemistry of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate are the foundation of its utility. A thorough understanding of its fundamental properties is paramount for its effective use in synthesis and for ensuring the quality of the final Active Pharmaceutical Ingredient (API). The compound's molecular structure consists of a central chiral carbon atom bonded to a 2-chlorophenyl group, an amino group, a methyl ester group, and a hydrogen atom. It is most commonly handled as its hydrochloride salt to improve stability and handling characteristics.[1]

Physicochemical Data

The properties of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate and its hydrochloride salt are summarized below. These data are essential for designing synthetic procedures, purification strategies, and for storage.

PropertyValueSource(s)
IUPAC Name methyl (2S)-2-amino-2-(2-chlorophenyl)acetate[1]
Synonyms (S)-(+)-2-Chlorophenylglycine methyl ester[2]
Form Hydrochloride Salt[1][3]
CAS Number 141109-14-0 (Free Base); 213018-92-9 (HCl Salt)[2][4]
Molecular Formula C₉H₁₀ClNO₂ (Free Base); C₉H₁₁Cl₂NO₂ (HCl Salt)[2][3]
Molecular Weight 199.63 g/mol (Free Base); 236.09 g/mol (HCl Salt)[2][3]
Physical Appearance White to off-white solid, powder, or crystals[5]
Melting Point 155-158 °C[2]
Boiling Point 270.1 ± 25.0 °C (Predicted)[2]
Solubility Slightly soluble in DMSO and Methanol[2][4]
pKa (Predicted) 6.15 ± 0.10[2][4]
Storage Conditions Refrigerator, under inert atmosphere, hygroscopic[2][4][5]
Spectral Characterization Data

For structural confirmation and purity assessment, the following spectral data are characteristic of the (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride salt.

  • ¹H NMR Spectroscopy (Expected Shifts):

    • Aromatic protons (C₆H₄Cl): Multiplet in the range of 7.2-7.6 ppm.[1]

    • Methine proton (CH-NH₃⁺): Singlet or broad singlet around 5.0-5.5 ppm.[1]

    • Methyl ester protons (OCH₃): Singlet around 3.7-3.9 ppm.[1]

    • Amine protons (-NH₃⁺): A broad singlet, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy (Expected Shifts):

    • Carbonyl Carbon (C=O): ~170 ppm

    • Aromatic Carbons: 127-135 ppm

    • Methine Carbon (CH-NH₃⁺): ~55-60 ppm

    • Methyl Carbon (OCH₃): ~53 ppm

  • Fourier-Transform Infrared (FTIR) Spectroscopy (Expected Peaks):

    • N-H stretch (amine salt): Broad peak from 2500-3000 cm⁻¹

    • C=O stretch (ester): Strong peak around 1740-1750 cm⁻¹

    • C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹

    • C-O stretch (ester): Strong peak around 1200 cm⁻¹

  • Mass Spectrometry (MS):

    • For the free base, the expected [M+H]⁺ peak for C₉H₁₀ClNO₂ is at m/z 200.04.

Synthesis and Chiral Resolution

The industrial synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a two-stage process involving the formation of the racemic ester followed by the critical step of chiral resolution.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Salt Formation A 2-Amino-2-(2-chlorophenyl)acetic acid B Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate A->B  Methanol (MeOH)  Thionyl Chloride (SOCl₂) C Racemic Ester B->C D Diastereomeric Salts: (S)-Ester-(+)-Tartrate (less soluble) (R)-Ester-(+)-Tartrate (more soluble) C->D  L-(+)-Tartaric Acid  Acetone/Methanol E (S)-Ester-(+)-Tartrate Salt (Crystallized Solid) D->E Fractional Crystallization F (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate (Free Base) E->F Basification (e.g., NH₃ soln) & Extraction G (S)-Ester Free Base F->G H (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl (Final Product) G->H HCl (gas or solution)

Synthesis Workflow Diagram
Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of the racemic methyl ester from 2-chlorophenylglycine.

  • Objective: To convert the carboxylic acid group of 2-amino-2-(2-chlorophenyl)acetic acid into a methyl ester.

  • Causality: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[6] Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation as it reacts with methanol to form HCl in situ, which acts as the catalyst, and methyl sulfite. The reaction byproducts (SO₂ and HCl gas) are volatile, which helps drive the reaction to completion.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and remove the excess methanol and volatile byproducts under reduced pressure.

  • Isolation: The resulting residue is the crude racemic methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, which can be taken directly to the next step or purified further. For isolation of the free base, the residue can be dissolved in water, neutralized with a base like aqueous ammonia, and extracted with an organic solvent (e.g., dichloromethane).[9]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol details the separation of the desired (S)-enantiomer from the racemic mixture.

  • Objective: To isolate the (S)-enantiomer by exploiting the differential solubility of diastereomeric salts.

  • Causality: The reaction of a racemic amine with a single enantiomer of a chiral acid (L-(+)-tartaric acid) creates a pair of diastereomers.[10][11] These diastereomers, (S)-amine-(+)-tartrate and (R)-amine-(+)-tartrate, have different physical properties, including solubility. The solvent system (e.g., methanol/acetone) is critically chosen to maximize this solubility difference, allowing the less soluble diastereomer—in this case, the desired (S)-amine salt—to selectively crystallize out of solution.[9]

G cluster_0 Racemic Mixture in Solution cluster_1 Addition of Chiral Agent cluster_2 Diastereomeric Salts cluster_3 Separation Racemic (R)-Ester + (S)-Ester Salts Mixture of: (R)-Ester-(+)-Tartrate (Soluble) (S)-Ester-(+)-Tartrate (Less Soluble) Racemic->Salts Tartaric L-(+)-Tartaric Acid Tartaric->Salts Solid Solid Phase (S)-Ester-(+)-Tartrate (via Crystallization) Salts->Solid Cools Liquid Liquid Phase (R)-Ester-(+)-Tartrate (Remains in Solution) Salts->Liquid

Principle of Chiral Resolution

Step-by-Step Methodology:

  • Preparation: Dissolve the racemic methyl 2-amino-2-(2-chlorophenyl)acetate free base (1.0 eq) in a suitable solvent mixture, such as acetone (approx. 5 volumes).[9]

  • Salt Formation: In a separate flask, dissolve L-(+)-tartaric acid (0.9-1.0 eq) in methanol (approx. 4 volumes). Add the solution of the racemic ester to the tartaric acid solution at room temperature (20-25 °C).

  • Crystallization: Stir the mixture. Crystallization of the diastereomeric salt should begin. The slurry can be stirred for an extended period (12-24 hours) to ensure complete crystallization. The temperature can be controlled (e.g., raised slightly and then cooled) to improve crystal size and purity.[9]

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a cold portion of the solvent mixture (acetone/methanol) to remove the mother liquor containing the more soluble (R)-enantiomer salt.

  • Liberation of Free Base: Suspend the isolated tartrate salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Adjust the pH to 7.0-7.5 with a base (e.g., 20% aqueous ammonia) to break the salt and liberate the free amine into the organic layer.[12]

  • Final Salt Formation: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent like isopropanol to precipitate the final product, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Collect the solid by filtration and dry under vacuum.[1]

Application in Drug Synthesis

The primary and most critical application of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is as a direct precursor to the N-acylated intermediate in the synthesis of Clopidogrel. The enantiopure amino ester is reacted with a derivative of thiophene-2-ethanol, such as 2-(2-thienyl)ethyl tosylate or a similar sulfonate ester, via nucleophilic substitution to form the secondary amine.[13][14] This intermediate is then cyclized with formaldehyde to construct the core tetrahydropyridine ring of Clopidogrel.[13] The stereocenter from the starting material is retained throughout this process, directly leading to the pharmacologically active (S)-enantiomer of the final drug.

Safety and Handling

As a fine chemical intermediate, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride must be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • GHS Pictograms: GHS07 (Exclamation Mark).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[4]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] The compound is hygroscopic and should be stored under an inert atmosphere.[2]

  • First Aid: In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[4]

References

  • methyl 2-amino-2-(2-chlorophenyl)acetate | 141109-14-0. (2024, April 9). ChemBK. Retrieved March 10, 2026, from [Link]

  • A process for resolution of methylamino(2-chlorophenyl)acetate. (n.d.). Google Patents.
  • New Process For Preparation Of Clopidogrel. (n.d.). Quick Company. Retrieved March 10, 2026, from [Link]

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
  • methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride. (n.d.). Alichem. Retrieved March 10, 2026, from [Link]

  • Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved March 10, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • PROCESS FOR PREPARATION OF CLOPIDOGREL BISULPHATE. (n.d.). Google APIs.

Sources

Exploratory

Structural Analysis and Characterization of Methyl 2-amino-2-(2-chlorophenyl)acetate: A Senior Application Scientist's Guide

Executive Summary: The Strategic Importance of Stereochemistry In the realm of modern pharmaceutical synthesis, Methyl 2-amino-2-(2-chlorophenyl)acetate (specifically its hydrochloride salt) is not merely a chemical comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Importance of Stereochemistry

In the realm of modern pharmaceutical synthesis, Methyl 2-amino-2-(2-chlorophenyl)acetate (specifically its hydrochloride salt) is not merely a chemical compound; it is a critical chiral building block. Its primary significance lies in its role as the foundational intermediate in the synthesis of Clopidogrel, a globally indispensable thienopyridine antiplatelet agent used to prevent ischemic events 1.

The therapeutic efficacy of Clopidogrel resides almost exclusively in its (S)-enantiomer. The (R)-enantiomer is not only devoid of antithrombotic activity but has also been shown to induce convulsions in animal models 2. Consequently, the rigorous structural elucidation and enantiomeric validation of its precursor, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, are non-negotiable parameters in drug development.

Pathway A 2-Chlorobenzaldehyde B rac-2-Amino-2- (2-chlorophenyl)acetonitrile A->B Strecker Reaction C rac-2-Amino-2- (2-chlorophenyl)acetic acid B->C Hydrolysis D Methyl 2-amino-2- (2-chlorophenyl)acetate C->D Esterification E (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate D->E Chiral Resolution F Clopidogrel (Active API) E->F Alkylation

Synthetic pathway of Clopidogrel highlighting the chiral intermediate.

Molecular Architecture & Physicochemical Profile

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis. The molecular structure consists of a central chiral alpha-carbon atom bonded to a 2-chlorophenyl group, a protonated amino group, a methyl ester group, and a hydrogen atom 1. This specific three-dimensional conformation dictates its interactions in chiral recognition processes.

Table 1: Physicochemical Properties of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride

PropertyValue
Molecular Formula C₉H₁₁Cl₂NO₂
Molecular Weight 236.09 g/mol
Exact Mass (Free Base) 199.04 m/z
Chiral Center Alpha-carbon (S-configuration)
Appearance White to off-white crystalline powder

Spectroscopic Elucidation (NMR, IR, MS)

As an application scientist, I approach spectroscopic analysis not merely as a data-collection exercise, but as a self-validating system where each technique corroborates the others to establish absolute structural integrity.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the chemical environment of the molecule. The causality behind the chemical shifts is directly tied to the electron-withdrawing nature of the functional groups. For instance, the methine proton at the chiral center is highly deshielded due to the adjacent amino group, the ester carbonyl, and the ortho-chlorophenyl ring, resulting in a characteristic signal around 5.0-5.5 ppm 1.

Table 2: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Significance
7.2 - 7.6 Multiplet4HAromatic protonsConfirms the ortho-chlorophenyl ring integrity.
5.0 - 5.5 Singlet (broad)1HChiral methine (CH)Deshielded by adjacent N, O, and Cl groups.
3.7 - 3.9 Singlet3HMethoxy (OCH₃)Validates successful esterification.
8.5 - 9.0 Broad singlet3HAmmonium (NH₃⁺)Confirms the hydrochloride salt formation.
Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The ester carbonyl stretch is the most diagnostic feature.

Table 3: IR Spectral Assignments (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
2500 - 3200 Broad, StrongN-H stretchCharacteristic of primary amine hydrochloride salts.
1740 - 1760 Sharp, StrongC=O stretchConfirms the presence of the intact ester carbonyl.
1200 - 1250 StrongC-O stretchConfirms the ester linkage.
< 800 MediumC-Cl stretchValidates the halogenated aromatic system.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the exact mass. For the free base (C₉H₁₀ClNO₂), the expected [M+H]⁺ ion is observed at m/z 200.05. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as an internal validation of the halogen's presence.

Chiral Resolution & HPLC Analysis

The therapeutic integrity of Clopidogrel relies entirely on the enantiomeric purity of its precursors. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination. The method utilizes a Chiral Stationary Phase (CSP), such as Chiralcel OJ-H, which is coated with cellulose tris(4-methylbenzoate).

Experiential Insight: The addition of a basic modifier like diethylamine (DEA) to the mobile phase is a critical choice; it suppresses secondary interactions between the basic amino group of the analyte and residual silanols on the silica support, thereby drastically improving peak shape and resolution .

HPLCWorkflow A 1. Sample Preparation (Dissolve in Mobile Phase) B 2. Chiral Stationary Phase (Cellulose-based CSP) A->B C 3. Isocratic Elution (Hexane/IPA/DEA modifier) B->C D 4. UV Detection (PDA Detector, 220 nm) C->D E 5. Chromatogram Analysis (Calculate %ee) D->E

Self-validating chiral HPLC analytical workflow for enantiomeric purity.

Experimental Protocols

Protocol A: Synthesis via Strecker Reaction and Esterification

This protocol outlines the generation of the racemic ester prior to chiral resolution.

  • Imine Formation: React 2-chlorobenzaldehyde with ammonia in a suitable solvent (e.g., methanol) to form the corresponding imine.

  • Cyanation (Strecker Step): Introduce sodium cyanide (NaCN) carefully under controlled temperature (0-5°C) to yield rac-2-amino-2-(2-chlorophenyl)acetonitrile.

  • Hydrolysis: Reflux the nitrile intermediate in concentrated aqueous hydrochloric acid to hydrolyze the nitrile group, yielding rac-2-amino-2-(2-chlorophenyl)acetic acid hydrochloride.

  • Esterification: Suspend the resulting acid in dry methanol. Slowly bubble dry HCl gas (or add thionyl chloride dropwise) to catalyze the esterification. Reflux for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure, precipitate the product using cold diethyl ether, and filter to obtain the racemic methyl ester hydrochloride.

  • Self-Validation Checkpoint: Post-reaction, a crude ¹H NMR must show the complete disappearance of the aldehyde proton (~10 ppm) and the appearance of the methoxy singlet (~3.8 ppm) to validate complete conversion.

Protocol B: Chiral HPLC Method for Enantiomeric Excess (%ee) Determination
  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly via sonication.

  • System Setup: Install a Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm). Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (S)-methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride in 1.0 mL of the mobile phase.

  • Detection: Set the Photodiode Array (PDA) detector to monitor at 220 nm.

  • Self-Validation Checkpoint: Before analyzing the sample, run a blank injection (mobile phase only) to rule out system peaks. Follow this with a racemic standard injection to validate that the resolution factor (Rs) between the (R) and (S) enantiomers is ≥ 1.5 (baseline separation). Without this Rs validation, any subsequent %ee calculation is structurally untrustworthy.

References

  • Title: (S)-Methyl 2-amino-2-(2-chlorophenyl)
  • Title: Clopidogrel and Impurities Source: BOC Sciences URL
  • Title: An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate Source: ResearchGate URL

Sources

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-(+)-2-Chlorophenylglycine Methyl Ester

Executive Summary (S)-(+)-2-Chlorophenylglycine methyl ester (IUPAC: Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate) is a highly specialized chiral building block that serves as the foundational intermediate in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(+)-2-Chlorophenylglycine methyl ester (IUPAC: Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate) is a highly specialized chiral building block that serves as the foundational intermediate in modern medicinal chemistry for the synthesis of thienopyridine-class antiplatelet agents. Its most critical industrial application is in the asymmetric synthesis of Clopidogrel (Plavix), a blockbuster medication used to prevent ischemic events[1]. Because the pharmacological efficacy of Clopidogrel is strictly stereoselective—residing almost entirely in its (S)-enantiomer—the physical characterization, chiral resolution, and handling of this specific methyl ester intermediate are paramount to successful drug development[1].

Physicochemical Profiling & Salt Forms

A major challenge in the industrial handling of the (S)-(+)-2-Chlorophenylglycine methyl ester free base is its physical state. As a free base, it presents as an oily residue or a low-melting solid (38–42 °C), making it highly susceptible to degradation and difficult to purify via standard crystallization[2].

To engineer a more stable, highly crystalline, and water-soluble intermediate, the free base is routinely converted into its tartrate or hydrochloride salt forms[3]. The table below summarizes the critical physicochemical parameters across these three forms:

Property(S)-(+)-Free Base(S)-(+)-Tartrate Salt(S)-(+)-Hydrochloride Salt
CAS Number 141109-14-0 / 73727-51-2[2][4]141109-15-1[5]213018-92-9[3]
Molecular Formula C₉H₁₀ClNO₂[4]C₁₃H₁₆ClNO₈[5]C₉H₁₁Cl₂NO₂[3]
Molecular Weight 199.63 g/mol [2]349.72 g/mol [5]236.09 g/mol [3]
Appearance White to off-white solid/oil[2]White crystalline solid[6]White crystalline solid[3]
Melting Point 38–42 °C[2]155–158 °C[7]177–181 °C[4]
Specific Optical Rotation +95.5° (c=1, MeOH)[1]+86° to +88° (c=1, MeOH)[8]+58.5° (c=1, MeOH)[9]
Solubility Soluble in organic solvents[2]Soluble in water[5]Soluble in aqueous media[9]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to view synthetic protocols not merely as a sequence of steps, but as a self-validating system where the underlying causality of each reagent choice guarantees the integrity of the final product.

Protocol A: Esterification and Diastereomeric Resolution

Objective: Convert racemic 2-chlorophenylglycine to the enantiomerically pure (S)-methyl ester tartrate.

  • Esterification: Suspend racemic 2-chlorophenylglycine in methanol. Slowly add thionyl chloride (SOCl₂) dropwise at 0–5 °C, then heat the mixture to 50–65 °C for 4–6 hours[10].

    • Causality: SOCl₂ serves a dual mechanistic purpose. It reacts with methanol to generate anhydrous HCl in situ, which acts as the acid catalyst for the esterification. Simultaneously, it functions as a dehydrating agent, consuming the water byproduct and driving the equilibrium entirely toward the methyl ester[10].

  • Chiral Resolution: Isolate the racemic free base and dissolve it in acetone. In a separate vessel, prepare a methanolic solution of L-(+)-tartaric acid. Combine the streams at 30–35 °C and allow the mixture to cool slowly to 20–22 °C[10].

    • Causality: L-(+)-tartaric acid acts as the chiral resolving agent. It forms diastereomeric salts with the racemic mixture. Because the (S)-amine-(L)-tartrate salt has a drastically lower solubility product in the acetone/methanol solvent matrix than the (R)-amine-(L)-tartrate salt, it selectively precipitates out of the solution, shifting the equilibrium to yield high optical purity[8].

  • Self-Validating Quality Control: Filter and dry the precipitate.

    • Validation: The system validates itself via chiral HPLC and polarimetry. A successful resolution will yield an enantiomeric excess (ee) of >98% and a specific optical rotation of [α]D²⁰ = +86° to +88° (c=1, Methanol)[8].

Protocol B: N-Alkylation and Pictet-Spengler Cyclization

Objective: Synthesize the active API, (S)-(+)-Clopidogrel, from the chiral intermediate.

  • Freebasing & N-Alkylation: Treat the (S)-tartrate salt with aqueous ammonia (pH 7.0–7.2) to liberate the free base, and extract into dichloromethane (DCM)[10]. Dissolve the concentrated free base in acetonitrile. Add potassium bicarbonate (KHCO₃) and 2-(2-thienyl)ethyl p-toluenesulfonate, then reflux at 78–80 °C[10].

    • Causality: KHCO₃ is chosen as a mild, heterogeneous acid scavenger. As the alkylation proceeds, p-toluenesulfonic acid is liberated. If left unneutralized, this acid would protonate the newly formed secondary amine, arresting further reaction. KHCO₃ neutralizes the acid without causing unwanted side reactions (like ester hydrolysis)[10].

  • Cyclization: React the resulting secondary amine intermediate with formaldehyde under acidic conditions[11].

    • Causality: This step utilizes a Pictet-Spengler-type cyclization. The acid catalyzes the reaction between formaldehyde and the secondary amine to form a highly electrophilic iminium ion. The electron-rich thiophene ring acts as an internal nucleophile, attacking the iminium carbon to close the tetrahydropyridine ring, yielding the final (S)-(+)-Clopidogrel structure[11].

  • Self-Validating Quality Control: Monitor the cyclization via LC-MS.

    • Validation: The complete disappearance of the secondary amine mass (m/z ~309) and the emergence of the Clopidogrel mass (m/z ~321) confirms the success of the cyclization.

Visualizations

ResolutionWorkflow A Racemic 2-Chlorophenylglycine (Starting Material) B Esterification (SOCl2, Methanol, 50-65°C) A->B C Racemic 2-Chlorophenylglycine Methyl Ester B->C D Chiral Resolution (L-(+)-Tartaric Acid, Acetone/MeOH) C->D E (S)-(+)-Enantiomer Tartrate Salt (Precipitate: Target) D->E F (R)-(-)-Enantiomer (Mother Liquor: Waste/Recycle) D->F

Fig 1. Diastereomeric resolution of racemic 2-chlorophenylglycine methyl ester.

ClopidogrelSynthesis A (S)-(+)-2-Chlorophenylglycine Methyl Ester B N-Alkylation (KHCO3, Acetonitrile) A->B C Intermediate Secondary Amine B->C D Pictet-Spengler Cyclization (Formaldehyde, H+) C->D E (S)-(+)-Clopidogrel (Active API) D->E

Fig 2. Asymmetric synthesis of Clopidogrel via N-alkylation and cyclization.

Comprehensive References

  • [2] Jigspharma - (S)-(+)-2-Chlorophenylglycine Methyl Ester Physical Properties. Source: jigspharma.com. URL:

  • [3] ChemicalBook - (S)-(+)-2-CHLOROPHENYLGLYCINE METHYL ESTER HYDROCHLORIDE. Source: chemicalbook.com. URL:

  • [5] LGC Standards - (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt. Source: lgcstandards.com. URL:

  • [1] Benchchem - (S)-(+)-2-Chlorophenylglycine methyl ester tartrate. Source: benchchem.com. URL:

  • [10] US Patent 2007/0191609 A1 - Process for preparation of clopidogrel bisulphate. Source: googleapis.com. URL:

Sources

Exploratory

An In-depth Technical Guide to Edoxaban (CAS 141109-14-0): Properties, Mechanism, and Hazards

For Researchers, Scientists, and Drug Development Professionals Introduction Edoxaban (CAS 141109-14-0) is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban (CAS 141109-14-0) is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Marketed under trade names such as Lixiana® and Savaysa®, it belongs to the class of non-vitamin K antagonist oral anticoagulants (NOACs) and is utilized for the prevention and treatment of thromboembolic disorders.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and potential hazards associated with Edoxaban, tailored for professionals in research and drug development.

Physicochemical Properties and Synthesis Overview

Edoxaban is a white to pale yellowish-white crystalline powder.[4] It is typically used in its tosylate monohydrate salt form to improve stability and handling properties.[5]

PropertyValueSource
CAS Number 141109-14-0 (Edoxaban); 480449-71-6 (Edoxaban tosylate)[6]
Molecular Formula C24H30ClN7O4S
Molecular Weight 548.06 g/mol
Solubility Low solubility in the pH range of 3–7. Soluble in organic solvents like methanol and DMSO.
Stability Susceptible to degradation under acidic, alkaline, and oxidative conditions. Relatively stable under thermal and photolytic stress.

The synthesis of Edoxaban is a multi-step process that involves the creation of a specific molecular structure with three chiral centers.[5] A common synthetic strategy involves the coupling of a diamine cyclohexane core with a thiazolopyridine carboxamide moiety, followed by a reaction with an oxalamide derivative.[1] The final step is the formation of the tosylate salt and its monohydrate form.[5]

Mechanism of Action: Direct Factor Xa Inhibition

Edoxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa).[1] FXa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[7] Thrombin then catalyzes the conversion of soluble fibrinogen to insoluble fibrin, leading to the formation of a blood clot.[7]

By binding to the active site of both free FXa and FXa within the prothrombinase complex, Edoxaban effectively blocks this conversion, leading to a dose-dependent reduction in thrombin generation and subsequent fibrin clot formation.[1][7] This targeted mechanism of action provides a more predictable anticoagulant response compared to traditional anticoagulants like warfarin.

Edoxaban Mechanism of Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXa Factor Xa Edoxaban Edoxaban Edoxaban->FXa Inhibits Anti-Xa Assay Workflow Prep_Standards Prepare Edoxaban Standards Add_Plasma Add Plasma and Incubate Prep_Standards->Add_Plasma Add_FXa Add Factor Xa Reagent Add_Plasma->Add_FXa Add_Substrate Add Chromogenic Substrate Add_FXa->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Calculate_Concentration Calculate Concentration Measure_Absorbance->Calculate_Concentration

Caption: Workflow for an In Vitro Chromogenic Anti-Factor Xa Assay.

Ex Vivo Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade and is prolonged by Edoxaban in a concentration-dependent manner. [7] Materials:

  • Blood samples collected in 3.2% sodium citrate tubes

  • Centrifuge

  • Coagulation analyzer

  • PT reagent (thromboplastin)

  • Calcium chloride solution

Procedure:

  • Collect whole blood from subjects and mix gently with the sodium citrate anticoagulant.

  • Centrifuge the blood sample to obtain platelet-poor plasma.

  • Pre-warm the plasma sample, PT reagent, and calcium chloride solution to 37°C.

  • Following the coagulation analyzer's instructions, mix a specific volume of the plasma with the PT reagent.

  • Initiate the coagulation reaction by adding the pre-warmed calcium chloride solution.

  • The coagulation analyzer will automatically detect the formation of a fibrin clot and record the clotting time in seconds. [7]

Conclusion

Edoxaban is a significant advancement in anticoagulant therapy, offering a targeted and predictable mechanism of action. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, pharmacokinetics, pharmacodynamics, and safety profile is essential for its effective and safe utilization in research and development. The experimental protocols outlined in this guide provide a foundation for the in vitro and ex vivo characterization of this important therapeutic agent.

References

  • Douxfils, J., et al. (2019). In vitro assessment of edoxaban anticoagulant effect in pediatric plasma. Thrombosis Research. Retrieved from [Link]

  • He, L., et al. (2017). Determination of edoxaban equivalent concentrations in human plasma by an automated anti-factor Xa chromogenic assay. Thrombosis Research.
  • Salmonson, T., et al. (2015). Edoxaban: a new oral direct factor Xa inhibitor for the prevention and treatment of thromboembolic disorders. Journal of Thrombosis and Thrombolysis.
  • Samama, M. M., et al. (2012). In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux. Thrombosis Research. Retrieved from [Link]

  • He, L., et al. (2017). Determination of edoxaban equivalent concentrations in human plasma by an automated anti-factor Xa chromogenic assay. ResearchGate. Retrieved from [Link]

  • Laboratory Corporation of America. (2015). 504430: Edoxaban, Anti-Xa. Retrieved from [Link]

  • Kitchen, S. (n.d.). Measuring concentrations of Rivaroxaban, Apixaban, Edoxaban Methods and Challenges.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS EDOXABAN. Retrieved from [Link]

  • BioCrick. (n.d.). Edoxaban tosylate-MSDS. Retrieved from [Link]

  • Parasrampuria, D. A., & Truitt, K. E. (2016). Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics.
  • European Medicines Agency. (2022). Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC) No 1901/2006. Retrieved from [Link]

  • European Medicines Agency. (2024). Public Assessment Report Scientific discussion Edoxaban Hexal (edoxaban tosilate monohydrate) SE/H/2476/01-03/DC. Retrieved from [Link]

  • European Medicines Agency. (2025). Lixiana. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). FDA Draft Briefing Document for the Cardiovascular and Renal Drugs Advisory Committee (CRDAC). Retrieved from [Link]

  • Daiichi Sankyo. (2015). U.S. FDA Approves Daiichi Sankyo's Once-Daily SAVAYSA™ (edoxaban) Tablets for Reduction of Stroke Risk in Non-Valvular Atrial Fibrillation and for the Treatment of Venous Thromboembolism. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Contains Nonbinding Recommendations - Draft Guidance on Edoxaban Tosylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Edoxaban. Retrieved from [Link]

  • Douxfils, J., et al. (2015). Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review. Journal of Thrombosis and Thrombolysis. Retrieved from [Link]

  • PhenX Toolkit. (2021). Prothrombin Time. Retrieved from [Link]

  • Janusinfo.se. (n.d.). Edoxaban. Retrieved from [Link]

  • Scottish Medicines Consortium. (2015). edoxaban tosilate15mg, 30mg and 60mg film-coated tablets (Lixiana®) SMC No. (1095/15) Daiichi Sankyo UK Limited. Retrieved from [Link]

  • Gosselin, R. C., et al. (2021). A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation. British Journal of Haematology. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). INNOVANCE Anti-Xa assay. Retrieved from [Link]

  • PR Newswire. (2015). U.S. FDA Approves Daiichi Sankyo's Once-Daily SAVAYSA™ (edoxaban) Tablets for Reduction of Stroke Risk in Non-Valvular Atrial Fibrillation and for the Treatment of Venous Thromboembolism. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide to the Synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester

Introduction (R)-(-)-2-Chlorophenylglycine methyl ester is a chiral building block of significant importance in the pharmaceutical industry.[1][2] Its primary application lies in the synthesis of clopidogrel, a widely us...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-(-)-2-Chlorophenylglycine methyl ester is a chiral building block of significant importance in the pharmaceutical industry.[1][2] Its primary application lies in the synthesis of clopidogrel, a widely used antiplatelet agent.[2][3] The specific stereochemistry of the (R)-enantiomer is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this critical intermediate, designed for researchers, scientists, and professionals in drug development.

This document delves into the intricacies of various synthetic strategies, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will explore enzymatic resolutions, chemical resolutions, and asymmetric synthesis, providing a comparative analysis to aid in methodology selection for specific research and development needs.

Core Synthetic Strategies

The synthesis of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester predominantly relies on two fundamental approaches: the resolution of a racemic mixture and asymmetric synthesis.

  • Resolution of Racemic 2-Chlorophenylglycine or its Derivatives: This is a widely practiced industrial method. It involves the preparation of a racemic mixture of 2-chlorophenylglycine or its methyl ester, followed by separation of the desired (R)-enantiomer from the unwanted (S)-enantiomer.

  • Asymmetric Synthesis: This approach aims to directly synthesize the (R)-enantiomer with high stereoselectivity, avoiding the need for a resolution step.

Resolution of Racemic 2-Chlorophenylglycine Methyl Ester

The resolution of racemic 2-chlorophenylglycine methyl ester is a common and effective method for obtaining the desired (R)-enantiomer. This can be achieved through chemical or enzymatic methods.

1.1. Chemical Resolution using a Chiral Resolving Agent

This classical method involves the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts with the racemic amino ester.[4] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: L-(+)-tartaric acid is a readily available and relatively inexpensive chiral resolving agent. Its acidic nature allows it to form salts with the basic amino group of the 2-chlorophenylglycine methyl ester.

  • Solvent Selection: The choice of solvent is critical for achieving efficient separation of the diastereomeric salts. A solvent system where one diastereomer is significantly less soluble than the other is ideal. Methanol is often employed in this resolution.[3]

  • Temperature Control: Temperature plays a crucial role in crystallization. Controlled cooling allows for the selective precipitation of the desired diastereomeric salt.[4]

Experimental Protocol: Resolution with L-(+)-Tartaric Acid [3][4]

  • Salt Formation: Dissolve racemic 2-chlorophenylglycine methyl ester in a suitable solvent such as methanol. Add a stoichiometric amount of L-(+)-tartaric acid to the solution.

  • Crystallization: Heat the mixture to ensure complete dissolution, then cool it slowly to induce crystallization of the less soluble (R)-(-)-2-chlorophenylglycine methyl ester L-(+)-tartrate salt. The reaction is often maintained at a specific temperature range (e.g., 28-32°C) for several hours to maximize the yield and purity of the desired diastereomer.[3]

  • Isolation: Collect the precipitated solid by filtration and wash it with a cold solvent to remove impurities.

  • Liberation of the Free Amino Ester: Treat the isolated tartrate salt with a base, such as ammonia solution, to neutralize the tartaric acid and liberate the free (R)-(-)-2-chlorophenylglycine methyl ester.[4][5]

  • Extraction and Purification: Extract the free amino ester with an organic solvent (e.g., dichloromethane) and remove the solvent under reduced pressure to obtain the purified product.[4][5]

1.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally friendly alternative to chemical resolution. This method utilizes the stereospecificity of enzymes, such as lipases or penicillin G acylase, to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[6][7]

For the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester, the unwanted (S)-enantiomer is typically the one that undergoes enzymatic transformation. For instance, immobilized penicillin G acylase can be used to selectively hydrolyze the N-phenylacetyl derivative of (S)-2-chlorophenylglycine, leaving the (R)-N-phenylacetyl-2-chlorophenylglycine unreacted.[7][8]

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of enzyme is paramount for achieving high enantioselectivity. Penicillin G acylase is known for its high specificity towards the L-enantiomers (which corresponds to the S-enantiomer in this case) of N-acylated amino acids.[7]

  • Immobilization: Immobilizing the enzyme on a solid support (e.g., Eupergit C) enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse, making the process more cost-effective.[7]

  • Reaction Conditions: pH and temperature are critical parameters that affect enzyme activity and stability. The reaction is typically carried out in an aqueous medium at a controlled pH (often around 8.0) and temperature.[8][9]

Experimental Protocol: Enzymatic Resolution using Immobilized Penicillin G Acylase [7][8][10]

  • Substrate Preparation (N-acetylation): Acetylate the racemic 2-chlorophenylglycine to prepare the N-acetyl-2-chlorophenylglycine substrate.[9]

  • Enzymatic Hydrolysis: Suspend the racemic N-acetyl-2-chlorophenylglycine in water and adjust the pH to the optimal range for the enzyme. Add the immobilized penicillin G acylase.

  • Selective Hydrolysis: The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer, forming (S)-2-chlorophenylglycine. The (R)-N-acetyl-2-chlorophenylglycine remains unreacted.

  • Separation: After the reaction, filter off the immobilized enzyme. Acidify the filtrate to precipitate the unreacted (R)-N-acetyl-2-chlorophenylglycine.[6]

  • Hydrolysis to (R)-2-Chlorophenylglycine: Hydrolyze the isolated (R)-N-acetyl-2-chlorophenylglycine to obtain (R)-2-chlorophenylglycine.

  • Esterification: Esterify the (R)-2-chlorophenylglycine with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to yield the final product, (R)-(-)-2-Chlorophenylglycine methyl ester.[11][12]

Asymmetric Synthesis

Asymmetric synthesis aims to directly create the desired chiral center with a specific stereochemistry. While less common for the industrial production of (R)-(-)-2-Chlorophenylglycine methyl ester compared to resolution methods, asymmetric approaches are a field of active research.

One notable asymmetric method is the Strecker synthesis using a chiral auxiliary.[13] This involves the reaction of 2-chlorobenzaldehyde with a cyanide source and a chiral amine. The chiral auxiliary directs the addition of the cyanide to one face of the imine intermediate, leading to the preferential formation of one enantiomer of the resulting α-aminonitrile. Subsequent hydrolysis and esterification yield the desired chiral amino ester.

Causality Behind Experimental Choices:

  • Chiral Auxiliary: The choice of the chiral auxiliary is critical for the stereochemical outcome of the reaction. A well-chosen auxiliary will create a significant energy difference between the two possible transition states, leading to high diastereoselectivity.

  • Reaction Conditions: The reaction conditions, including solvent and temperature, can influence the diastereoselectivity of the cyanide addition.

Quantitative Data Summary
MethodKey Reagents/CatalystSubstrateTypical Yield (%)Enantiomeric Excess (ee%)Reference
Chemical Resolution L-(+)-Tartaric AcidRacemic 2-chlorophenylglycine methyl ester85-92% (of the tartrate salt)>99%[3]
Enzymatic Resolution Immobilized Penicillin G AcylaseRacemic N-phenylacetyl-2-chlorophenylglycine~45% (for the desired enantiomer)>99%[7]
Visualizing the Synthetic Pathways

Synthesis_Overview cluster_racemic Racemic Synthesis cluster_resolution Resolution cluster_asymmetric Asymmetric Synthesis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Racemic 2-Chlorophenylglycine Racemic 2-Chlorophenylglycine 2-Chlorobenzaldehyde->Racemic 2-Chlorophenylglycine Strecker Synthesis Racemic Ester Racemic Ester Racemic 2-Chlorophenylglycine->Racemic Ester Esterification Diastereomeric Salts Diastereomeric Salts Racemic Ester->Diastereomeric Salts L-(+)-Tartaric Acid (R)-Ester (R)-(-)-2-Chlorophenylglycine Methyl Ester Racemic Ester->(R)-Ester Enzymatic Resolution Diastereomeric Salts->(R)-Ester Crystallization & Liberation 2-Chlorobenzaldehyde_asym 2-Chlorobenzaldehyde (R)-Aminonitrile (R)-Aminonitrile 2-Chlorobenzaldehyde_asym->(R)-Aminonitrile Asymmetric Strecker (R)-Ester_asym (R)-(-)-2-Chlorophenylglycine Methyl Ester (R)-Aminonitrile->(R)-Ester_asym Hydrolysis & Esterification

Caption: Overview of synthetic routes to (R)-(-)-2-Chlorophenylglycine methyl ester.

Chemical_Resolution_Workflow start Racemic 2-Chlorophenylglycine Methyl Ester step1 Dissolve in Methanol + L-(+)-Tartaric Acid start->step1 step2 Heat to Dissolve step1->step2 step3 Cool to Crystallize (R)-Ester Tartrate Salt step2->step3 step4 Filter to Isolate Salt step3->step4 step5 Treat with Base (e.g., Ammonia) step4->step5 step6 Extract with Organic Solvent step5->step6 end (R)-(-)-2-Chlorophenylglycine Methyl Ester step6->end

Caption: Workflow for the chemical resolution of racemic 2-chlorophenylglycine methyl ester.

Enzymatic_Resolution_Workflow start Racemic 2-Chlorophenylglycine step1 N-Acetylation start->step1 step2 Racemic N-Acetyl-2-chlorophenylglycine step1->step2 step3 Enzymatic Hydrolysis with Immobilized Penicillin G Acylase step2->step3 step4 Separation of Enzyme step3->step4 step5 Acidification to Precipitate (R)-N-Acetyl-2-chlorophenylglycine step4->step5 step6 Hydrolysis of (R)-N-Acetyl derivative step5->step6 step7 Esterification step6->step7 end (R)-(-)-2-Chlorophenylglycine Methyl Ester step7->end

Caption: Workflow for the enzymatic resolution of racemic 2-chlorophenylglycine.

Conclusion

The synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester is a well-established process in the pharmaceutical industry, with resolution methods being the most mature and widely implemented. Chemical resolution with tartaric acid offers a high-yielding and robust method, while enzymatic resolution provides a more sustainable and highly selective alternative. Asymmetric synthesis, although less common in large-scale production, remains a valuable area of research for developing more direct and efficient routes to this important chiral intermediate. The choice of the optimal synthetic route will depend on various factors, including scalability, cost-effectiveness, and environmental considerations.

References

  • Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters. Available at: [Link]

  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. Available at: [Link]

  • Enzymatic resolution process. European Patent Office.
  • Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. Google Patents.
  • Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science (RSC Publishing). Available at: [Link]

  • Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
  • Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate. Available at: [Link]

  • Synthesis of clopidogrel impurity intermediate. Patsnap Eureka. Available at: [Link]

  • Synthesis of Unprotected 2-Arylglycines by Transamination of Arylglyoxylic Acids with 2-(2-Chlorophenyl)glycine. ResearchGate. Available at: [Link]

  • University of Groningen Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. University of Groningen. Available at: [Link]

  • WO 2007/094006 A1. Google Patents.

Sources

Exploratory

Spectral Data Analysis of Methyl (2-chlorophenyl)glycinate: A Technical Guide

Introduction Methyl (2-chlorophenyl)glycinate is a chiral amino acid ester derivative of significant interest in the pharmaceutical industry, notably as a key intermediate in the synthesis of the antiplatelet agent Clopi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (2-chlorophenyl)glycinate is a chiral amino acid ester derivative of significant interest in the pharmaceutical industry, notably as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel[1][2][3]. The precise structural elucidation and purity assessment of this compound are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of methyl (2-chlorophenyl)glycinate.

This in-depth technical guide provides a detailed analysis of the expected spectral data for methyl (2-chlorophenyl)glycinate. As a self-validating system, this document will not only present the predicted spectral features but also delve into the causal relationships between the molecular structure and the observed spectroscopic signals. The methodologies for data acquisition and interpretation are detailed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following molecular structure and atom numbering scheme for methyl (2-chlorophenyl)glycinate will be used throughout this guide.

Figure 1: Molecular structure of methyl (2-chlorophenyl)glycinate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4][5][6][7]

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.40 - 7.50m2HAr-H
~ 7.20 - 7.35m2HAr-H
~ 5.10s1H
3.75s3HOCH₃
~ 2.00br s2HNH₂

Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons (Ar-H): The four protons on the 2-chlorophenyl ring are expected to appear in the aromatic region of the spectrum, typically between 7.20 and 7.50 ppm. Due to the presence of the chloro and the substituted glycinate groups, these protons will exhibit complex splitting patterns (multiplets, m) arising from spin-spin coupling with each other.

  • Alpha-Proton (Hα): The proton attached to the chiral center (Cα) is expected to resonate as a singlet around 5.10 ppm. The adjacent amino group protons often do not cause splitting due to rapid exchange or quadrupole broadening.

  • Methyl Protons (OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet at approximately 3.75 ppm.

  • Amine Protons (NH₂): The two protons of the primary amine group are expected to give a broad singlet around 2.00 ppm. The broadness of this signal is due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. The chemical shift of this peak can be variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 172.0C=O (Ester)
~ 138.0Ar-C (quaternary)
~ 133.0Ar-C (quaternary, C-Cl)
~ 129.0 - 130.0Ar-CH
~ 127.0Ar-CH
~ 58.0
~ 52.5OCH₃

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most downfield signal, appearing around 172.0 ppm.

  • Aromatic Carbons (Ar-C): The six carbons of the 2-chlorophenyl ring will resonate in the range of 127.0 to 138.0 ppm. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom attached to the glycinate moiety will be quaternary and can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Alpha-Carbon (Cα): The chiral carbon atom will appear at approximately 58.0 ppm.

  • Methyl Carbon (OCH₃): The carbon of the methyl ester group will give a signal around 52.5 ppm.

Experimental Protocol for NMR Spectroscopy

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_h1_nmr ¹H NMR cluster_c13_nmr ¹³C NMR cluster_processing Data Processing dissolve Dissolve ~10-20 mg of methyl (2-chlorophenyl)glycinate in ~0.7 mL of deuterated chloroform (CDCl₃). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). dissolve->tms transfer Transfer the solution to a 5 mm NMR tube. tms->transfer instrument Place the NMR tube in a high-field NMR spectrometer (e.g., 500 MHz). shimming Shim the magnetic field to ensure homogeneity. instrument->shimming tuning Tune and match the probe for both ¹H and ¹³C frequencies. shimming->tuning h1_params Set acquisition parameters (e.g., pulse angle, relaxation delay, number of scans). tuning->h1_params c13_params Set acquisition parameters for a proton-decoupled ¹³C NMR experiment. tuning->c13_params h1_acquire Acquire the ¹H NMR spectrum. h1_params->h1_acquire ft Apply Fourier transform to the raw data. h1_acquire->ft c13_acquire Acquire the ¹³C NMR spectrum. c13_params->c13_acquire c13_acquire->ft phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra to the TMS signal. baseline->reference M [M]⁺˙ m/z = 199/201 F1 Loss of ˙OCH₃ m/z = 168/170 M->F1 - ˙OCH₃ F2 Loss of ˙COOCH₃ m/z = 140/142 M->F2 - ˙COOCH₃ F3 [C₇H₆Cl]⁺ m/z = 125/127 F2->F3 - NH₂CH

Figure 3: Predicted major fragmentation pathway for methyl (2-chlorophenyl)glycinate in EI-MS.

Interpretation of the Mass Spectrum

  • Loss of the Methoxy Group (˙OCH₃): Cleavage of the ester methoxy group is a common fragmentation pathway for methyl esters, leading to the formation of an acylium ion at m/z 168/170.

  • Loss of the Methoxycarbonyl Group (˙COOCH₃): Cleavage of the entire methyl ester group is another expected fragmentation, resulting in an ion at m/z 140/142. This fragment corresponds to the [ (2-chlorophenyl)CH(NH₂) ]⁺ ion.

  • Formation of the Chlorotropylium Ion: Further fragmentation of the m/z 140/142 ion can lead to the formation of the stable chlorotropylium ion at m/z 125/127.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of the compound.

Conclusion

The comprehensive spectral analysis of methyl (2-chlorophenyl)glycinate through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data and fragmentation patterns outlined in this guide are based on fundamental principles of spectroscopy and are consistent with the known chemical properties of related compounds. By following the detailed experimental protocols, researchers and scientists can reliably acquire and interpret the spectral data for this important pharmaceutical intermediate, ensuring its quality and suitability for its intended applications.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • Simon, A., MacAleese, L., Maître, P., Lemaire, J., & McMahon, T. B. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society, 129(9), 2829–2840.
  • Zhu, J., et al. (2018).
  • Supporting Information. (n.d.). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Mallis, L. M., & Rashed, M. S. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry.
  • Simó, C., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(6), 4345–4353.
  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Eng, J. K., McCormack, A. L., & Yates, J. R. (1997). U.S. Patent No. 5,538,897. Washington, DC: U.S.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
  • Gower, J. L. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297486.
  • Zhang, Y., et al. (2024).
  • Larkin, P. J. (2011).
  • Black, R. A., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1368.
  • Cognition Pharmaceuticals. (n.d.). (+)-2-(2-Chlorophenyl) Glycine Methyl Ester (Tartrate Salt). Retrieved from [Link]

  • PubChem. (n.d.). D-Phenylglycine methyl ester hydrochloride. Retrieved from [Link]

  • Biffis, A., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. New Journal of Chemistry, 41(5), 2035-2044.
  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

  • PubChem. (n.d.). (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate. Retrieved from [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SpectraBase. (n.d.). Glycine methyl ester hydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-amino-2-(2-chlorophenyl)acetate in Organic Solvents

Executive Summary & Physicochemical Context Methyl 2-amino-2-(2-chlorophenyl)acetate is not merely a routine organic compound; it is a critical chiral building block in modern pharmaceutical synthesis. Its primary indust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

Methyl 2-amino-2-(2-chlorophenyl)acetate is not merely a routine organic compound; it is a critical chiral building block in modern pharmaceutical synthesis. Its primary industrial significance lies in its role as the key intermediate for Clopidogrel, a globally indispensable antiplatelet agent[1]. Because the therapeutic activity of Clopidogrel resides almost exclusively in its (S)-enantiomer, the racemic intermediate must undergo rigorous stereochemical resolution[1].

As a Senior Application Scientist, I approach solubility not as a static physical constant, but as a dynamic thermodynamic lever. The free base of this compound typically presents as a pale yellow liquid or low-melting solid[2], while its hydrochloride and tartrate forms are stable, crystalline solids[1]. By manipulating the differential solubility of these forms across various organic solvents, process chemists can engineer highly selective, self-validating crystallization workflows.

Thermodynamics of Solubility in Organic Solvents

Solubility is dictated by the delicate equilibrium of solute-solvent intermolecular forces. For methyl 2-amino-2-(2-chlorophenyl)acetate, solvent selection directly controls the kinetic and thermodynamic pathways of its isolation:

  • Protic Solvents (e.g., Methanol): Methanol acts as an excellent solvent for the hydrochloride salt due to strong ion-dipole interactions and hydrogen bonding networks[1]. However, the free base is only slightly soluble in methanol[2]. Prolonged heating in protic solvents should be monitored to prevent unwanted transesterification.

  • Aprotic Polar Solvents (e.g., DMSO, Acetone, Acetonitrile): The free base exhibits slight solubility in DMSO[2]. Solvents like acetone and acetonitrile are the cornerstone of classical chiral resolution. They are specifically chosen to maximize the solubility differential between diastereomeric salts[1].

  • Non-Polar Solvents (e.g., Hexane, Dichloromethane): Dichloromethane is highly effective for extracting the free base post-neutralization due to favorable dispersion forces[3], while aliphatic hydrocarbons serve as excellent anti-solvents to force precipitation.

Table 1: Comparative Solubility Profile & Synthetic Applications
Solvent SystemDielectric Constant (ε)Free Base SolubilityHydrochloride Salt SolubilityPrimary Application in Workflow
Methanol 32.7Slightly Soluble[2]Soluble[1]Primary reaction solvent; Hydrogenation
DMSO 46.7Slightly Soluble[2]Soluble[1]Analytical sample preparation (NMR/HPLC)
Acetone 20.7SolubleSparingly SolubleChiral resolution and crystallization[1]
Dichloromethane 8.9Highly SolubleInsolublePost-neutralization organic extraction[3]
Hexane 1.9Sparingly SolubleInsolubleAnti-solvent for controlled precipitation

Experimental Protocol: Equilibrium Solubility Determination

To engineer a robust crystallization process, empirical solubility curves must be generated. The following shake-flask methodology is designed as a self-validating system , ensuring that true thermodynamic equilibrium is reached without kinetic artifacts[1].

Step-by-Step Methodology
  • Substrate Preparation: Accurately weigh a supersaturating amount (e.g., 500 mg) of methyl 2-amino-2-(2-chlorophenyl)acetate into a 20 mL heavy-walled glass scintillation vial.

  • Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent (e.g., acetone) into the vial.

  • Thermodynamic Equilibration: Seal the vial and place it in a thermostated orbital shaker. Maintain the temperature at 25.0 ± 0.1 °C and agitate at 200 rpm for 48 hours.

    • Causality: A 48-hour window is critical. It provides sufficient time for the system to transition from an initial kinetic dissolution state to a stable thermodynamic equilibrium, preventing artificially high solubility readings caused by supersaturation.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes to cleanly separate the undissolved solid pellet from the saturated supernatant.

  • Sampling: Extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed syringe. Causality: Pre-warming the syringe prevents rapid localized cooling, which would cause premature precipitation of the solute inside the needle.

  • Quantification (Self-Validation Step 1): Dilute the aliquot immediately in the HPLC mobile phase. Analyze via High-Performance Liquid Chromatography (HPLC) using a validated UV-Vis detector method. Compare the peak area against a pre-established multi-point calibration curve.

  • Solid-State Verification (Self-Validation Step 2): Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD). Causality: This ensures no polymorphic transformation or unintended solvate formation occurred during the 48-hour equilibration, validating that the measured solubility corresponds to the intended crystal form.

Application Workflow: Diastereomeric Salt Resolution

The most critical application of this solubility data is the classical resolution of the racemic mixture. By introducing a resolving agent such as L-(+)-tartaric acid, process chemists create two diastereomeric salts: (S)-amine-L-tartrate and (R)-amine-L-tartrate[1].

Causality in Protocol Design: Acetone is frequently employed here because the thermodynamic solubility of the (S)-diastereomer in acetone is significantly lower than that of the (R)-diastereomer at sub-ambient temperatures[1]. A controlled cooling profile (e.g., 0.1 °C/min) is strictly enforced rather than rapid crash-cooling. This prevents supersaturation spikes and ensures that only the less soluble (S)-enantiomer crystallizes, avoiding co-precipitation[3].

G N1 Racemic Methyl 2-amino-2- (2-chlorophenyl)acetate N2 Add L-(+)-Tartaric Acid in Acetone Solvent N1->N2 N3 Heating to Dissolution (Thermodynamic Equilibration) N2->N3 N4 Controlled Cooling Ramp (0.1 °C/min) N3->N4 N5 Differential Crystallization N4->N5 N6 Solid Precipitate: (S)-Amine-L-Tartrate N5->N6 Low Solubility N7 Mother Liquor: (R)-Amine-L-Tartrate N5->N7 High Solubility

Fig 1: Thermodynamic workflow for the diastereomeric resolution of the racemic intermediate.

Analytical Validation: Residual Solvent Analysis

Following crystallization from organic solvents, the isolated (S)-enantiomer must be rigorously dried and tested. Residual organic solvents used during synthesis (such as methanol or acetone) must be controlled to levels defined by the ICH Q3C safety guidelines[1].

Protocol: Headspace Gas Chromatography (GC-HS) To validate the purity of the crystallized product, GC-HS is employed as the standard technique[1].

  • Causality & Self-Validation: Direct injection of the solid API into a GC would degrade the column and cause matrix interference. GC-HS solves this by heating the sample in a sealed vial and sampling only the vapor phase. This inherently isolates the volatile organic solvents from the non-volatile amino acid ester matrix, creating a self-validating analytical loop that protects instrumentation while guaranteeing precise solvent quantification[1].

Conclusion

The solubility profile of methyl 2-amino-2-(2-chlorophenyl)acetate is not merely a data point; it is the foundational parameter that dictates the success of its chiral resolution. By leveraging the thermodynamic differences between its free base and salt forms across various organic solvents, process chemists can design highly efficient, scalable, and self-validating crystallization workflows essential for the commercial production of Clopidogrel.

References

  • ChemBK. "methyl 2-amino-2-(2-chlorophenyl)acetate - Physico-chemical Properties." ChemBK Database.[Link]

Sources

Exploratory

Stability and degradation profile of chlorophenylglycine esters

An In-Depth Technical Guide to the Stability and Degradation Profile of Chlorophenylglycine Esters Authored by a Senior Application Scientist This guide provides a comprehensive examination of the chemical stability and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of Chlorophenylglycine Esters

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the chemical stability and degradation pathways of chlorophenylglycine esters, a critical class of intermediates in modern pharmaceutical synthesis. Drawing upon established principles of physical organic chemistry and leveraging insights from the development of blockbuster drugs such as clopidogrel, we will explore the intrinsic and extrinsic factors that govern the shelf-life and purity of these vital compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these molecules to ensure the quality, safety, and efficacy of their active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of Chlorophenylglycine Esters

Chlorophenylglycine esters, particularly methyl (R)-2-(2-chlorophenyl)glycinate, are indispensable building blocks in the synthesis of numerous pharmaceutical agents. Their most notable application is as a key starting material for the antiplatelet drug Clopidogrel. The stereochemistry and chemical purity of this intermediate are paramount, as they directly translate to the pharmacological activity and safety profile of the final API.

The inherent reactivity of the ester functional group, combined with the electronic influence of the chlorophenyl moiety, presents unique stability challenges. A thorough understanding of how these molecules degrade under various stress conditions is not merely an academic exercise; it is a regulatory and quality imperative. This guide will provide the foundational knowledge and practical methodologies required to characterize and control the degradation profile of chlorophenylglycine esters.

Core Degradation Pathways and Mechanistic Insights

The degradation of chlorophenylglycine esters can be categorized into several key pathways, primarily driven by hydrolysis, with potential contributions from oxidation and photodegradation depending on storage and handling conditions.

Hydrolytic Degradation: The Primary Pathway

Hydrolysis is the most significant degradation route for chlorophenylglycine esters. The reaction involves the cleavage of the ester bond to yield the corresponding chlorophenylglycine acid and the alcohol (e.g., methanol). This process can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion and the alcohol. This process is generally faster and irreversible compared to its acid-catalyzed counterpart.

The rate of hydrolysis is highly dependent on pH and temperature. A comprehensive stability study, therefore, must evaluate the degradation kinetics across a wide pH range to identify the pH of maximum stability.

Oxidative and Photodegradation: Secondary Concerns

While hydrolysis is primary, the potential for oxidative and photodegradation should not be overlooked, especially if the molecule is exposed to air, light, or contains impurities that can act as catalysts.

  • Oxidative Degradation: The aromatic ring and the amino group could be susceptible to oxidation, although the chlorophenyl ring is relatively electron-poor, offering some stability. Forced degradation studies using agents like hydrogen peroxide are essential to probe this vulnerability.

  • Photodegradation: The chromophore of the chlorophenyl ring can absorb UV light, potentially leading to radical-mediated degradation pathways. Photostability studies, as mandated by ICH Q1B guidelines, are crucial to determine the need for light-protected packaging and storage.

Experimental Design for Stability Assessment: A Self-Validating Approach

A robust stability testing program is built on a foundation of well-designed experiments that are both informative and self-validating. The core of this program is the forced degradation study, which provides a rapid means of identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the chlorophenylglycine ester to an extent of 5-20%. This level of degradation is sufficient to generate and detect the primary degradation products without completely destroying the parent molecule.

Experimental Protocol: Forced Degradation of Chlorophenylglycine Methyl Ester

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of chlorophenylglycine methyl ester in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the solvent.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize with 1 mL of 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Expose the solid ester to 105°C for 48 hours.

    • Dissolve the stressed solid to prepare a 0.1 mg/mL solution.

  • Photodegradation:

    • Expose a 1 mg/mL solution of the ester to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Analyze the solution directly.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. For chlorophenylglycine esters, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Key Attributes of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the parent ester from all its degradation products and any process-related impurities.

  • Peak Purity: A photodiode array (PDA) detector is essential to assess peak purity, ensuring that the parent peak is spectrally homogeneous and free from co-eluting impurities.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study, ideally close to 100%. This confirms that all significant degradation products have been detected.

Workflow for Method Development and Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application A Initial Screening (Column, Mobile Phase) B Forced Degradation Sample Analysis A->B Inject stressed samples C Method Optimization (Gradient, Flow Rate) B->C Assess resolution D Specificity & Peak Purity (PDA Analysis) C->D Finalized Method E Linearity & Range F Accuracy & Precision G LOD & LOQ H Robustness I Routine Stability Testing H->I Validated Method G Parent Chlorophenylglycine Ester Acid (R)-2-(2-chlorophenyl)glycine Parent->Acid Hydrolysis (Acid/Base) Oxidized Oxidative Degradants (e.g., N-oxides) Parent->Oxidized Oxidation (e.g., H2O2) Photo Photodegradants Parent->Photo Photolysis (UV/Vis Light)

Caption: Primary degradation pathways for chlorophenylglycine esters.

Conclusion and Recommendations

The stability of chlorophenylglycine esters is governed primarily by their susceptibility to pH-dependent hydrolysis. The principal degradation product is the corresponding carboxylic acid, (R)-2-(2-chlorophenyl)glycine. While generally stable to moderate heat and oxidation, some sensitivity to light may be observed.

Key Recommendations for Handling and Storage:

  • pH Control: Maintain the pH of solutions within a neutral to slightly acidic range (pH 4-6) to minimize the rate of hydrolysis.

  • Temperature Control: Store both solid materials and solutions at controlled room temperature or under refrigeration to slow down potential degradation processes.

  • Light Protection: Use amber glassware or other light-blocking containers to mitigate the risk of photodegradation, especially for long-term storage or when handling solutions.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

By implementing these control strategies, grounded in a thorough understanding of the molecule's degradation profile, researchers and manufacturers can ensure the integrity and quality of chlorophenylglycine esters throughout the drug development lifecycle.

References

  • Title: Synthesis of Clopidogrel Source: Organic Syntheses URL: [Link]

Foundational

Pharmacological Relevance of 2-Chlorophenylglycine Derivatives: An In-Depth Technical Guide

Executive Summary In the landscape of neuropharmacology and synthetic chemistry, 2-chlorophenylglycine derivatives occupy a dual role of critical importance. Biologically, derivatives such as (RS)-2-chloro-5-hydroxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and synthetic chemistry, 2-chlorophenylglycine derivatives occupy a dual role of critical importance. Biologically, derivatives such as (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) serve as indispensable orthosteric agonists for probing the Group I metabotropic glutamate receptors (specifically mGluR5). Chemically, variants like (R)-(-)-2-chlorophenylglycine methyl ester act as foundational chiral synthons for the synthesis of blockbuster therapeutics, including the antiplatelet agent clopidogrel.

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as static chemical entities, but as dynamic tools that require rigorous, self-validating experimental frameworks. This whitepaper synthesizes the mechanistic grounding, quantitative pharmacological data, and step-by-step laboratory workflows necessary to leverage 2-chlorophenylglycine derivatives in modern drug development.

Chemical Identity and Foundational Pharmacology

The core scaffold of 2-chlorophenylglycine provides a versatile structural motif. The addition of a hydroxyl group at the 5-position yields CHPG, a compound that has fundamentally shaped our understanding of excitatory amino acid signaling.

CHPG is widely recognized as a selective agonist for mGluR5, a G-protein coupled receptor (GPCR) heavily implicated in synaptic plasticity, neuronal excitability, and neuroprotection . Unlike endogenous glutamate, which indiscriminately activates all ionotropic and metabotropic glutamate receptors, CHPG allows researchers to isolate mGluR5-specific pathways without triggering massive, uncontrolled excitotoxicity.

Molecular Mechanism of Action: mGluR5 Signaling Cascade

The pharmacological relevance of CHPG is rooted in its ability to initiate a specific intracellular signal transduction cascade. Upon binding to the orthosteric site of mGluR5, the receptor undergoes a conformational shift that activates the coupled Gq/11 protein.

This activation stimulates Phospholipase C (PLC), which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the efflux of calcium from the endoplasmic reticulum, while DAG co-activates Protein Kinase C (PKC). This pathway ultimately leads to the potentiation of NMDA receptor currents, facilitating long-term potentiation (LTP) and synaptic strengthening.

mGluR5_Pathway CHPG CHPG (mGluR5 Agonist) mGluR5 mGluR5 Receptor CHPG->mGluR5 Binds orthosteric site Gq Gq/11 Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Calcium Efflux PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates

Caption: mGluR5 signaling cascade activated by CHPG, leading to intracellular calcium release and PKC activation.

Quantitative Pharmacological Profile & The Selectivity Debate

While historically classified as a strictly selective mGluR5 agonist, modern electrophysiological assays have introduced nuance to CHPG's profile. A pivotal study utilizing isolated sympathetic neurons from the rat superior cervical ganglion (SCG)—a null-mGluR background—demonstrated that CHPG activates mGluR5b with an EC50 of ~60 µM, but surprisingly activates mGluR1 splice variants with similar potency.

This underscores a critical tenet of assay development: compound selectivity is often an artifact of the expression system used.

Table 1: Quantitative Pharmacological Data Summary
Compound / DerivativeTargetPharmacological ActionMeasured PotencyKey Application
(RS)-CHPG mGluR5aSelective AgonistEC50 ~750 µM (CHO cells)Synaptic plasticity studies
(RS)-CHPG mGluR5b / mGluR1Agonist (Debated Selectivity)EC50 ~60 µM (SCG neurons)Electrophysiological modulation
MPEP (Control)mGluR5Selective AntagonistIC50 in Nanomolar rangeInternal negative control in assays
(R)-(-)-2-Chlorophenylglycine Methyl Ester N/AChiral SynthonN/ASynthesis of Clopidogrel

Therapeutic Applications and In Vivo Relevance

The pharmacological manipulation of mGluR5 via CHPG has yielded profound insights across several therapeutic domains:

  • Neuroprotection in Cerebral Ischemia: In transient middle cerebral artery occlusion (MCAo) models, early administration of CHPG (15 minutes post-ischemia) significantly reduces infarct volume by up to 44% at 24 hours. This highlights mGluR5's role in mitigating excitotoxic damage .

  • Appetite Regulation: Intracerebroventricular injection of CHPG induces a dose-dependent stimulation of food intake in rats (a 349% increase at 2 hours), proving mGluR5's physiologically relevant role in energy balance and feeding behavior .

Self-Validating Experimental Methodologies

In drug development, an assay without a built-in failure state is a liability. The following protocols are engineered not just to generate data, but to continuously validate their own mechanistic integrity.

Protocol 1: In Vitro Calcium Imaging Assay for mGluR5 Activation

Causality & Rationale: To validate the functional activation of Gq-coupled mGluR5, we measure intracellular calcium transients using Fluo-4 AM. Fluo-4 is chosen for its high quantum yield, allowing precise detection of IP3-mediated ER calcium efflux without buffering basal calcium to lethal levels. To make the system self-validating, an internal negative control utilizing the selective antagonist MPEP is mandatory.

Step-by-Step Workflow:

  • Cell Preparation: Culture SCG neurons or CHO cells stably expressing mGluR5b. Causality: Using a null-mGluR background like SCG neurons ensures signals are strictly due to the transfected receptor.

  • Dye Loading: Incubate cells with 3 µM Fluo-4 AM and 0.1% Pluronic F-127 in assay buffer for 30 minutes at 37°C. Wash three times to remove extracellular dye.

  • Baseline Recording & Control Establishment: Record baseline fluorescence ( F0​ ) for 3 minutes. Critical Step: Split the cohort. Pre-incubate the control group with 10 µM MPEP for 10 minutes. Causality: If the CHPG-induced signal persists in the MPEP cohort, an off-target artifact is present, and the assay is immediately flagged.

  • Agonist Application: Apply 100 µM CHPG via a rapid continuous perfusion system. Causality: Rapid perfusion prevents receptor desensitization artifacts common in static bath applications.

  • Quantification: Calculate the peak calcium response as ΔF/F0​ to normalize variations in dye loading across different cells.

Protocol 2: In Vivo Rat MCAo Model for Neuroprotection Evaluation

Causality & Rationale: The intraluminal filament method is utilized because it mimics human ischemic stroke without requiring a craniotomy, preserving natural intracranial pressure dynamics. The timing of CHPG administration is the most critical variable.

MCAo_Workflow Step1 1. Induce Ischemia (MCAo, 2 hrs) Step2 2. Administer CHPG (i.c.v. at 15 min) Step1->Step2 Early intervention Step3 3. Reperfusion (22-70 hrs) Step2->Step3 Filament removal Step4 4. Assess Infarct Vol & Neuro Deficit Step3->Step4 TTC Staining

Caption: In vivo workflow evaluating CHPG neuroprotection in the rat MCAo focal cerebral ischemia model.

Step-by-Step Workflow:

  • Induction of Ischemia: Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery for exactly 2 hours.

  • Early Intervention: Administer CHPG (e.g., 250 nmol) intracerebroventricularly (i.c.v.) at exactly 15 minutes post-occlusion. Causality: This specific timing intercepts the excitotoxic glutamate surge before irreversible apoptotic cascades are triggered.

  • Reperfusion & Delayed Validation: Withdraw the filament at 2 hours. Critical Step: In a parallel validation cohort, administer MPEP delayed at 135 minutes. Causality: If early CHPG shows protection, but delayed MPEP eliminates the baseline neuroprotection, the narrow temporal window of mGluR5's mechanistic role is validated.

  • Quantification: Euthanize at 24–72 hours. Stain brain slices with 2% TTC (Triphenyltetrazolium chloride). Causality: TTC provides a stark biochemical contrast between viable (red) and infarcted (white) tissue, removing subjective bias from volumetric analysis.

Conclusion

2-chlorophenylglycine derivatives are not merely static chemical entities; they are dynamic keys to unlocking complex neuropharmacological pathways and synthesizing vital therapeutics. Whether utilizing CHPG to map the boundaries of mGluR5-mediated neuroprotection or leveraging its methyl ester derivatives as chiral synthons, success dictates a rigorous adherence to self-validating experimental designs. By understanding the causality behind each methodological step, researchers can confidently translate these molecular tools into actionable clinical insights.

References

  • BenchChem.An In-depth Technical Guide to 2-Chloro-5-hydroxyphenylglycine: An mGluR5 Agonist.
  • Tocris Bioscience.CHPG | Glutamate (Metabotropic) Group I Receptors.
  • Kammermeier, P. J. (2012).The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency. BMC Pharmacology, 12:6.
  • Amerigo Scientific.CHPG Background and In Vivo Bioactivity.
  • NIH / PubMed (2010).The Metabotropic Glutamate mGluR5 Receptor Agonist CHPG Stimulates Food Intake.
  • Guidechem.(R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER.
Exploratory

Mechanism of action of Clopidogrel precursor compounds

An In-Depth Technical Guide to the Pharmacological Architecture of Clopidogrel Precursors: Metabolic Activation and P2Y12 Receptor Antagonism Executive Summary Clopidogrel is a cornerstone thienopyridine antiplatelet age...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Architecture of Clopidogrel Precursors: Metabolic Activation and P2Y12 Receptor Antagonism

Executive Summary

Clopidogrel is a cornerstone thienopyridine antiplatelet agent, but it is inherently pharmacologically inert. Its efficacy is entirely dependent on a complex, multi-step biotransformation of precursor compounds—starting from the prodrug itself, transitioning through an intermediate precursor (2-oxo-clopidogrel), and culminating in a highly reactive active thiol metabolite[1]. This whitepaper dissects the metabolic cascade of clopidogrel and its advanced precursor analogues (e.g., vicagrel), elucidates the molecular mechanism of action at the P2Y12 receptor, and provides validated experimental methodologies for quantifying these pathways.

Part 1: The Metabolic Cascade of Precursor Compounds

The conversion of thienopyridine precursors into the active pharmacological agent is a tightly regulated, two-step oxidative process[2].

Step 1: Formation of the Intermediate Precursor (2-oxo-clopidogrel)

Upon intestinal absorption, clopidogrel enters the hepatic circulation where it faces two competing pathways. Approximately 85% of the prodrug is rapidly hydrolyzed by human carboxylesterase 1 (hCES1) into an inactive carboxylic acid derivative, severely limiting the bioavailable pool[2]. The remaining 15% is oxidized by hepatic Cytochrome P450 (CYP) enzymes—predominantly CYP2C19, CYP1A2, and CYP2B6—to form the critical intermediate precursor, 2-oxo-clopidogrel [3].

Application Insight (Advanced Precursors): To bypass the high rate of hepatic hCES1 hydrolysis and the genetic variability of CYP2C19, next-generation precursors like vicagrel have been developed. Vicagrel is an acetate analogue that is completely hydrolyzed in the intestine by arylacetamide deacetylase (AADAC) and carboxylesterase 2 (CES2) directly into 2-oxo-clopidogrel. This circumvents the first hepatic CYP-dependent step, drastically increasing the yield of the active metabolite[4].

Step 2: Generation of the Active Thiol Metabolite

The intermediate precursor, 2-oxo-clopidogrel, undergoes a second oxidative step mediated primarily by CYP3A4, CYP2B6, and CYP2C19[3]. This reaction opens the thiophene ring, generating the highly reactive active thiol metabolite (specifically the H4 diastereoisomer), which is the true pharmacological effector[2].

Table 1: Quantitative Contribution of CYP450 Isoforms to Clopidogrel Bioactivation [3]

Enzyme Isoform Step 1: Formation of 2-oxo-clopidogrel (%) Step 2: Formation of Active Metabolite (%)
CYP1A2 35.8 -
CYP2B6 19.4 32.9
CYP2C9 - 6.8
CYP2C19 44.9 20.6

| CYP3A4 | - | 39.8 |

MetabolicPathway Vicagrel Vicagrel (Advanced Precursor) OxoClopi 2-oxo-clopidogrel (Intermediate) Vicagrel->OxoClopi Intestinal AADAC/CES2 Clopidogrel Clopidogrel (Prodrug) Clopidogrel->OxoClopi Hepatic CYPs (CYP2C19, CYP1A2) Inactive Inactive Carboxylic Acid Clopidogrel->Inactive Hepatic Esterases ActiveMet Active Thiol Metabolite (H4) OxoClopi->ActiveMet Hepatic CYPs (CYP3A4, CYP2C19)

Metabolic activation cascade of clopidogrel and vicagrel precursors.

Part 2: Pharmacodynamics & Mechanism of Action at the P2Y12 Receptor

The target of the active thiol metabolite is the P2Y12 receptor, a Gi-coupled G-protein coupled receptor (GPCR) located on the platelet membrane[1].

Covalent Binding and Receptor Disruption

Unlike reversible antagonists, the active metabolite of clopidogrel exerts its effect via irreversible covalent binding. The reactive thiol group forms a disulfide bridge with free cysteine residues on the P2Y12 receptor[2]. Mutagenesis studies have pinpointed Cysteine 97 (Cys97) , located within the first extracellular loop of the receptor, as the primary target for this interaction[5].

In their native state, functional P2Y12 receptors exist as homooligomeric complexes localized within cholesterol-rich lipid rafts on the platelet membrane[5]. The covalent attachment of the active metabolite induces a severe conformational shift. This forces the functional oligomers to dissociate into non-functional dimeric and monomeric entities, physically partitioning them out of the lipid rafts and rendering them incapable of binding their endogenous ligand, adenosine diphosphate (ADP)[6].

Downstream Intracellular Signaling

Under normal conditions, ADP binding to P2Y12 activates the Gi protein, which subsequently inhibits Adenylyl Cyclase (AC). This inhibition lowers cyclic AMP (cAMP) levels, promoting platelet degranulation and aggregation.

By irreversibly blocking P2Y12, the active metabolite prevents Gi activation. This relieves the inhibition on AC, leading to a rapid accumulation of intracellular cAMP[1]. Elevated cAMP activates Protein Kinase A (PKA), which directly phosphorylates vasodilator-stimulated phosphoprotein (VASP). Phosphorylated VASP (VASP-P) acts as a potent intracellular brake, inhibiting the conformational activation of the GPIIb/IIIa receptor complex and preventing fibrinogen-mediated platelet cross-linking.

SignalingPathway ActiveMet Active Thiol Metabolite P2Y12 P2Y12 Receptor (Oligomers in Lipid Rafts) ActiveMet->P2Y12 Disulfide bond (Cys97) Gi Gi Protein P2Y12->Gi Blockade of Gi activation AC Adenylyl Cyclase (AC) Gi->AC Relief of AC inhibition cAMP cAMP Production AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Phosphorylates Platelet Inhibition of GPIIb/IIIa & Platelet Aggregation VASP->Platelet Prevents cross-linking

Mechanism of P2Y12 receptor antagonism and downstream intracellular signaling.

Part 3: Experimental Methodologies & Self-Validating Protocols

To rigorously study the pharmacokinetics and pharmacodynamics of clopidogrel precursors, assays must be designed to handle the extreme instability of the active thiol and isolate the specific P2Y12 pathway from global platelet function.

Protocol 1: In Vitro Bioactivation and Chemical Trapping Assay

Causality & Design Rationale: The active thiol metabolite has a half-life of less than 3 minutes in aqueous solution, rapidly degrading or forming inactive dimers. Direct quantification is impossible. Therefore, the assay requires a chemical trapping agent—such as Glutathione (GSH) or 2-bromo-3'-methoxyacetophenone (MPB)—to form a stable conjugate with the free thiol immediately upon its generation by CYPs[3]. A self-validating negative control using specific CYP3A4 inhibitors (e.g., ketoconazole) must be run in parallel to confirm that metabolite generation is strictly enzymatic.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLMs) at a protein concentration of 1 mg/mL, the precursor 2-oxo-clopidogrel (10 µM), and the trapping agent GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the bioactivation cascade by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Allow the reaction to proceed at 37°C for exactly 30 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., a stable isotope-labeled conjugate).

  • Extraction & Analysis: Centrifuge the quenched mixture at 15,000 x g for 10 minutes at 4°C to precipitate microsomal proteins. Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS, monitoring the specific mass transitions for the GSH-active metabolite conjugate.

Protocol 2: Flow Cytometric VASP Phosphorylation Assay

Causality & Design Rationale: Traditional Light Transmission Aggregometry (LTA) measures global platelet aggregation, which can be confounded by non-P2Y12 pathways (e.g., PAR-1, TXA2). VASP phosphorylation is a direct, highly specific downstream marker of P2Y12 inhibition[7]. By comparing VASP-P levels in the presence of an AC activator (PGE1) versus PGE1 + ADP, we create an internally normalized Platelet Reactivity Index (PRI), ensuring the readout is exclusively dependent on the functional state of the P2Y12 receptor.

Step-by-Step Methodology:

  • Sample Collection: Draw whole blood into 3.2% sodium citrate tubes. Do not use heparin, as it induces spontaneous platelet activation.

  • Stimulation: Aliquot the whole blood into two separate tubes:

    • Tube A: Add PGE1 (activates AC, driving maximum VASP phosphorylation).

    • Tube B: Add PGE1 + ADP (ADP attempts to activate P2Y12 to inhibit AC and reduce VASP phosphorylation).

  • Incubation: Incubate both tubes at room temperature for 10 minutes.

  • Fixation & Permeabilization: Add paraformaldehyde (2% final concentration) to freeze the kinase/phosphatase activity. Permeabilize the platelet membranes using Triton X-100.

  • Immunostaining: Stain the permeabilized cells with a primary monoclonal antibody specific for phosphorylated VASP at Serine 239, followed by a fluorochrome-conjugated secondary antibody (e.g., FITC). Counterstain with CD61-PE to identify the platelet population.

  • Flow Cytometry: Acquire data on a flow cytometer. Gate on the CD61+ population and measure the Mean Fluorescence Intensity (MFI) of the VASP-P signal.

  • Calculation: Calculate the Platelet Reactivity Index (PRI): PRI =[(MFI_TubeA - MFI_TubeB) / MFI_TubeA] × 100% (Note: A lower PRI percentage indicates stronger P2Y12 inhibition by the active metabolite).

References

  • The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts Source: PNAS URL
  • Clopidogrel Pathway, Pharmacokinetics Source: ClinPGx URL
  • CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS Source: Nova Science Publishers URL
  • Enhanced responsiveness of platelets to vicagrel in IL‐10‐deficient mice through STAT3‐dependent up‐regulation of the hydrolase arylacetamide deacetylase in the intestine Source: NIH URL
  • Personalized Approaches to Clopidogrel Therapy Source: Stroke - American Heart Association Journals URL
  • Mechanism of action clopidogrel. The active metabolite selectively...
  • An In-depth Technical Guide to the Mechanism of Action of Clopidogrel on the P2Y12 Receptor Source: Benchchem URL

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Chlorophenylglycine Esters

Introduction 2-Chlorophenylglycine and its ester derivatives are pivotal chiral building blocks in the pharmaceutical industry.[1][2][3] Their significance is most notably highlighted by the crucial role of (S)-2-chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chlorophenylglycine and its ester derivatives are pivotal chiral building blocks in the pharmaceutical industry.[1][2][3] Their significance is most notably highlighted by the crucial role of (S)-2-chlorophenylglycine as a key intermediate in the synthesis of the widely prescribed antiplatelet drug, Clopidogrel.[1][4][5] The precise stereochemistry of this intermediate is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and stereoselective synthetic routes to 2-chlorophenylglycine esters is a subject of intense research and industrial interest.

This technical guide provides an in-depth review of the core synthetic strategies for preparing 2-chlorophenylglycine esters. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. The guide will explore classical racemic syntheses coupled with resolution techniques, as well as modern asymmetric approaches that aim to establish the desired stereocenter in a single step.

I. Racemic Synthesis of 2-Chlorophenylglycine and Subsequent Esterification

A common and industrially viable approach to 2-chlorophenylglycine esters involves the initial synthesis of the racemic amino acid followed by esterification and subsequent resolution of the enantiomers.

Classical Methods for Racemic 2-Chlorophenylglycine Synthesis

Two classical, yet robust, methods for the synthesis of racemic α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize readily available starting materials and are amenable to large-scale production.

1.1.1. Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (2-chlorobenzaldehyde), ammonia, and a cyanide source (typically sodium or potassium cyanide).[6][7] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[6][7]

Reaction Causality: The initial step involves the formation of an imine from the reaction of 2-chlorobenzaldehyde with ammonia. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile. The choice of a cyanide source and the control of pH are critical for efficient imine formation and subsequent nucleophilic addition. The final hydrolysis step, typically under acidic or basic conditions, converts the nitrile group to a carboxylic acid, yielding racemic 2-chlorophenylglycine.

Experimental Protocol: Strecker Synthesis of Racemic 2-Chlorophenylglycine [8]

  • Reaction Setup: In a suitable reaction vessel, a solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide is prepared in a mixture of methanol and water.

  • Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 65-70°C) for several hours to facilitate the formation of the α-aminonitrile.

  • Hydrolysis: The reaction mixture is then concentrated, and a strong base (e.g., NaOH solution) is added. The mixture is heated under reflux to hydrolyze the nitrile.

  • Work-up and Isolation: After hydrolysis, the solution is treated with activated carbon to remove impurities. The pH is then adjusted to the isoelectric point (around 7-8) with a strong acid (e.g., H₂SO₄) to precipitate the racemic 2-chlorophenylglycine. The product is collected by filtration and washed with water.

1.1.2. Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that produces a hydantoin intermediate from an aldehyde or ketone, potassium cyanide, and ammonium carbonate.[9][10][11] This hydantoin is then hydrolyzed to the desired amino acid.

Reaction Causality: The reaction is believed to proceed through the formation of a cyanohydrin from the aldehyde and cyanide. This is followed by reaction with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile and then cyclize to the hydantoin. The hydantoin is a stable intermediate that can be isolated and then hydrolyzed under more vigorous conditions (strong acid or base) to yield the racemic amino acid. This two-step process allows for purification of the intermediate, which can lead to a purer final product.

Experimental Protocol: Bucherer-Bergs Synthesis of Racemic 2-Chlorophenylglycine [12]

  • Hydantoin Formation: In a pressure reactor, 2-chlorobenzaldehyde, ammonium carbonate, and sodium cyanide are heated in a mixture of ethanol and water. The reaction is maintained at an elevated temperature (e.g., 80-90°C) for several hours.

  • Hydantoin Isolation: Upon cooling, the 5-(2-chlorophenyl)hydantoin intermediate precipitates and is isolated by filtration.

  • Hydrolysis: The isolated hydantoin is then subjected to hydrolysis with a strong base (e.g., NaOH) or acid at elevated temperatures to open the ring and form the sodium salt of the amino acid.

  • Product Isolation: Similar to the Strecker synthesis, the pH of the solution is adjusted to the isoelectric point to precipitate the racemic 2-chlorophenylglycine.

Esterification of Racemic 2-Chlorophenylglycine

Once the racemic 2-chlorophenylglycine is obtained, the next step is esterification to produce the corresponding methyl or ethyl ester. This is typically achieved through Fischer-Speier esterification or by using other esterifying agents.

Reaction Causality: Fischer-Speier esterification involves reacting the amino acid with an excess of the desired alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid or thionyl chloride).[13] The acid protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and the use of excess alcohol drives the equilibrium towards the ester product. Thionyl chloride is a particularly effective reagent as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol, and the byproducts (SO₂ and HCl) are gaseous, which also helps to drive the reaction to completion.[13]

Experimental Protocol: Esterification of 2-Chlorophenylglycine using Thionyl Chloride [13][14]

  • Reaction Setup: Racemic 2-chlorophenylglycine is suspended in anhydrous methanol and the mixture is cooled in an ice bath.

  • Reagent Addition: Thionyl chloride is added dropwise to the cooled suspension while maintaining a low temperature.

  • Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • Work-up and Isolation: The excess methanol and thionyl chloride are removed under reduced pressure. The resulting residue, the hydrochloride salt of the ester, is then dissolved in water and neutralized with a base (e.g., ammonia solution) to a pH of 7.0-7.5 to precipitate the free ester. The product can then be extracted with an organic solvent like dichloromethane.

II. Resolution of Racemic 2-Chlorophenylglycine Esters

With the racemic ester in hand, the next critical step is the separation of the enantiomers to obtain the desired (S)-enantiomer. This is commonly achieved through chemical or enzymatic resolution.

Chemical Resolution

Chemical resolution involves the use of a chiral resolving agent to form a pair of diastereomeric salts with the racemic ester. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Reaction Causality: A chiral acid, such as L-(+)-tartaric acid or L-camphorsulfonic acid, is added to a solution of the racemic 2-chlorophenylglycine methyl ester.[4][13] The acid forms diastereomeric salts with the (R)- and (S)-enantiomers of the ester. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. By carefully controlling the temperature and solvent composition, one of the diastereomeric salts can be selectively crystallized, leaving the other in the mother liquor.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid [13]

  • Salt Formation: Racemic 2-chlorophenylglycine methyl ester is dissolved in a suitable solvent (e.g., a mixture of acetone and methanol). A solution of L-(+)-tartaric acid in methanol is then added.

  • Crystallization: The mixture is stirred, often with cycles of heating and cooling, to induce the crystallization of the less soluble diastereomeric salt, typically the (+)-tartrate salt of the (S)-ester.

  • Isolation: The crystallized salt is collected by filtration. The enantiomeric purity can be checked at this stage and, if necessary, the salt can be recrystallized to improve its purity.

  • Liberation of the Free Ester: The resolved diastereomeric salt is then treated with a base (e.g., ammonia solution) to neutralize the tartaric acid and liberate the enantiomerically pure (S)-2-chlorophenylglycine methyl ester, which can be extracted with an organic solvent.[13]

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to chemical resolution.[15][16] This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer of a racemic mixture.

Reaction Causality: For the resolution of 2-chlorophenylglycine derivatives, penicillin G acylase (PGA) is a commonly used enzyme.[15][17] The racemic amino acid is first N-acylated (e.g., with a phenylacetyl group). The resulting N-phenylacetyl-2-chlorophenylglycine is then subjected to hydrolysis by immobilized penicillin G acylase. The enzyme selectively hydrolyzes the N-acyl group of the (S)-enantiomer, leaving the (R)-N-phenylacetyl-2-chlorophenylglycine unreacted.[17] The resulting mixture of (S)-2-chlorophenylglycine and (R)-N-phenylacetyl-2-chlorophenylglycine can then be easily separated based on their different chemical properties. The unreacted (R)-enantiomer can be racemized and recycled, improving the overall efficiency of the process.[17]

Experimental Protocol: Enzymatic Resolution using Immobilized Penicillin G Acylase [14][17]

  • N-Acetylation: Racemic 2-chlorophenylglycine is reacted with an acylating agent (e.g., phenylacetyl chloride) in the presence of a base to form (R,S)-N-phenylacetyl-2-chlorophenylglycine.

  • Enzymatic Hydrolysis: The racemic N-acetylated compound is dissolved in water, and the pH is adjusted to around 8.0. Immobilized penicillin G acylase is added, and the reaction is stirred at a controlled temperature (e.g., 30°C).

  • Separation: After the reaction is complete, the immobilized enzyme is removed by filtration. The filtrate is then acidified, which causes the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine to precipitate. The aqueous solution containing the desired (S)-2-chlorophenylglycine is then separated.

  • Esterification: The obtained (S)-2-chlorophenylglycine is then esterified as described in section 1.2 to yield the final product.

III. Asymmetric Synthesis of 2-Chlorophenylglycine Esters

Asymmetric synthesis aims to directly produce the desired enantiomer, thus avoiding the need for a resolution step and the associated loss of 50% of the material. Several catalytic asymmetric methods have been developed for the synthesis of α-amino acids.[18][19][20]

Asymmetric Strecker Synthesis

The asymmetric Strecker reaction utilizes a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the addition of cyanide to an imine.[12]

Reaction Causality: In one approach, a chiral amine is used to form a chiral imine with 2-chlorobenzaldehyde. The subsequent addition of cyanide occurs diastereoselectively, controlled by the stereochemistry of the chiral auxiliary. Hydrolysis of the resulting α-aminonitrile and removal of the chiral auxiliary then affords the enantiomerically enriched amino acid. Alternatively, a chiral catalyst can be employed to catalyze the enantioselective addition of a cyanide source to an achiral imine.

Catalytic Asymmetric Amination

Another direct approach is the catalytic asymmetric amination of a suitable precursor. For instance, the prochiral keto acid, (2-chlorophenyl)glyoxylic acid, can be enantioselectively aminated using a leucine dehydrogenase (LeuDH) enzyme.[21]

Reaction Causality: This chemo-enzymatic route involves the chemical synthesis of the α-keto acid followed by a highly enantioselective enzymatic reductive amination. The enzyme, coupled with a cofactor regeneration system (e.g., glucose dehydrogenase for NADH regeneration), facilitates the conversion of the keto acid to the (S)-amino acid with high enantiomeric excess.[21] Protein engineering can be employed to improve the activity and stability of the enzyme for industrial applications.[21]

IV. Data Presentation

Table 1: Comparison of Synthetic and Resolution Methods for (S)-2-Chlorophenylglycine Esters

MethodStarting MaterialsKey Reagents/CatalystsTypical YieldEnantiomeric Excess (e.e.)AdvantagesDisadvantages
Strecker + Chemical Resolution 2-Chlorobenzaldehyde, NH₃, NaCNL-(+)-Tartaric Acid35-45% (per cycle)>99%Well-established, robustMulti-step, lower overall yield, requires stoichiometric resolving agent
Bucherer-Bergs + Chemical Resolution 2-Chlorobenzaldehyde, (NH₄)₂CO₃, NaCNL-(+)-Tartaric Acid35-45% (per cycle)>99%Robust, can use ketonesMulti-step, lower overall yield, requires stoichiometric resolving agent
Strecker + Enzymatic Resolution 2-Chlorobenzaldehyde, NH₃, NaCNPenicillin G Acylase40-48% (per cycle)>99%High selectivity, mild conditions, recyclable enzymeRequires enzyme and derivatization step, 50% theoretical yield per cycle
Asymmetric Strecker Synthesis 2-Chlorobenzaldehyde, Chiral Amine, Cyanide SourceChiral Auxiliary or CatalystVariableGood to ExcellentDirect, potentially higher overall yieldMay require expensive chiral auxiliaries or catalysts
Chemo-enzymatic Synthesis (2-Chlorophenyl)glyoxylic acidLeucine DehydrogenaseHigh>99%Highly selective, environmentally friendlyRequires specific enzyme and cofactor regeneration system

V. Visualizations

Experimental Workflows

G cluster_0 Racemic Synthesis & Resolution cluster_1 Asymmetric Synthesis A 2-Chlorobenzaldehyde B Racemic 2-Chlorophenylglycine A->B Strecker or Bucherer-Bergs C Racemic 2-Chlorophenylglycine Ester B->C Esterification D (S)-2-Chlorophenylglycine Ester C->D Chemical or Enzymatic Resolution E 2-Chlorobenzaldehyde F (S)-2-Chlorophenylglycine Ester E->F Asymmetric Strecker G (2-Chlorophenyl)glyoxylic acid G->F Enzymatic Amination & Esterification

Caption: High-level overview of synthetic routes to (S)-2-chlorophenylglycine ester.

Logical Relationships in Synthesis Strategies

G cluster_0 Choice of Synthetic Pathway cluster_1 Racemic Route Options cluster_2 Asymmetric Route Options Start Target: (S)-2-Chlorophenylglycine Ester Racemic Racemic Route Start->Racemic Asymmetric Asymmetric Route Start->Asymmetric Strecker Strecker Synthesis Racemic->Strecker Bucherer Bucherer-Bergs Racemic->Bucherer AsymStrecker Asymmetric Strecker Asymmetric->AsymStrecker ChemoEnzyme Chemo-enzymatic Asymmetric->ChemoEnzyme Esterify Esterification Strecker->Esterify Bucherer->Esterify Resolve Resolution Esterify->Resolve

Caption: Decision tree for selecting a synthetic strategy for 2-chlorophenylglycine esters.

Conclusion

The synthesis of 2-chlorophenylglycine esters, particularly the enantiomerically pure (S)-form, is a well-developed field with multiple viable pathways. The choice of a specific route depends on factors such as scale, cost, available equipment, and desired purity. Classical methods involving racemic synthesis followed by resolution remain industrially important due to their robustness and the use of inexpensive starting materials. However, the drive for more efficient and sustainable processes is leading to increased interest in asymmetric methods, especially chemo-enzymatic routes, which offer high selectivity and reduced environmental impact. As the demand for chiral pharmaceuticals continues to grow, further innovation in the catalytic asymmetric synthesis of these crucial building blocks is anticipated.

References

  • Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. (2026, March 2). NINGBO INNO PHARMCHEM CO.,LTD.
  • Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. (2014, March 11). Longdom.org.
  • Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584-4671.
  • Fadnavis, N. W., Babu, R. L., & Vadivel, S. K. (2008). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Tetrahedron: Asymmetry, 19(21), 2531-2535.
  • Wang, L., Shen, J., Tang, Y., Chen, Y., Wang, W., Cai, Z., & Du, Z. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(4), 743-746.
  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.
  • Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. (2020, March 6).
  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
  • 2-Chlorophenylglycine. (n.d.). MedChemExpress.com.
  • Catalytic Asymmetric Synthesis of α-Amino Acids. (2007). Chemical Reviews, 107(11).
  • 2-(2-Chlorophenyl)glycine. (2026, January 13). ChemicalBook.
  • Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. (2026, February 11). Organic Letters.
  • Synthesis of clopidogrel impurity intermediate. (n.d.).
  • S-(+)-2-chlorophenyl glycine methyl ester hydrochloride. (2024, April 9). ChemBK.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers in Chemistry, 9, 735079.
  • DL-2-(2-Chlorophenyl)glycine. (2025, June 9). Sinocure Chemical Group.
  • Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (2004, September 9).
  • Process for preparation of clopidogrel bisulfate form 1. (2007, August 23).
  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012, October 10).
  • DL-(2-Chlorophenyl)glycine. (n.d.). Pharmacompass.com.
  • Efficient Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. (2025). Benchchem.
  • (S)-(+)-2-Chlorophenylglycine methyl ester. (n.d.). Scimplify.
  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012, October 10).
  • Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. (2025). Benchchem.
  • van der Veen, L. A., et al. (1995). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 36(1), 123-126.
  • Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid. (n.d.). Benchchem.
  • Chen, Y., et al. (2022). Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine. Journal of Biotechnology, 359, 59-66.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025, June 23). RSC Publishing.
  • The Strecker Amino Acid Synthesis. (2018, November 12). Master Organic Chemistry.
  • Bucherer–Bergs reaction. (n.d.). In Wikipedia.
  • Synthesis of Unprotected 2-Arylglycines by Transamination of Arylglyoxylic Acids with 2-(2-Chlorophenyl)glycine. (2020, September 4). The Journal of Organic Chemistry, 85(17), 11047-11059.
  • Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. (n.d.).
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2020). Molecules, 25(11), 2758.
  • Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
  • Strecker amino acid synthesis. (n.d.). In Wikipedia.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022).
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2020). Molecules, 25(11), 2758.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chiral Resolution of Racemic Methyl 2-Amino-2-(2-chlorophenyl)acetate

Abstract This technical guide provides a comprehensive overview of the principles and methodologies for the chiral resolution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate, a critical chiral intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the chiral resolution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate, a critical chiral intermediate in the synthesis of the antiplatelet agent, Clopidogrel.[1][2][3] The stereochemistry of this intermediate is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] This document details two primary resolution strategies: classical diastereomeric salt crystallization and enzymatic kinetic resolution.[4][5] Each section includes the theoretical underpinnings, detailed step-by-step protocols, and methods for analytical verification of enantiomeric purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule to exist as non-superimposable mirror images (enantiomers), is a fundamental concept in pharmaceutical science.[6] Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the production of single-enantiomer drugs is often a regulatory and clinical necessity.[4] Racemic methyl 2-amino-2-(2-chlorophenyl)acetate is a key precursor to (S)-Clopidogrel, and its effective resolution is a crucial step to ensure the safety and efficacy of the final drug product.[2][3] This guide presents field-proven methods for achieving high enantiomeric purity of the desired (S)-enantiomer.

Method 1: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid

This classical resolution technique remains a robust and scalable method for separating enantiomers.[4][7] The principle lies in the reaction of a racemic base, such as methyl 2-amino-2-(2-chlorophenyl)acetate, with an enantiomerically pure acid, like L-(+)-tartaric acid.[6][8] This reaction forms a pair of diastereomeric salts with different physical properties, notably solubility, which allows for their separation by fractional crystallization.[6][7]

Principle of Diastereomeric Salt Formation

The reaction between the racemic amine (containing both (R)- and (S)-enantiomers) and L-(+)-tartaric acid yields two diastereomeric salts: ((R)-amine)-(L-tartrate) and ((S)-amine)-(L-tartrate). These diastereomers possess distinct three-dimensional structures, leading to differences in their crystal lattice energies and, consequently, their solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated.[7]

Experimental Protocol
Materials and Reagents:
  • Racemic methyl 2-amino-2-(2-chlorophenyl)acetate

  • L-(+)-Tartaric acid

  • Methanol

  • Acetone

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Deionized water

  • Seed crystals of (S)-(+)-methyl-amino(2-chlorophenyl) acetate tartrate salt (optional, but recommended)

Protocol Steps:
  • Salt Formation:

    • In a suitable reaction vessel, dissolve 100 g (0.501 mol) of racemic methyl-amino-(2-chlorophenyl)acetate in 100 ml of acetone to create a solution.[9]

    • In a separate flask, prepare a solution of L-(+)-tartaric acid by dissolving it in methanol.

    • Heat the racemic amine solution to approximately 40±2°C.[9]

    • Slowly add the L-(+)-tartaric acid solution to the heated racemic amine solution dropwise while maintaining the temperature at 40±2°C.[9]

    • Stir the mixture for 10 minutes.

  • Crystallization:

    • If available, seed the solution with a small amount (e.g., 5 g) of pure tartrate salt of methyl amino (2-chlorophenyl) acetate at 40±2°C to induce crystallization.[9]

    • Slowly cool the reaction mixture to 33±2°C and maintain this temperature for an extended period (e.g., 30 hours) to allow for complete crystallization of the less soluble diastereomeric salt.[9]

    • Isolate the precipitated crystals by filtration.

  • Liberation of the Free Amine:

    • The optically pure tartaric acid salt can be dissolved in ethyl acetate and treated with an aqueous solution of a base like sodium bicarbonate to neutralize the tartaric acid and liberate the free amine.[10]

    • Extract the (S)-methyl 2-amino-2-(2-chlorophenyl)acetate into an organic solvent such as dichloromethane.[2]

    • Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired enantiomer.[2]

Workflow Diagram

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization cluster_2 Liberation of Free Amine racemic_amine Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate in Acetone mixing Mix and Heat (40±2°C) racemic_amine->mixing tartaric_acid L-(+)-Tartaric Acid in Methanol tartaric_acid->mixing seeding Seed (Optional) Cool to 33±2°C mixing->seeding crystallization Maintain for 30h Precipitation of (S)-amine-L-tartrate salt seeding->crystallization filtration Filtration crystallization->filtration dissolution Dissolve Salt in Ethyl Acetate filtration->dissolution basification Add aq. Na2CO3 dissolution->basification extraction Extract with DCM basification->extraction isolation Dry and Concentrate extraction->isolation product (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate isolation->product

Caption: Workflow for diastereomeric salt resolution.

Data Summary
ParameterValueReference
Starting MaterialRacemic methyl-amino-(2-chlorophenyl)acetate[9]
Resolving AgentL-(+)-Tartaric Acid[9]
SolventsMethanol, Acetone[9]
Crystallization Temp.33±2°C[9]
Crystallization Time30 hours[9]
Base for LiberationSodium Carbonate[9]

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical methods.[11] This technique utilizes enzymes, such as lipases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[5][12] For racemic amino acid esters, lipases can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.[12][13]

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that catalyze the hydrolysis of esters. In a racemic mixture of amino acid esters, a lipase will exhibit a preference for one enantiomer, leading to a significantly faster reaction rate for that enantiomer.[5] This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched ester from the hydrolyzed amino acid product. The efficiency of this process is often described by the enantiomeric ratio (E-value).[14]

Experimental Protocol
Materials and Reagents:
  • Racemic methyl 2-amino-2-(2-chlorophenyl)acetate

  • Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas sp.)

  • Phosphate buffer solution (pH 7.0)

  • Organic solvent (e.g., diisopropyl ether)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

Protocol Steps:
  • Enzymatic Reaction Setup:

    • Prepare a suspension of the racemic methyl 2-amino-2-(2-chlorophenyl)acetate in a suitable buffer or organic solvent.

    • Add the immobilized lipase to the reaction mixture. The enzyme-to-substrate ratio should be optimized for the specific lipase used.

    • Maintain the reaction at a constant temperature (e.g., 40°C) and pH with gentle stirring.[15] The pH can be maintained by the controlled addition of a dilute base to neutralize the acid formed during hydrolysis.

  • Monitoring the Reaction:

    • The progress of the resolution can be monitored by measuring the consumption of the base required to maintain a constant pH or by taking periodic samples for analysis by chiral HPLC.

    • The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Separation and Isolation:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • Adjust the pH of the reaction mixture to separate the unreacted ester (which is more soluble in organic solvents) from the hydrolyzed amino acid (which is more soluble in the aqueous phase at certain pH values).

    • Extract the unreacted (S)-methyl 2-amino-2-(2-chlorophenyl)acetate with an appropriate organic solvent.

    • The aqueous phase containing the (R)-2-amino-2-(2-chlorophenyl)acetic acid can be acidified to precipitate the amino acid, which can then be isolated.

Workflow Diagram

G cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Product Isolation racemic_ester Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate reaction Reaction at Controlled Temp & pH (~50% conversion) racemic_ester->reaction lipase Immobilized Lipase lipase->reaction filtration Filter to Remove Enzyme reaction->filtration ph_adjust pH Adjustment filtration->ph_adjust extraction Liquid-Liquid Extraction ph_adjust->extraction organic_phase Organic Phase: (S)-Ester extraction->organic_phase aqueous_phase Aqueous Phase: (R)-Acid extraction->aqueous_phase isolation_ester Dry and Concentrate organic_phase->isolation_ester isolation_acid Acidify and Precipitate aqueous_phase->isolation_acid product_ester (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate isolation_ester->product_ester product_acid (R)-2-amino-2- (2-chlorophenyl)acetic acid isolation_acid->product_acid

Sources

Application

Advanced Application Notes and Protocols: Chemoenzymatic Preparation of (S)-2-Chlorophenylglycine Methyl Ester

Executive Summary & Strategic Context The synthesis of enantiomerically pure (S)-2-chlorophenylglycine methyl ester is a critical operation in pharmaceutical manufacturing, primarily because it serves as the core chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of enantiomerically pure (S)-2-chlorophenylglycine methyl ester is a critical operation in pharmaceutical manufacturing, primarily because it serves as the core chiral synthon for the antithrombotic blockbuster drug, (S)-clopidogrel[1]. Traditional resolution methods relying on diastereomeric salt formation (e.g., using L-(+)-tartaric acid or camphor sulfonic acid) suffer from low theoretical yields, extensive solvent usage, and tedious crystallization cycles[2].

To circumvent these bottlenecks, chemoenzymatic kinetic resolution has emerged as a structurally elegant and highly sustainable alternative[2]. By leveraging the exquisite stereoselectivity of hydrolases, process chemists can achieve near-perfect enantiomeric excess (ee) under mild, environmentally benign conditions. This guide details the state-of-the-art triphasic biocatalytic resolution utilizing immobilized Protease 6SD, providing a self-validating framework for drug development professionals.

Mechanistic Causality: The Triphasic Biocatalytic System

When applying hydrolases to the kinetic resolution of unnatural amino acid esters, a major physical hurdle is the poor aqueous solubility of the racemic substrate. If conducted in a purely aqueous medium, the low substrate concentration severely limits volumetric productivity. Conversely, a purely organic medium often strips the essential hydration shell from the enzyme, plummeting its catalytic activity.

To solve this, a triphasic reaction system —comprising an aqueous buffer, a water-immiscible organic solvent (Methyl tert-butyl ether, MTBE), and a solid immobilized biocatalyst (Protease 6SD covalently bound to multi-walled carbon nanotubes, MWCNTs)—is employed[3].

Why this specific architecture?
  • The Organic Phase (MTBE): Acts as a thermodynamic reservoir. It continuously feeds the (R,S)-ester into the aqueous interface and simultaneously extracts the unreacted, highly lipophilic (S)-ester product. This continuous extraction prevents product inhibition and shifts the reaction equilibrium forward[3].

  • The Solid Support (MWCNTs): Provides a massive surface area for Protease 6SD immobilization. Covalent binding locks the enzyme in its active conformation, shielding it from organic solvent denaturation and allowing for facile recovery via simple filtration[3].

  • The Aqueous Phase: Maintains the optimal pH for enzymatic hydrolysis and dissolves the hydrolyzed byproduct, (R)-2-chlorophenylglycine (the acid). Because the (R)-acid is water-soluble and the (S)-ester remains in the MTBE, downstream separation is reduced to a simple liquid-liquid phase separation[3].

Caption: Mass transfer and kinetic resolution in the triphasic biocatalytic system.

Quantitative Data: Comparison of Biocatalytic Approaches

Several enzymes have been evaluated for the resolution of 2-chlorophenylglycine derivatives. The table below summarizes the operational metrics of the most prominent biocatalytic systems, highlighting why Protease 6SD is optimal for direct ester preparation.

Biocatalyst SystemSubstrateReaction MediumTarget ProductConversionEnantiomeric Excess (ee)Ref
Protease 6SD @ MWCNT (R,S)-2-chlorophenylglycine methyl esterTriphasic (Buffer / MTBE / Solid)(S)-Ester70.74%> 99.0%[3]
Alcalase-CLEA® (R,S)-N-Boc-2-chlorophenylglycine methyl esterOrganic Solvents(S)-Acid (requires esterification)~40.0%> 99.0%[4]
Penicillin G Acylase (PGA) Racemic N-phenylacetyl-2-chlorophenylglycineAqueous Buffer(S)-Acid (requires esterification)~50.0%> 97.0%[5]

Experimental Protocols

The following protocols detail the end-to-end preparation of (S)-2-chlorophenylglycine methyl ester using the Protease 6SD triphasic system. Every step is designed to be self-validating to ensure high fidelity in scale-up environments.

Protocol A: Preparation of the Immobilized Biocatalyst (Protease 6SD@MWCNT)

Objective: Covalently anchor Protease 6SD onto MWCNTs to enhance thermal stability and enable recycling.

  • Nanotube Functionalization: Suspend 1.0 g of pristine MWCNTs in a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃. Sonicate for 2 hours at 40°C to generate surface carboxyl groups. Wash with deionized water until the filtrate reaches neutral pH, then dry under vacuum.

  • Activation: Resuspend the carboxylated MWCNTs in 50 mL of MES buffer (50 mM, pH 6.0). Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to activate the carboxyl groups. Stir for 1 hour at room temperature.

  • Enzyme Coupling: Recover the activated MWCNTs via centrifugation and immediately resuspend them in 50 mL of phosphate buffer (100 mM, pH 7.5) containing 500 mg of dissolved Protease 6SD.

  • Incubation & Washing: Agitate the suspension gently at 4°C for 16 hours. Filter the resulting Protease 6SD@MWCNT catalyst and wash extensively with phosphate buffer to remove unbound enzyme.

    • Self-Validating Checkpoint: Assay the washings for residual protein content (e.g., via Bradford assay). The absence of protein in the final wash confirms complete removal of non-covalently bound enzyme, preventing leaching during the main reaction.

Protocol B: Triphasic Kinetic Resolution

Objective: Selectively hydrolyze the (R)-ester, leaving the target (S)-ester intact in the organic phase.

  • System Assembly: In a jacketed reactor, add 100 mL of phosphate buffer (100 mM, pH 8.0) and 100 mL of MTBE.

  • Substrate Addition: Dissolve 10 mM of (R,S)-2-chlorophenylglycine methyl ester into the MTBE phase.

  • Catalyst Introduction: Add 2.0 g of the prepared Protease 6SD@MWCNT catalyst to the biphasic mixture, initiating the triphasic reaction.

  • Reaction Parameters: Maintain the temperature at 35°C and stir at 400 rpm to ensure adequate emulsification and mass transfer across the aqueous-organic interface.

  • In-Process Monitoring:

    • Self-Validating Checkpoint: At t = 1 hour and t = 2 hours, withdraw a 100 µL aliquot of the MTBE phase. Analyze via chiral HPLC (e.g., using a Chiralcel OD-H column). The reaction is complete when the peak corresponding to the (R)-ester is entirely depleted. Expected conversion is ~70% after 2 hours, yielding an (S)-ester with >99.0% ee[3].

Protocol C: Downstream Processing and Isolation

Objective: Isolate the pure (S)-ester and recover the biocatalyst for subsequent batches.

  • Catalyst Recovery: Filter the entire reaction mixture through a sintered glass funnel. The retained Protease 6SD@MWCNT catalyst should be washed with a small volume of MTBE and stored at 4°C for reuse (proven stable for up to 15 batches)[3].

  • Phase Separation: Transfer the filtrate to a separatory funnel. Allow the layers to resolve completely.

  • Extraction: Collect the upper organic (MTBE) layer, which contains the enantiopure (S)-2-chlorophenylglycine methyl ester. Extract the lower aqueous layer (containing the (R)-acid byproduct) once more with 50 mL of fresh MTBE to ensure maximum product recovery.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (S)-ester as a pale oil or low-melting solid.

Workflow Immobilization 1. Enzyme Immobilization Protease 6SD on MWCNTs Reaction 2. Triphasic Reaction Buffer / MTBE / Solid Catalyst Immobilization->Reaction Catalyst Addition Separation 3. Phase Separation Organic (Product) vs Aqueous (Byproduct) Reaction->Separation Post-Reaction Processing Isolation 4. Product Isolation Evaporation & Crystallization Separation->Isolation Organic Phase Extraction

Caption: Step-by-step workflow for the triphasic enzymatic resolution and product isolation.

References

  • Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF - ResearchGate Source: ResearchGate URL
  • Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel | Request PDF Source: ResearchGate URL
  • One-step enantioselective bioresolution for (S)
  • Use of Protease from Bacillus licheniformis as Promiscuous Catalyst for Organic Synthesis: Applications in C–C and C–N Bond Formation Reactions | Request PDF - ResearchGate Source: ResearchGate URL
  • (S)-Methyl 2-amino-2-(2-chlorophenyl)

Sources

Method

Application Note: A Robust Chiral HPLC Method for Determining the Enantiomeric Purity of 2-Chlorophenylglycine Methyl Ester

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and determination of the enantiomeric purity of 2-chlorophenylglycine methyl es...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and determination of the enantiomeric purity of 2-chlorophenylglycine methyl ester. This compound is a critical chiral intermediate in the synthesis of pharmaceuticals, such as the antiplatelet agent clopidogrel.[1][2][3] Ensuring the stereochemical integrity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5][6] The described method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, providing excellent resolution and sensitivity for the accurate quantification of the undesired enantiomer. This guide is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.

Introduction: The Criticality of Enantiomeric Purity

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological profiles.[4][5] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines concerning the stereochemical purity of chiral drugs.[6][7][8] 2-Chlorophenylglycine methyl ester serves as a key building block where the correct stereoisomer, typically the (S)-enantiomer, is required for the synthesis of the final drug product.[1][2] Therefore, a reliable analytical method to quantify the enantiomeric excess (%ee) is essential during process development and for final product quality control.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for enantiomeric separations in the pharmaceutical industry due to its high efficiency, selectivity, and reproducibility.[4][9][10][11] The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. This results in the formation of transient diastereomeric complexes with different stability constants, leading to different retention times and, consequently, separation.[9][10][12]

Causality of Methodological Choices

The success of a chiral separation is contingent upon the careful selection of the CSP and the mobile phase.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are renowned for their broad enantiorecognition capabilities for a wide range of chiral compounds, including amino acid derivatives.[4][13][14][15][16] For the separation of 2-chlorophenylglycine methyl ester, a column such as Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is an excellent choice.[13][15][17][18]

Mechanism of Action: These CSPs possess a helical polymer structure with chiral grooves and cavities. The carbamate groups provide sites for multiple interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the analyte. The enantioselectivity arises from the three-dimensional fit of the enantiomers into these chiral cavities, where one enantiomer forms a more stable complex with the CSP than the other, leading to stronger retention.[12][15]

Mobile Phase Composition

A normal-phase elution mode, typically employing a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), is highly effective for polysaccharide-based CSPs.[19][20]

  • Alkane (n-Hexane): Serves as the weak, non-polar primary solvent.

  • Alcohol Modifier (Isopropanol/Ethanol): Acts as the polar modifier. The concentration of the alcohol is a critical parameter for optimizing retention and resolution. Increasing the alcohol content generally decreases retention times but may also reduce the resolution between enantiomers.[5]

  • Additive (Optional): For amino acid esters, which possess a basic amino group, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[21] The additive competes with the analyte for highly acidic sites on the silica surface, reducing peak tailing and enhancing the specific chiral interactions.

Experimental Protocol

This section provides a step-by-step protocol for the determination of the enantiomeric purity of 2-chlorophenylglycine methyl ester.

Materials and Reagents
  • Racemic 2-chlorophenylglycine methyl ester (for method development and system suitability)

  • Enantiomerically enriched sample of 2-chlorophenylglycine methyl ester

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (EtOH) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

Instrumentation and Chromatographic Conditions

The method should be performed on a standard HPLC system equipped with a UV detector.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Lux® 5 µm Cellulose-1, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Concentration Approximately 1.0 mg/mL
Sample Preparation
  • Standard Solution (Racemic): Accurately weigh approximately 10 mg of racemic 2-chlorophenylglycine methyl ester and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Test Solution: Prepare the enantiomerically enriched sample in the same manner as the standard solution.

System Suitability

Before sample analysis, the chromatographic system must pass system suitability criteria to ensure its performance.

  • Inject the racemic standard solution.

  • The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.[4]

  • The tailing factor for each peak should be less than 2.0.

  • The relative standard deviation (RSD) for replicate injections (n=5) of the main enantiomer peak area should be less than 2.0%.

Data Analysis and Calculation

The enantiomeric purity is typically expressed as enantiomeric excess (%ee). The area percent of each enantiomer is calculated from the chromatogram.

  • Area % of Enantiomer 1 = (Area of Enantiomer 1 / Total Area of Both Enantiomers) x 100

  • Area % of Enantiomer 2 = (Area of Enantiomer 2 / Total Area of Both Enantiomers) x 100

  • % Enantiomeric Excess (%ee) = |Area % of Major Enantiomer - Area % of Minor Enantiomer|

Method Validation Principles

A comprehensive method validation should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[9][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow and Data Visualization

The following diagram illustrates the overall workflow for the analysis.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mp Prepare Mobile Phase (Hexane/IPA/DEA) prep_sample Prepare Sample (1 mg/mL in Mobile Phase) sys_suit System Suitability Test (Inject Racemic Standard) prep_sample->sys_suit analysis Sample Analysis (Inject Test Sample) sys_suit->analysis If Rs > 1.5 integrate Integrate Peak Areas analysis->integrate calculate Calculate Area % and % Enantiomeric Excess integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust solution for determining the enantiomeric purity of 2-chlorophenylglycine methyl ester. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile system offers excellent selectivity and resolution. Proper method validation according to regulatory guidelines is crucial to ensure the generation of accurate and precise results, which are fundamental to the quality control of this important pharmaceutical intermediate.

References

  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022-04-15).
  • CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Daicel Chiral Technologies.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021-04-06). PMC.
  • Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). LCGC International.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • (S)-(+)-2-Chlorophenylglycine methyl ester Manufacturer & Bulk chemical Supplier in USA.
  • Enantiomeric Impurities: ICH Guidelines. Scribd.
  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Google Patents.
  • Strategies for Chiral HPLC Method Development.
  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012-10-10). Patsnap Eureka.
  • Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021-03-14). Daicel Chiral Technologies.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide- Based Chiral Stationary.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024-03-18). MDPI.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Process for the preparation of clopidogrel bisulphate. (2007-08-23). Googleapis.com.
  • Lux Cellulose-1. HPLC-MART.
  • Lux™.
  • Enantiomeric drugs in pharmaceutical industry-importance, regulatory requirements and analytical techniques. (2007-07-10). TSI Journals.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022-10-19). PMC.
  • APPLICATIONS.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. PubMed.
  • The Chiral Notebook. Phenomenex.
  • Chiral FAQs. MZ-Analysentechnik.
  • Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. Benchchem.
  • INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. European Medicines Agency.
  • Column description. HPLC.
  • CHIRAL COLUMNS. (2017-06-02).
  • Chiral HPLC Separations. Phenomenex.
  • CHIRALPAK AD-H.
  • Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. Google Patents.
  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020-11-12). LCGC International.
  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. SCIRP.
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate.
  • HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride. SIELC Technologies.
  • Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. Benchchem.
  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022-04-05). ResearchGate.

Sources

Application

Application Notes and Protocols: Large-Scale Production of (S)-2-Chlorophenylglycine Methyl Ester

Introduction (S)-2-chlorophenylglycine methyl ester is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the antiplatelet agent clopidogrel.[1][2][3] The stereochemistry at the α-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-chlorophenylglycine methyl ester is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the antiplatelet agent clopidogrel.[1][2][3] The stereochemistry at the α-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of robust, scalable, and economically viable processes for the production of this enantiomerically pure intermediate is of paramount importance to the pharmaceutical industry. This document provides a detailed guide for researchers, scientists, and drug development professionals on two primary methodologies for the large-scale synthesis of (S)-2-chlorophenylglycine methyl ester: Enzymatic Kinetic Resolution and Chemo-catalytic Asymmetric Synthesis.

Method 1: Chemo-Enzymatic Synthesis via Kinetic Resolution

This widely employed industrial method leverages the high enantioselectivity of enzymes to resolve a racemic mixture of N-acyl-2-chlorophenylglycine. The process involves the synthesis of a racemic starting material, followed by enzymatic hydrolysis and subsequent esterification.[1][4]

Scientific Principle

The core of this method lies in the enantioselective hydrolysis of a racemic N-acyl-2-chlorophenylglycine derivative catalyzed by an immobilized enzyme, such as penicillin G acylase (PGA).[5] The enzyme selectively hydrolyzes the (S)-N-acyl enantiomer to (S)-2-chlorophenylglycine, leaving the (R)-N-acyl enantiomer largely unreacted. The separation of the resulting amino acid and the unreacted N-acyl derivative is straightforward due to their different solubility properties. The undesired (R)-enantiomer can be racemized and recycled, enhancing the overall process efficiency and atom economy.[1][5]

Process Workflow

cluster_0 Upstream Processing cluster_1 Enzymatic Resolution cluster_2 Downstream & Racemization A Racemic (R,S)-2-chlorophenylglycine B Acylation (e.g., Phenylacetyl chloride) A->B Reactant C Racemic (R,S)-N-phenylacetyl-2-chlorophenylglycine B->C Product E Selective Hydrolysis C->E Substrate D Immobilized Penicillin Acylase D->E Catalyst F (S)-2-chlorophenylglycine E->F Product G (R)-N-phenylacetyl-2-chlorophenylglycine E->G Unreacted H Separation F->H G->H I Esterification (Methanol, Thionyl Chloride) H->I (S)-enantiomer J Racemization H->J (R)-enantiomer K (S)-2-chlorophenylglycine methyl ester I->K Final Product J->C Recycle

Caption: Chemo-enzymatic synthesis workflow.

Detailed Protocol

Part 1: Synthesis of Racemic (R,S)-N-phenylacetyl-2-chlorophenylglycine [4]

  • Reaction Setup: In a suitable reactor, dissolve (R,S)-2-chlorophenylglycine and sodium hydroxide in water.

  • Acylation: Cool the solution in an ice bath and add phenylacetyl chloride dropwise while maintaining the temperature.

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Work-up: Adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

  • Isolation: Filter and dry the solid (R,S)-N-phenylacetyl-2-chlorophenylglycine. A typical yield is around 95%.[4]

Part 2: Enzymatic Kinetic Resolution [4]

  • Reaction Mixture: Suspend the racemic (R,S)-N-phenylacetyl-2-chlorophenylglycine in water and adjust the pH to 8.0 with ammonia water.

  • Enzyme Addition: Add immobilized penicillin acylase to the mixture.

  • Hydrolysis: Stir the reaction at a controlled temperature (e.g., 30°C) for approximately 12 hours.

  • Enzyme Recovery: Remove the immobilized enzyme by filtration for reuse.

  • Separation:

    • Adjust the filtrate to a pH of 1-2 with concentrated hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine. Filter and dry the solid.

    • Concentrate the filtrate under reduced pressure and adjust to the isoelectric point to precipitate the (S)-2-chlorophenylglycine. Filter and dry the product. Expect a yield of around 90% with an enantiomeric excess (ee) of 100%.[4]

Part 3: Esterification of (S)-2-chlorophenylglycine [4]

  • Reaction Setup: Suspend (S)-2-chlorophenylglycine in anhydrous methanol and cool in an ice bath.

  • Esterification: Add thionyl chloride dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 5 hours.

  • Isolation: Evaporate the solvent under reduced pressure to obtain (S)-2-chlorophenylglycine methyl ester hydrochloride. A typical yield is around 98%.[4]

  • Free Base Formation: The hydrochloride salt can be neutralized with a base like sodium bicarbonate to yield the final product.

Method 2: Asymmetric Synthesis via Chiral Auxiliary

An alternative approach to obtaining the enantiomerically pure product is through asymmetric synthesis, which avoids a resolution step. This method often employs a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

Scientific Principle

This strategy involves the use of a chiral auxiliary, such as a derivative of a naturally occurring chiral molecule, to introduce stereoselectivity in the synthesis. The auxiliary is temporarily incorporated into the molecule, directs the formation of the desired stereocenter, and is subsequently removed. For instance, a Strecker-type reaction using a chiral amine as the auxiliary can be employed to asymmetrically synthesize α-amino nitriles, which are then hydrolyzed and esterified.[6]

Process Workflow

cluster_0 Asymmetric Strecker Reaction cluster_1 Hydrolysis and Esterification A 2-chlorobenzaldehyde D Diastereoselective Formation of α-amino nitrile A->D B Chiral Amine Auxiliary B->D C Cyanide Source C->D E Hydrolysis & Auxiliary Removal D->E F (S)-2-chlorophenylglycine E->F G Esterification F->G H (S)-2-chlorophenylglycine methyl ester G->H

Caption: Asymmetric synthesis workflow.

Detailed Protocol (Conceptual)
  • Imines Formation: React 2-chlorobenzaldehyde with a chiral amine (e.g., (S)-1-phenylethylamine) to form the corresponding chiral imine.

  • Cyanation: Treat the imine with a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a Lewis acid catalyst. The chiral auxiliary directs the addition of the cyanide to one face of the imine, leading to a diastereomerically enriched α-amino nitrile.

  • Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary under acidic conditions to yield (S)-2-chlorophenylglycine.

  • Esterification: Esterify the resulting amino acid with methanol and a suitable reagent (e.g., thionyl chloride or sulfuric acid) to obtain the final product, (S)-2-chlorophenylglycine methyl ester.[6]

Comparison of Methods

ParameterChemo-Enzymatic ResolutionAsymmetric Synthesis
Starting Material Racemic 2-chlorophenylglycine2-chlorobenzaldehyde
Key Step Enzymatic kinetic resolutionDiastereoselective C-C bond formation
Chiral Source Enzyme (e.g., Penicillin Acylase)Chiral Auxiliary
Yield High (with racemization and recycle of the unwanted enantiomer)Generally good, but can be pathway dependent
Enantiomeric Purity Excellent (>99% ee)High, but dependent on the diastereoselectivity of the key step
Scalability Well-established for large-scale productionCan be more complex and costly to scale up
Process Considerations Requires enzyme immobilization and recycling; racemization of the unwanted enantiomer is crucial for high yield.Requires synthesis and removal of the chiral auxiliary; stoichiometry of reagents is critical.

Downstream Processing and Purification

Regardless of the synthetic route, the final product requires purification to meet the stringent quality standards of the pharmaceutical industry.

  • Extraction: Following the reaction, the product is typically extracted into an organic solvent.

  • Crystallization: The product is often isolated and purified by crystallization. The tartrate salt of (S)-2-chlorophenylglycine methyl ester is commonly used for this purpose as it forms well-defined crystals and can enhance enantiomeric purity.[7] The free base can be regenerated by treatment with a mild base.[7]

  • Chromatography: In some cases, column chromatography may be employed for further purification, although this is less common on a large industrial scale due to cost.

Quality Control and Analytical Methods

To ensure the identity, purity, and enantiomeric excess of the final product, a suite of analytical techniques is employed:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the product.

  • Chiral HPLC: A critical method for determining the enantiomeric excess (ee) of the (S)-enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.

Conclusion

The large-scale production of (S)-2-chlorophenylglycine methyl ester is a well-refined process in the pharmaceutical industry. The chemo-enzymatic approach, featuring kinetic resolution with a recyclable enzyme and racemization of the undesired enantiomer, is a mature and highly efficient method. Asymmetric synthesis offers a more direct route but can present challenges in terms of scalability and cost of the chiral auxiliary. The choice of method will depend on factors such as cost of raw materials, operational efficiency, and desired scale of production. Rigorous downstream processing and analytical quality control are essential to ensure the final product meets the high standards required for its use in the synthesis of life-saving medicines.

References

  • CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents.
  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Patsnap Eureka. Available at: [Link]

  • Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF - ResearchGate. Available at: [Link]

  • WO 2007/094006 A1 - A PROCESS FOR THE PREPARATION OF CLOPIDOGREL BISULFATE FORM I - Google Patents.
  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones - SciSpace. Available at: [Link]

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents.
  • CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents.
  • Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives - kchem.org. Available at: [Link]

  • Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Repository. Available at: [Link]

  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed. Available at: [Link]

  • (PDF) A New, Simple, and Efficient Synthesis of (S)-(+)-Clopidogrel Bisulfate - ResearchGate. Available at: [Link]

  • Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel: A Practical Application of a New Discovery - University of Groningen. Available at: [Link]

Sources

Method

The Lynchpin of Antiplatelet Therapy: Technical Application Notes for Methyl 2-Amino-2-(2-chlorophenyl)acetate in Medicinal Chemistry

Foreword: Distinguishing a Critical Pharmaceutical Intermediate In the landscape of medicinal chemistry, precision in molecular architecture is paramount. The topic of this guide is "(2-Chlorophenyl)methyl 2-aminoacetate...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Distinguishing a Critical Pharmaceutical Intermediate

In the landscape of medicinal chemistry, precision in molecular architecture is paramount. The topic of this guide is "(2-Chlorophenyl)methyl 2-aminoacetate." However, a comprehensive survey of its application reveals that its structural isomer, Methyl 2-amino-2-(2-chlorophenyl)acetate , holds profound significance, particularly as a cornerstone intermediate in the synthesis of the blockbuster antiplatelet agent, Clopidogrel. This document, therefore, focuses on the synthesis, properties, and applications of this medicinally vital compound and its enantiomers. For researchers in drug development, understanding the nuances of this chiral building block is not merely an academic exercise; it is a critical lesson in the structure-activity relationships that govern modern therapeutics.

The therapeutic efficacy of Clopidogrel is almost exclusively attributed to its (S)-enantiomer. Consequently, the efficient synthesis and, crucially, the resolution of racemic Methyl 2-amino-2-(2-chlorophenyl)acetate into its constituent enantiomers represents a pivotal challenge in pharmaceutical manufacturing. This guide provides the foundational knowledge and detailed protocols required to master the application of this essential intermediate.

Part 1: Physicochemical and Structural Characteristics

A thorough grasp of the compound's properties is the bedrock of its effective application in synthesis. The hydrochloride salt is commonly used to improve stability and handling characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₁₁Cl₂NO₂ (Hydrochloride Salt)[1][2]
Molecular Weight 236.09 g/mol (Hydrochloride Salt)[1][2]
IUPAC Name methyl 2-amino-2-(2-chlorophenyl)acetate;hydrochloride[1]
Appearance White to off-white powder or crystalline solid
Melting Point 155-158 °C[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage Conditions Room temperature, under inert atmosphere, away from moisture

Part 2: Core Application - A Chiral Gateway to Clopidogrel

The primary and most significant application of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is its role as a key chiral intermediate in the synthesis of Clopidogrel.[3] Clopidogrel is an antiplatelet agent used to inhibit blood clots in a variety of cardiovascular diseases.[] The synthesis hinges on the coupling of the (S)-enantiomer of the title compound with a thiophene derivative, followed by cyclization.

The overall synthetic workflow highlights the criticality of the initial resolution step. Without an efficient method to isolate the (S)-enantiomer, the synthesis would be economically unviable and therapeutically inefficient.

G cluster_0 Racemate Synthesis & Resolution cluster_1 Clopidogrel Synthesis racemate Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate resolution Diastereomeric Salt Resolution (with L-(+)-Tartaric Acid) racemate->resolution s_enantiomer (S)-(+)-Enantiomer (Desired) resolution->s_enantiomer Less Soluble Salt r_enantiomer (R)-(-)-Enantiomer (Unwanted) resolution->r_enantiomer More Soluble Salt coupling Coupling with 2-thienylethyl derivative s_enantiomer->coupling cyclization Cyclization with Formaldehyde coupling->cyclization clopidogrel (S)-Clopidogrel cyclization->clopidogrel G cluster_0 In Solution (Racemic Amine + Chiral Acid) cluster_1 Formation of Diastereomeric Salts cluster_2 Separation by Fractional Crystallization R_Amine (R)-Amine Salt_R (R)-Amine · (L)-Acid Salt (More Soluble) R_Amine->Salt_R S_Amine (S)-Amine Salt_S (S)-Amine · (L)-Acid Salt (Less Soluble) S_Amine->Salt_S L_Acid L-(+)-Tartaric Acid L_Acid->Salt_R L_Acid->Salt_S MotherLiquor Mother Liquor contains (R)-Amine · (L)-Acid Salt Salt_R->MotherLiquor Crystals Crystals of (S)-Amine · (L)-Acid Salt Salt_S->Crystals

Sources

Application

Application Note: Advanced Derivatization Strategies for the Analysis of 2-amino-2-(2-chlorophenyl)acetate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-amino-2-(2-chlorophenyl)acetate, a critical analyte in pharmaceutical development and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-amino-2-(2-chlorophenyl)acetate, a critical analyte in pharmaceutical development and metabolic studies. Direct analysis of this polar amino acid ester is often hindered by poor chromatographic retention, low volatility, and weak detector response. This note details robust derivatization strategies tailored for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including chiral-specific methods. We delve into the causality behind procedural choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing reliable, validated analytical methods.

Introduction: The Analytical Challenge

2-amino-2-(2-chlorophenyl)acetate is a molecule of significant interest in the pharmaceutical industry, often as a precursor, impurity, or metabolite of active pharmaceutical ingredients (APIs). Its structure, featuring a primary amine and an ester group, imparts high polarity, making it challenging for direct analysis. Key analytical hurdles include:

  • For Gas Chromatography (GC): The compound's low volatility and thermal lability prevent it from passing through a GC system without decomposition, making derivatization essential to block polar functional groups.[1][2]

  • For High-Performance Liquid Chromatography (HPLC): It lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Vis or fluorescence detectors.[3][4][5]

  • Chirality: The presence of a stereocenter at the alpha-carbon means enantiomeric separation is often a regulatory requirement, necessitating specialized analytical approaches.

Derivatization addresses these challenges by chemically modifying the analyte to enhance its physicochemical properties for a given analytical platform. This guide explores the most effective strategies to achieve sensitive, specific, and reproducible quantification.

General Workflow for Derivatization and Analysis

The successful analysis of 2-amino-2-(2-chlorophenyl)acetate via derivatization follows a structured workflow. The critical decision points involve selecting the appropriate analytical platform (GC or HPLC) and the corresponding derivatization chemistry best suited for the analytical goals (e.g., achiral quantification vs. enantiomeric purity).

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Prep Sample Matrix (e.g., Plasma, Reaction Mixture) Extract Analyte Extraction (LLE, SPE) Prep->Extract Dry Evaporation to Dryness (Critical for GC Derivatization) Extract->Dry Deriv Add Derivatizing Reagent(s) & Solvent/Catalyst Dry->Deriv React Controlled Reaction (Heat, Time) Deriv->React Quench Quench/Stop Reaction (If necessary) React->Quench Dilute Dilute for Injection Quench->Dilute Inject Injection Dilute->Inject GC GC-MS Inject->GC Volatility HPLC HPLC-UV/FLD Inject->HPLC Detection

Figure 1: General experimental workflow for derivatization and analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is mandatory. The primary goal is to replace the active hydrogen on the primary amine with a nonpolar group, thereby increasing volatility and thermal stability.[1]

Strategy 1: Silylation

Silylation is a robust and widely used technique for derivatizing compounds with active hydrogens.[2]

  • Causality & Mechanism: Silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the primary amine to replace the N-H proton with a nonpolar trimethylsilyl (TMS) group.[6][7][8] This transformation drastically reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and improves its stability at the high temperatures of the GC inlet and column.[6][9] The resulting TMS derivative is significantly more volatile and produces characteristic mass spectra ideal for identification and quantification.[6][10]

Figure 2: Silylation of the primary amine with MSTFA.

Experimental Protocol: Silylation with MSTFA

  • Sample Preparation: Aliquot a known volume of the extracted sample into a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. Causality: Anhydrous conditions are paramount, as silylating reagents are highly moisture-sensitive and will preferentially react with water, reducing derivatization yield.[2]

  • Reagent Addition: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and 50 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile). Pyridine can act as a catalyst and aid in dissolving polar analytes.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

Strategy 2: Acylation

Acylation is an excellent alternative to silylation, producing highly stable derivatives.

  • Causality & Mechanism: Acylating reagents, particularly perfluorinated anhydrides like Trifluoroacetic Anhydride (TFAA), react rapidly with the primary amine.[11][12] The reaction forms a stable N-trifluoroacetyl amide. This derivatization increases volatility and reduces polarity. A significant advantage of using fluorinated reagents is the introduction of electron-capturing groups into the molecule, which dramatically enhances sensitivity when using an Electron Capture Detector (ECD).[11][13]

Experimental Protocol: Acylation with TFAA

  • Sample Preparation: Prepare the dried sample extract in a 2 mL vial as described in the silylation protocol.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) and 50 µL of TFAA. For some applications, a base catalyst like 10 µL of anhydrous pyridine or triethylamine can be added to promote the reaction.[12][14]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 20 minutes.[15] Note: TFAA is highly reactive and corrosive; all steps should be performed in a fume hood.[11]

  • Workup: Cool the vial to room temperature. Gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate, hexane) prior to GC-MS injection.

ParameterSilylation (MSTFA)Acylation (TFAA)
Principle Replaces active H with a TMS groupReplaces active H with an acyl group
Volatility ExcellentExcellent
Stability Moderate (moisture sensitive)High
Byproducts Volatile and non-interferingAcidic (may need removal)
Detector MS, FIDMS, FID, ECD (Enhanced)
Key Advantage Single-step, clean reactionProduces very stable derivatives

Table 1: Comparison of GC-MS Derivatization Strategies.

Derivatization for HPLC Analysis

For HPLC, the primary goal of derivatization is to attach a molecular tag that can be easily detected by UV-Vis or Fluorescence (FLD) detectors, thereby increasing method sensitivity.[4]

Strategy 1: Fluorescent Labeling with OPA

o-Phthalaldehyde (OPA) is a classic pre-column derivatization reagent for the sensitive detection of primary amines.

  • Causality & Mechanism: OPA reacts with the primary amine of 2-amino-2-(2-chlorophenyl)acetate in an alkaline medium and in the presence of a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine).[16] The reaction proceeds rapidly at room temperature to form a highly fluorescent 1-alkylthio-2-substituted isoindole derivative, which can be detected at excitation/emission wavelengths of approximately 340/455 nm.[4] The reaction is advantageous because the OPA reagent itself is not fluorescent, minimizing background interference.[16]

G cluster_reactants Analyte Analyte (R-NH2) Product Fluorescent Isoindole Derivative Analyte->Product OPA OPA OPA->Product Thiol Thiol (R'-SH) Thiol->Product

Figure 3: OPA derivatization reaction scheme.

Experimental Protocol: Pre-Column Derivatization with OPA

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH to 10.2 with concentrated NaOH.[17]

    • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the borate buffer and 100 µL of 2-mercaptoethanol. Prepare this reagent fresh daily and protect it from light.[17]

  • Derivatization (Automated Workflow Recommended):

    • In an autosampler vial, mix 20 µL of the sample (or standard) with 20 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 1-2 minutes at room temperature.[17]

  • Analysis: Immediately inject a defined volume onto the HPLC-FLD system.

    • Causality: The isoindole derivatives are notoriously unstable.[17] Therefore, a precise and reproducible reaction time is critical for accurate quantification. This is best achieved using an autosampler programmed for pre-injection derivatization.

Strategy 2: Chiral Derivatization with Marfey's Reagent

For determining enantiomeric purity, derivatization with a chiral reagent is a powerful technique that allows for separation on standard achiral HPLC columns.

  • Causality & Mechanism: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA) is an optically pure derivatizing agent.[18] It reacts with the primary amine of both the (R)- and (S)-enantiomers of the analyte. This reaction creates a pair of diastereomers (L-D and L-L).[18] Unlike enantiomers, which have identical physical properties, diastereomers have different properties and can be separated using standard reversed-phase HPLC (e.g., on a C18 column).[19][20] The dinitrophenyl moiety provides a strong chromophore, allowing for sensitive UV detection around 340 nm.[20]

G cluster_enantiomers cluster_diastereomers S_Analyte (S)-Analyte LL_Product L-L Diastereomer S_Analyte->LL_Product R_Analyte (R)-Analyte LD_Product L-D Diastereomer R_Analyte->LD_Product Marfey Marfey's Reagent (L-FDAA) Marfey->LL_Product + Marfey->LD_Product +

Figure 4: Formation of diastereomers using Marfey's reagent.

Experimental Protocol: Chiral Derivatization with Marfey's Reagent

  • Sample Preparation: Dissolve a known amount of the analyte (or its dried extract) in 100 µL of water or a suitable buffer.

  • Reaction Setup: To the analyte solution, add 200 µL of 1 M sodium bicarbonate solution. Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[21]

  • Reaction: Mix the solution and incubate in a water bath at 40°C for 1 hour.[21]

  • Quenching: After incubation, cool the reaction vial to room temperature and add 200 µL of 2 M HCl to stop the reaction.

  • Analysis: The sample can be diluted with the mobile phase and is ready for injection onto a reversed-phase HPLC-UV system.

ParameterOPA DerivatizationMarfey's Reagent Derivatization
Principle Fluorescent labelingChiral derivatization
Goal High-sensitivity quantificationEnantiomeric purity determination
Detector Fluorescence (FLD)UV-Vis
HPLC Column Standard Reversed-Phase (C18)Standard Reversed-Phase (C18)
Derivative Stability Low (requires automation)[17]High
Key Advantage Excellent sensitivityEnables chiral separation on achiral columns

Table 2: Comparison of HPLC Derivatization Strategies.

Conclusion

The successful analysis of 2-amino-2-(2-chlorophenyl)acetate is highly dependent on the selection and optimization of an appropriate derivatization strategy. For GC-MS, silylation with MSTFA offers a fast and clean method for achieving the necessary volatility, while acylation with TFAA provides exceptionally stable derivatives. For HPLC, OPA derivatization is the method of choice for trace-level quantification due to the high sensitivity afforded by fluorescence detection, though it requires careful control of reaction times. When enantiomeric separation is the goal, derivatization with Marfey's reagent is a reliable and field-proven approach, converting enantiomers into separable diastereomers for analysis on standard achiral columns. The protocols and principles outlined in this guide provide a robust framework for developing and validating analytical methods for this challenging but important compound.

References

  • Molnár-Perl, I. (2009). Derivatization of amino acids and amines with o-phthalaldehyde reagents: comparison of various thiol-containing products applying hplc. University of Debrecen. [Link]

  • Bhushan, R., & Agarwal, R. (2009). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 69(3-4), 335-341. [Link]

  • Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Ataman Kimya. [Link]

  • Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Peptides. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link]

  • Li, Y., et al. (2023). Chiral Derivatization Enables High-Resolution Ion Mobility Spectrometry of 30 Amino Acid Enantiomers. Analytical Chemistry. [Link]

  • Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Restek. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal. [Link]

  • Fujiie, S., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic Letters, 18(4), 844-847. [Link]

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate. [Link]

  • Regis Technologies. (n.d.). TFAA: Trifluoroacetic Anhydride. Regis Technologies. [Link]

  • Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Lee, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(10), 682. [Link]

  • Kim, K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 237-248. [Link]

  • Obrnuta faza. (n.d.). Derivatizing Reagents. [Link]

  • Dragan, G. L., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Separation Science, 31(5), 835-840. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. ResearchGate. [Link]

  • Kublitski, M. E., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 86-93. [Link]

  • Akter, T., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(11), 743. [Link]

  • Iinuma, Y., et al. (2011). In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds. Atmospheric Chemistry and Physics, 11(17), 8947-8961. [Link]

  • Macherey-Nagel. (n.d.). Derivatization Reagents for GC Brochure. MZ-Analysentechnik. [Link]

  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Labinsights. [Link]

  • Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 104-115. [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis? ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Method

Protocol for recrystallization of methyl 2-amino-2-(2-chlorophenyl)acetate tartrate salt

An in-depth technical guide to the purification and chiral resolution of methyl 2-amino-2-(2-chlorophenyl)acetate via tartrate salt recrystallization. Introduction: The Critical Role of Chirality in Clopidogrel Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the purification and chiral resolution of methyl 2-amino-2-(2-chlorophenyl)acetate via tartrate salt recrystallization.

Introduction: The Critical Role of Chirality in Clopidogrel Synthesis

Methyl 2-amino-2-(2-chlorophenyl)acetate is a pivotal intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication essential for preventing ischemic events. The therapeutic efficacy of Clopidogrel is almost exclusively attributed to its (S)-enantiomer. Consequently, the isolation of this specific stereoisomer from the racemic mixture, produced during synthesis, is a critical step in the manufacturing process. This application note provides a detailed protocol for the chiral resolution and purification of racemic methyl 2-amino-2-(2-chlorophenyl)acetate using L-(+)-tartaric acid to form a diastereomeric salt, which can then be purified by recrystallization.

Principle of Diastereomeric Salt Recrystallization

The cornerstone of this protocol is the principle of diastereomeric salt formation for chiral resolution.[1][2] A racemic mixture, containing equal amounts of (S) and (R)-enantiomers of methyl 2-amino-2-(2-chlorophenyl)acetate, is reacted with an enantiomerically pure chiral resolving agent, in this case, L-(+)-tartaric acid ((2R,3R)-tartaric acid). This reaction yields a mixture of two diastereomeric salts:

  • (S)-methyl 2-amino-2-(2-chlorophenyl)acetate • (2R,3R)-tartrate

  • (R)-methyl 2-amino-2-(2-chlorophenyl)acetate • (2R,3R)-tartrate

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent system.[1] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt can be selectively crystallized from the solution, while the more soluble one remains in the mother liquor. This process, known as fractional crystallization, allows for the effective separation of the desired (S)-enantiomer.[1][2]

Materials and Equipment

Reagents:
ReagentGradeSupplierNotes
Racemic methyl 2-amino-2-(2-chlorophenyl)acetateSynthesis Grade (≥98%)Standard chemical supplierThe starting material for resolution.
L-(+)-Tartaric AcidReagent Grade (≥99%)Standard chemical supplierThe chiral resolving agent.[3]
AcetoneHPLC or ACS GradeStandard chemical supplierPrimary solvent for the racemic ester.
MethanolHPLC or ACS GradeStandard chemical supplierSolvent for the tartaric acid.
Deionized WaterType II or higher---For washing and pH adjustment if needed.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard chemical supplierFor neutralization to recover the free base (optional).
Dichloromethane (CH₂Cl₂)ACS GradeStandard chemical supplierFor extraction of the free base (optional).
Equipment:
  • Jacketed glass reactor with overhead stirrer and temperature control

  • Heating/cooling circulator

  • Addition funnel

  • Büchner funnel and vacuum flask

  • Vacuum oven

  • Analytical balance

  • pH meter or pH strips

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Experimental Protocol: Recrystallization of the Tartrate Salt

This protocol is designed for the selective crystallization of the (S)-methyl 2-amino-2-(2-chlorophenyl)acetate L-(+)-tartrate salt.

Step 1: Preparation of the Solutions
  • Tartaric Acid Solution: In a separate flask, dissolve L-(+)-tartaric acid (0.9 to 1.4 molar equivalents relative to the racemic ester) in methanol.[4] For example, for 1 mole of the ester, use between 135g and 210g of tartaric acid. The volume of methanol should be sufficient to fully dissolve the acid (approximately 5-10 mL per gram of acid).

  • Racemic Ester Solution: In the main reactor, dissolve racemic methyl 2-amino-2-(2-chlorophenyl)acetate in acetone. A typical concentration is around 200 g of ester per liter of acetone.[4]

Causality Note: The choice of a solvent system like acetone-methanol is critical. The desired diastereomeric salt should have low solubility in this mixture, while the undesired salt remains in solution.[3] The molar ratio of tartaric acid is a key parameter; using a slight deficit (e.g., 0.95 eq) can sometimes improve the purity of the initial crop of crystals, while an excess can maximize the yield of the salt.[4]

Step 2: Salt Formation and Crystallization
  • Cool the tartaric acid solution to approximately 20°C.

  • Slowly add the tartaric acid solution to the stirred solution of the racemic ester in the reactor over 30 minutes, maintaining the temperature at 20°C.[4]

  • Crystallization should begin during or shortly after the addition, resulting in the formation of a thick slurry.[4]

  • After the addition is complete, raise the temperature of the reaction mixture to 30°C and continue stirring for 20-24 hours.[4]

Causality Note: Controlled cooling and slow addition promote the formation of well-defined crystals and prevent the rapid precipitation of impurities. The extended stirring time at a slightly elevated temperature allows the system to reach equilibrium, ensuring that the less soluble diastereomer preferentially crystallizes, a process known as Ostwald ripening.

Step 3: Isolation and Purification
  • Cool the slurry to 0-5°C and hold for at least 1 hour to maximize the yield of the precipitated salt.

  • Filter the solid product using a Büchner funnel under vacuum.

  • Wash the filter cake with a small amount of cold acetone to remove the mother liquor containing the soluble (R)-enantiomer salt and other impurities.

  • Dry the collected white to off-white crystalline solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Self-Validation: The isolated product is the (S)-methyl 2-amino-2-(2-chlorophenyl)acetate L-(+)-tartrate salt.[5] Its purity should be assessed. If the desired optical purity is not achieved, a second recrystallization (re-slurry) in a fresh solvent mixture (e.g., methanol or acetone) can be performed.[5]

Workflow Visualization

Recrystallization_Protocol cluster_prep Step 1: Solution Preparation cluster_crystallization Step 2: Salt Formation & Crystallization cluster_isolation Step 3: Isolation & Purification cluster_output Output racemate Dissolve Racemic Ester in Acetone mix Mix Solutions at 20°C racemate->mix tartaric Dissolve L-(+)-Tartaric Acid in Methanol tartaric->mix stir Stir at 30°C for 20-24h (Slurry Formation) mix->stir cool Cool to 0-5°C stir->cool filter_wash Filter and Wash with Cold Acetone cool->filter_wash dry Vacuum Dry at 40-50°C filter_wash->dry mother_liquor Mother Liquor with (R)-Ester Tartrate filter_wash->mother_liquor Filtrate product Purified (S)-Ester Tartrate Salt dry->product

Caption: Workflow for the chiral resolution and recrystallization.

Characterization and Quality Control

The final product should be analyzed to confirm its identity, chemical purity, and optical purity.

ParameterMethodTypical Specification
Appearance Visual InspectionWhite to off-white crystalline powder
Chemical Purity HPLC-UV≥ 99.0%
Optical Purity Chiral HPLC≥ 99.5% enantiomeric excess (e.e.)
Identity FTIR, ¹H NMRConforms to reference spectrum
Melting Point Melting Point ApparatusSpecific range for the tartrate salt

Safety and Handling

  • Methyl 2-amino-2-(2-chlorophenyl)acetate and its salts may cause skin, eye, and respiratory irritation.[6]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. SpringerLink. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • CN103755721A - Purification method of (S)-clopidogrel. Google Patents.
  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available at: [Link]

  • The science of salt recrystallization. Saltprocess. Available at: [Link]

  • Effectiveness Study of Recrystallization Method in Pharmaceutical Salt Production from Processed Salt with Zero Waste Concept. ResearchGate. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate. Google Patents.
  • Recrystallization: Types, Procedure, Applications. PSIBERG. Available at: [Link]

  • CN103509037A - Preparation method of clopidogrel and intermediate thereof. Google Patents.
  • US 2007/0225320 A1 - Continuous process for preparing clopidogrel. Google Patents.
  • Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. PubChem. Available at: [Link]

  • Resolution of Clopidogrel Bisulfate's Racemic Precursor by Direct Crystallization. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. Available at: [Link]

  • methyl 2-amino-2-(2-chlorophenyl)acetate. ChemBK. Available at: [Link]

  • US7763730B2 - Method preparation clopidogrel and intermediates used therein. Google Patents.
  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons@URI. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

Sources

Application

Experimental workflow for monitoring reaction progress

Advanced Application Note: Real-Time and Offline Reaction Monitoring Workflows in Pharmaceutical Development Introduction & Mechanistic Overview The evolution of reaction monitoring from qualitative, end-point checks (su...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Real-Time and Offline Reaction Monitoring Workflows in Pharmaceutical Development

Introduction & Mechanistic Overview

The evolution of reaction monitoring from qualitative, end-point checks (such as Thin Layer Chromatography) to data-rich, real-time kinetic profiling is a cornerstone of modern pharmaceutical process R&D. To safely and efficiently scale up a chemical process, researchers must understand not only the final yield but the entire mechanistic pathway, including the formation of transient intermediates, reaction kinetics, and catalyst stability.

This paradigm shift is heavily driven by Reaction Progress Kinetic Analysis (RPKA) , a methodology formalized by Prof. Donna Blackmond [1]. Unlike classical pseudo-first-order kinetic studies—which use highly distorted concentration ratios—RPKA probes reactions under synthetically relevant conditions where the concentrations of multiple reactants change simultaneously. To achieve this, a dual-pillar analytical approach is required: In-Situ FTIR for continuous kinetic mapping and Offline UPLC-MS for high-resolution structural elucidation.

Technique Selection and Causality

In-Situ FTIR (e.g., Mettler Toledo ReactIR): Causality of Selection: Mid-IR spectroscopy probes the vibrational transitions of molecular bonds. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, scientists can track the consumption of starting materials and the accumulation of products without perturbing the reaction equilibrium[2]. Because the system utilizes solid-state cooling technology rather than liquid nitrogen, it allows for uninterrupted, continuous data streams over extended periods. This continuous temporal resolution is the absolute prerequisite for extracting rate laws via RPKA.

Offline UPLC-MS (e.g., Waters ACQUITY UPLC with SQ Detector 2): Causality of Selection: While FTIR excels at temporal resolution and functional group tracking, it cannot definitively assign exact molecular weights to unknown side-products. UPLC-MS provides orthogonal data. By utilizing sub-2-µm particle technology and Multiple Reaction Monitoring (MRM), chemists can achieve femtomole-level limits of detection (LOD) for potential genotoxic impurities (PGIs) and confirm the exact mass of the Active Pharmaceutical Ingredient (API) [3].

Integrated Workflow Diagram

The following decision tree illustrates how these two analytical techniques integrate to form a comprehensive mechanistic understanding of a chemical process.

Workflow N1 Reaction Optimization Initiated N2 Primary Objective? N1->N2 N3 In-Situ FTIR (ReactIR) Continuous Monitoring N2->N3 Kinetics & Intermediates N4 Offline UPLC-MS Structural Elucidation N2->N4 Unknowns & Trace Impurities N5 Reaction Progress Kinetic Analysis (RPKA) N3->N5 N6 Impurity Profiling & Mass Confirmation N4->N6 N7 Mechanistic Understanding & Process Scale-Up N5->N7 N6->N7

Figure 1: Decision tree and integrated workflow for reaction monitoring in pharmaceutical development.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize internal controls and orthogonal validation to ensure that the data extracted represents the true chemical reality.

Protocol 1: In-Situ FTIR Reaction Monitoring & RPKA

Objective: Determine catalyst deactivation or product inhibition using "same excess" experiments. Validation Mechanism: By maintaining the same concentration difference (excess) between two reactants across different initial concentrations, the kinetic curves should perfectly overlay. A lack of overlay self-validates the presence of catalyst deactivation or product inhibition.

Step 1: Probe Calibration and Background Acquisition Insert the ATR probe into the dry, empty reactor. Collect an air background to validate crystal cleanliness. Add the reaction solvent and collect a solvent background. Causality: This allows the software to digitally subtract the solvent matrix, isolating only the solute's vibrational changes. Step 2: Reaction Initiation and Data Collection Initiate the reaction under synthetically relevant conditions (e.g., 0.5 M). Set the FTIR to collect spectra every 15 seconds. Track the depletion of the starting material's functional group (e.g., a carbonyl stretch at 1720 cm⁻¹) and the appearance of the product. Step 3: The "Same Excess" Experiment Define the "excess" parameter as [Excess]=[B]0​−[A]0​ . Conduct a second reaction where the initial concentrations of reactants A and B are altered, but the mathematical difference ( [Excess] ) remains identical to the first experiment. Step 4: Data Processing Plot the reaction rate against the substrate concentration for both experiments. If the two curves overlay perfectly, the catalytic cycle is robust and uninhibited.

Protocol 2: Offline UPLC-MS for Structural Elucidation and Conversion Tracking

Objective: Orthogonal validation of FTIR conversion data and trace impurity profiling. Validation Mechanism: The critical step here is quenching; failing to arrest the reaction instantly will result in false conversion data due to the temporal delay of offline analysis.

Step 1: Aliquot Extraction and Instantaneous Quenching Extract a 50 µL aliquot from the reactor using a calibrated micropipette. Immediately dispense it into 950 µL of a quenching solution (e.g., cold acetonitrile containing a chemical quenching agent) to instantaneously halt the reaction kinetics. Step 2: Sample Preparation Filter the quenched sample through a 0.22 µm PTFE syringe filter into an LC vial. Causality: Sub-2-µm UPLC columns operate under extreme pressures and are highly susceptible to clogging from particulate matter or precipitated salts. Step 3: UPLC-MS Analysis (MRM Mode) Inject 1 µL onto a C18 UPLC column. Run a rapid gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 2 minutes). Utilize a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to confirm the mass of the API and identify any trace impurities [4].

Quantitative Data Presentation

The following table summarizes the operational parameters and capabilities of the two complementary techniques, allowing researchers to select the appropriate tool based on their immediate analytical needs.

Analytical ParameterIn-Situ FTIR (e.g., ReactIR)Offline UPLC-MS (e.g., SQ Detector 2)
Temporal Resolution Continuous (Real-time, seconds)Discrete (Minutes to hours delay)
Structural Identification Functional group tracking (Vibrational)Exact mass & fragmentation (MRM)
Limit of Detection (LOD) ~0.1% to 1% (Matrix dependent)Femtomole to picomole levels
Sample Preparation None (In-situ ATR probe)Quenching, filtration, and dilution
Primary Application RPKA, transient intermediates, kineticsTrace impurities, API mass confirmation

References

  • Title: Reaction progress kinetic analysis - Wikipedia Source: Wikipedia.org URL: [Link]

  • Title: System ReactIR 702L, TEMCT Source: Mettler Toledo URL: [Link]

  • Title: Supporting Pharmaceutical Synthetic Process R&D Using LC-MS Source: Waters Corporation URL: [Link]

  • Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chlorophenylglycine Ester Synthesis &amp; Yield Optimization

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and stereochemical bottlenecks encountered when synthesizing (S)-2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and stereochemical bottlenecks encountered when synthesizing (S)-2-chlorophenylglycine methyl ester. This molecule is a highly sensitive chiral building block critical for the production of the antithrombotic drug Clopidogrel[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to help you break through yield ceilings and maintain strict enantiomeric purity.

Section 1: Chemical Synthesis & Esterification Bottlenecks

Q: Why is my esterification yield of 2-chlorophenylglycine with SOCl₂/MeOH stalling below 70%?

A: Stalled yields in this specific esterification are almost universally caused by either (a) residual moisture hydrolyzing the active acyl chloride intermediate back to the starting material, or (b) inadequate thermal driving force during the final conversion stage. Mechanistically, thionyl chloride (SOCl₂) reacts with methanol to generate HCl and dimethyl sulfite, which drives the esterification. However, the resulting free amino acid ester is highly sensitive to both hydrolysis and racemization if water is introduced during the reaction or workup[2].

Protocol: High-Yield Esterification (Self-Validating System)

To achieve the literature-standard 95% yield, implement the following controlled protocol[2]:

  • Preparation & Moisture Check : Suspend racemic 2-chlorophenylglycine (1.0 eq) in anhydrous MeOH.

    • Validation Check: Perform a Karl Fischer titration on the MeOH. Do not proceed if moisture exceeds 0.05%.

  • Activation : Add SOCl₂ (1.2 eq) dropwise while maintaining the reaction vessel at 0–5°C in an ice bath.

    • Validation Check: You must observe continuous gas evolution (SO₂ and HCl). A lack of gas indicates degraded SOCl₂.

  • Propagation : Remove the ice bath and stir the mixture overnight at room temperature.

  • Thermal Completion : Heat the mixture using a hot water bath (65°C) for exactly 3 hours.

    • Validation Check: Pull an aliquot for ¹H-NMR analysis. The reaction is complete only when the α-proton shift aligns entirely with the ester product, showing zero residual carboxylic acid peak.

  • Isolation : Evaporate ~15% of the MeOH solvent under reduced pressure, then pour the remaining mixture into tert-butyl methyl ether (TBME). Collect the precipitating white solid via filtration.

G Start Esterification Yield < 70% CheckWater Check Moisture (Karl Fischer) Start->CheckWater HighWater Moisture > 0.05% CheckWater->HighWater LowWater Moisture < 0.05% CheckWater->LowWater DrySolvent Use Anhydrous MeOH & Fresh SOCl2 HighWater->DrySolvent CheckTemp Verify Reflux Temp & Time LowWater->CheckTemp Incomplete Incomplete Reaction (NMR Check) CheckTemp->Incomplete Extend Extend 65°C Heating Phase Incomplete->Extend

Fig 1: Troubleshooting decision tree for stalled esterification yields.

Section 2: Chiral Resolution & Breaking the 50% Yield Ceiling

Q: Traditional tartaric acid resolution caps my yield at 40-45%. How can I improve the enantiomeric excess (ee) and overall yield?

A: Classical diastereomeric salt resolution (e.g., using D-(-)-tartaric acid) inherently wastes 50% of your starting material (the undesired (R)-enantiomer) unless a complex, lossy racemization recycling loop is implemented[3]. To bypass this thermodynamic limit, you must transition to either an asymmetric chemo-enzymatic synthesis or an attrition-enhanced deracemization process.

For instance, utilizing engineered Leucine Dehydrogenase (LeuDH) allows for the direct asymmetric reductive amination of the prochiral keto acid substrate, (2-chlorophenyl)glyoxylic acid (CPGA). Because this is an asymmetric synthesis rather than a kinetic resolution, the theoretical yield ceiling is 100%[4].

Protocol: Chemo-Enzymatic Asymmetric Synthesis
  • Substrate Preparation : Synthesize (2-chlorophenyl)glyoxylic acid (CPGA) via standard chemical oxidation.

  • Biocatalytic Conversion : Incubate 0.5 M CPGA with the engineered LeuDH variant (EsLeuDH-F362L) at 40°C. This variant features an enlarged substrate-binding pocket specifically optimized for the bulky 2-chlorophenyl group[4].

  • Cofactor Recycling : Add Bacillus megaterium glucose dehydrogenase (BmGDH) and glucose to the reactor.

    • Validation Check: Monitor pH. The continuous regeneration of NADH will consume protons; maintain pH using an automated titrator to ensure enzyme stability.

  • Completion : Monitor via chiral HPLC. The reaction typically reaches >91% conversion in 8 hours, yielding (S)-2-chlorophenylglycine with >99% ee[4].

Yield Comparison of Resolution Strategies
Synthesis / Resolution MethodReagents / BiocatalystTarget IntermediateMax Theoretical YieldReported YieldOptical Purity (ee)
Classical Resolution D-(-)-Tartaric Acid(S)-Ester Tartrate50%~40-45%>98%
Enzymatic Kinetic Resolution Penicillin G Acylase (PGA)(S)-2-Chlorophenylglycine50%48%100%
Chemo-enzymatic (Asymmetric) Leucine Dehydrogenase (LeuDH)(S)-2-Chlorophenylglycine100%91.7%>99%
Attrition-Enhanced Deracemization Base / Glass beads / Amide(S)-Amide → (S)-Ester100%80-88%>99.5%

Data synthesized from comparative process chemistry literature[1][2][4].

Section 3: Product Stability & Racemization Prevention

Q: What causes the (S)-2-chlorophenylglycine methyl ester to racemize during storage or subsequent Clopidogrel synthesis steps?

A: The free base of (S)-2-chlorophenylglycine methyl ester is an oil at room temperature. In this state, the α-proton is highly acidic due to the combined electron-withdrawing effects of the adjacent ester carbonyl and the ortho-chlorophenyl ring. Ambient moisture or trace basic impurities (leftover from workup) can readily abstract this proton, leading to the formation of a planar enolate intermediate. When the proton is re-added, it occurs from either face indiscriminately, resulting in rapid racemization[2].

Solution: Never store the intermediate as a free base. Always isolate and store the product as a hydrochloride salt (precipitated in TBME) or as a tartrate salt[2][3].

G Racemic Racemic 2-Chlorophenylglycine Esterification Esterification (SOCl2, MeOH, 65°C) Racemic->Esterification RacemicEster Racemic Methyl Ester Esterification->RacemicEster Resolution Chiral Resolution (Enzymatic or Chemical) RacemicEster->Resolution SEnantiomer (S)-Enantiomer (Target) Resolution->SEnantiomer High ee% REnantiomer (R)-Enantiomer (Waste) Resolution->REnantiomer Deracemization Deracemization (Attrition Milling) REnantiomer->Deracemization Deracemization->RacemicEster Recycle Loop

Fig 2: Synthesis and resolution workflow for (S)-2-chlorophenylglycine methyl ester.

Sources

Optimization

How to remove residual solvent from methyl 2-amino-2-(2-chlorophenyl)acetate

Technical Support Center: Residual Solvent Removal for Methyl 2-amino-2-(2-chlorophenyl)acetate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Residual Solvent Removal for Methyl 2-amino-2-(2-chlorophenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor yields, unexplained impurities, or failing Quality Control (QC) specifications when isolating methyl 2-amino-2-(2-chlorophenyl)acetate.

This compound is an indispensable chiral building block, most notably serving as a critical intermediate in the synthesis of the antiplatelet drug Clopidogrel (Plavix)[1]. However, its molecular architecture presents a fundamental thermodynamic challenge: it contains both a nucleophilic primary amine and an electrophilic methyl ester.

The following guide is designed to troubleshoot the specific, mechanistic issues encountered during residual solvent removal, ensuring your workflows are self-validating and compliant with international regulatory standards.

The Core Mechanistic Challenge: Diketopiperazine (DKP) Formation

Why you cannot simply "bake" this compound in a vacuum oven: Many researchers attempt to remove residual solvents (like methanol, toluene, or dichloromethane) from the free base of methyl 2-amino-2-(2-chlorophenyl)acetate by applying heat under vacuum. This is a critical error.

Thermal energy accelerates intermolecular aminolysis. When concentrated into a neat oil, the free amine of one molecule attacks the methyl ester of an adjacent molecule. This cascade forms a highly stable, six-membered diketopiperazine (DKP) ring, releasing two equivalents of methanol in the process[2][3]. This deletion side-reaction is irreversible and will completely destroy your batch[3].

Mechanism Molecule1 Free Amine (Molecule A) Nucleophile Intermediate Intermolecular Aminolysis Molecule1->Intermediate Heat / Concentration Molecule2 Methyl Ester (Molecule B) Electrophile Molecule2->Intermediate DKP Diketopiperazine (DKP) + 2 Methanol Intermediate->DKP Ring Closure

Figure 1: Mechanistic pathway of intermolecular diketopiperazine (DKP) formation.

Troubleshooting Guides & FAQs

Q1: My isolated free base is a thick oil, and NMR shows 5% residual toluene and methanol. How do I dry it without degrading it?

Answer: You must manipulate the physical state of the solvent matrix without relying on thermal kinetic energy. For viscous free base oils, residual solvents become trapped within the matrix.

Protocol: Low-Temperature Azeotropic Distillation

  • Step 1: Dilution. Dissolve the viscous crude oil in a low-boiling, non-nucleophilic solvent (e.g., pentane or heptane) at room temperature.

  • Step 2: Evaporation. Use a rotary evaporator with the water bath strictly set below 30°C . Causality: The addition of the aliphatic hydrocarbon breaks the viscous solvent matrix and forms low-boiling azeotropes with trace polar solvents, allowing them to evaporate at temperatures that do not provide the activation energy required for DKP formation.

  • Step 3: High Vacuum. Transfer the flask to a high-vacuum manifold (< 0.1 Torr). Stir the oil vigorously using a magnetic stir bar. Causality: Vigorous stirring artificially increases the surface area of the oil, allowing trapped solvent molecules to escape the bulk phase mechanically rather than thermally.

  • Step 4: Time Limit. Do not exceed 2 hours on the vacuum line. Prolonged concentration of the neat free base, even at room temperature, slowly promotes intermolecular condensation[2].

Q2: I tried to dry the product, but my oil turned into a white, insoluble powder. What happened?

Answer: Your product has fully dimerized into the diketopiperazine (DKP) impurity[2].

  • Causality: When the residual solvent was removed, the effective concentration of the amino ester approached infinity (the neat state). By applying heat during rotary evaporation, you provided the exact activation energy needed for the free amine to attack the adjacent ester. The resulting DKP is a highly stable, crystalline solid that is notoriously insoluble in common organic solvents like ether or cold ethyl acetate.

  • Prevention: Never store this compound as a neat free base at room temperature. If you are not using it immediately in the next synthetic step, store it diluted in a solvent (like DCM) at -20°C.

Q3: How can I reliably meet ICH Q3C residual solvent limits for GMP scale-up?

Answer: The only robust, scalable method to meet ICH Q3C guidelines without risking DKP degradation is to isolate the compound as a stable salt (e.g., Hydrochloride or L-Tartrate).

  • Causality: Protonating the primary amine completely eliminates its nucleophilicity. The resulting salt is a stable crystalline solid. This effectively shuts down the DKP pathway, allowing you to apply high-temperature vacuum drying to drive off residual solvents to parts-per-million (ppm) levels.

Workflow Start Crude Amino Ester (Contains Residual Solvents) Decision Target Isolation Form? Start->Decision SaltPath Salt Formation (e.g., HCl, Tartrate) Decision->SaltPath Preferred Method BasePath Free Base Oil (High Degradation Risk) Decision->BasePath If Base is Required AddAcid Protonate Amine (Eliminates Nucleophilicity) SaltPath->AddAcid Cryst Crystallize & Filter Solid AddAcid->Cryst DrySalt Vacuum Dry (45°C) Safe & ICH Compliant Cryst->DrySalt Azeo Azeotropic Distillation (Toluene/Heptane) <30°C BasePath->Azeo HighVac High Vacuum Stirring (< 2 hours) Azeo->HighVac DKP DKP Formation If heated or left neat HighVac->DKP Thermal Energy

Figure 2: Decision workflow for safe residual solvent removal avoiding DKP degradation.

Protocol: Salt Formation and Drying (Self-Validating System)

To guarantee compliance with Headspace Gas Chromatography (HS-GC) QC testing[1], use the following self-validating protocol to lock the compound into a salt form prior to drying:

  • Dissolution: Dissolve the crude methyl 2-amino-2-(2-chlorophenyl)acetate free base in Isopropyl Acetate (10 volumes).

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl in isopropanol (or aqueous L-tartaric acid if performing chiral resolution) while maintaining the reaction temperature below 20°C.

  • Crystallization: Stir the mixture for 2 hours at 0–5°C to ensure complete precipitation of the salt.

  • Filtration & Displacement Washing: Filter the white crystalline solid. Wash the filter cake heavily with cold heptane.

    • Self-Validation Check: This displacement wash replaces the higher-boiling Isopropyl Acetate trapped in the crystal lattice with highly volatile heptane, ensuring the subsequent drying step is thermodynamically favored.

  • Vacuum Drying: Transfer the solid to a vacuum oven. Dry at 45°C under high vacuum (< 10 mbar) for 12 hours. Because the amine is protonated, DKP formation is impossible.

  • Verification: Analyze via HS-GC to confirm solvents are below the required ICH Q3C limits[1][4].

Quantitative Data: ICH Q3C Regulatory Limits

When analyzing your dried product via Headspace GC, your residual solvent levels must fall below the Permitted Daily Exposure (PDE) limits established by the ICH Q3C(R8) guidelines[4]. Below is a summary of the limits for the most common solvents used in the synthesis and purification of this compound:

SolventICH ClassificationPermitted Daily Exposure (PDE)Concentration Limit (ppm)
Methanol Class 230.0 mg/day3,000 ppm
Toluene Class 28.9 mg/day890 ppm
Dichloromethane (DCM) Class 26.0 mg/day600 ppm
Acetonitrile Class 24.1 mg/day410 ppm
Ethyl Acetate Class 350.0 mg/day5,000 ppm
Heptane Class 350.0 mg/day5,000 ppm

Note: Class 3 solvents have low toxic potential. If your daily dose is less than 10g, the default Option 1 limit is 5,000 ppm (0.5%)[4].

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptide Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation of Glycine Esters

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in the chiral High-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in the chiral High-Performance Liquid Chromatography (HPLC) separation of glycine esters. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource for your most pressing challenges.

Introduction: The Unique Challenge of Glycine Ester Enantioseparation

Glycine, being achiral, presents a unique starting point. However, its esterification introduces a chiral center, creating enantiomers that are often critical to separate and quantify in pharmaceutical development and stereoselective synthesis. The challenge lies in the subtle structural differences between these enantiomers, which demand highly selective and optimized chromatographic conditions for resolution. Polysaccharide-based chiral stationary phases (CSPs) are frequently the columns of choice due to their broad applicability and high success rates in resolving a wide array of chiral compounds, including amino acid derivatives.[1][2]

This guide will focus on troubleshooting and optimizing the mobile phase, a critical factor that governs the interactions between the analyte enantiomers and the CSP.[1]

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address the common issues encountered during method development for the chiral separation of glycine esters.

Issue 1: Poor or No Enantiomeric Resolution

Question: My chromatogram shows a single, sharp peak, or two very poorly resolved peaks (Resolution < 1.5) for my glycine ester. What are my first steps to improve the separation?

Answer: This is a common starting point in chiral method development. The lack of resolution indicates that the mobile phase is not adequately facilitating the differential interaction of the enantiomers with the chiral stationary phase. Here is a systematic approach to address this:

1. Re-evaluate Your Mobile Phase Composition:

  • Alcohol Modifier Concentration: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your normal-phase mobile phase are paramount.[3] Alcohol molecules compete with the analyte for interaction sites on the CSP.[3]

    • If retention times are very short: Your mobile phase is likely too strong. Decrease the percentage of the alcohol modifier in increments of 5%. This will increase retention and allow for greater interaction with the CSP, often leading to improved resolution.

    • If retention times are very long: The mobile phase may be too weak. Incrementally increase the alcohol modifier concentration.

  • Type of Alcohol Modifier: The steric hindrance of the alcohol can influence selectivity.[4][5] If you are using isopropanol, consider switching to ethanol or vice versa. Sometimes, a different alcohol can create a more favorable environment for chiral recognition.[4]

2. Introduce or Adjust an Additive:

  • For Basic Analytes: Glycine esters can have a basic amino group. Unwanted secondary interactions with residual silanols on the silica support can cause peak tailing and poor resolution.[6] Adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase can mitigate these effects.[6][7]

  • For Acidic Analytes/Impurities: If your sample contains acidic impurities or if the glycine ester has an acidic moiety, adding 0.1% of an acidic additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.[6][8]

3. Optimize Column Temperature:

Temperature plays a complex and often unpredictable role in chiral separations.[9]

  • Generally, lower temperatures enhance the subtle bonding forces responsible for chiral recognition, leading to better resolution.[6]

  • Conversely, higher temperatures can improve peak efficiency and shape.[10]

  • It is crucial to systematically evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for your specific separation. In some cases, an increase in temperature can surprisingly improve resolution or even reverse the elution order.[1][11]

Experimental Protocol: Initial Mobile Phase and Temperature Screening

  • Prepare Mobile Phases:

    • Mobile Phase A: 90:10 (v/v) Hexane/Isopropanol

    • Mobile Phase B: 80:20 (v/v) Hexane/Isopropanol

    • Mobile Phase C: 90:10 (v/v) Hexane/Ethanol

    • Mobile Phase D: 80:20 (v/v) Hexane/Ethanol

    • If applicable, add 0.1% DEA or TFA to each mobile phase.

  • Set Initial HPLC Conditions:

    • Column: Polysaccharide-based CSP (e.g., cellulose or amylose-based)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength for your glycine ester derivative.

    • Column Temperature: 25°C

  • Screening Protocol:

    • Inject your racemic glycine ester standard using each mobile phase (A-D).

    • Evaluate the chromatograms for any signs of peak splitting or partial separation.

    • Select the mobile phase that shows the most promise and proceed with finer optimization of the alcohol percentage.

    • Once a suitable mobile phase is identified, vary the column temperature in 5°C increments (e.g., 20°C, 30°C, 35°C) to assess its impact on resolution.

Table 1: Troubleshooting Poor Resolution

Symptom Potential Cause Recommended Action
Single Peak, Short RetentionMobile phase too strongDecrease alcohol modifier percentage.
Single Peak, Long RetentionMobile phase too weakIncrease alcohol modifier percentage.
Poorly Resolved PeaksSub-optimal selectivityChange the type of alcohol modifier (e.g., isopropanol to ethanol). Add a basic (DEA) or acidic (TFA) modifier (0.1%). Optimize column temperature.

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral stationary phase for glycine esters?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are an excellent starting point for amino acid esters. [1][12][13]These CSPs offer a wide range of chiral recognition capabilities. Often, screening a few different polysaccharide columns (e.g., one cellulose-based and one amylose-based) is the most efficient way to find a successful separation. [1]Some studies have shown superior performance of specific coated-type CSPs for amino acid ester derivatives. [12][14] Q2: Can I use mobile phases other than hexane/alcohol?

A2: Yes. While normal-phase (hexane/alcohol) is very common, reversed-phase (acetonitrile/water or methanol/water with buffers) and polar organic modes can also be effective. [1][8]If you are struggling with a normal-phase separation, switching to a reversed-phase method on the same column can sometimes provide the selectivity needed. [1] Q3: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing separation?

A3: To reduce the analysis time, you can:

  • Increase the mobile phase strength: Cautiously increase the percentage of the alcohol modifier. This will decrease retention times, but may also reduce resolution. [3]You need to find a balance.

  • Increase the flow rate: This will shorten the run time, but can lead to a loss in efficiency and resolution.

  • Increase the column temperature: This will decrease the mobile phase viscosity, leading to lower backpressure and allowing for higher flow rates. It will also decrease retention times. [10]However, be mindful of the potential impact on selectivity. [1][9] Q4: What are "ghost peaks" and how do I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run. They can come from impurities in your mobile phase, sample solvent, or carryover from previous injections. [6]To troubleshoot, run a blank gradient without an injection. If the peaks are still present, the source is likely your mobile phase or HPLC system. If the blank is clean, inject your sample solvent. If peaks appear, your solvent is contaminated. [6]

References
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Silva, R. M., et al. (2006, August 19). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. Retrieved from [Link]

  • Ali, I., et al. (2017). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... ResearchGate. Retrieved from [Link]

  • Al-Saeed, H., et al. (2019, April 2). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI. Retrieved from [Link]

  • Conti, R., et al. (2019, April 4). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. PMC. Retrieved from [Link]

  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Ilisz, I., et al. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. PubMed. Retrieved from [Link]

  • Al-Saeed, H., et al. (2019). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol (EtOH), and n-butanol (n-BuOH) on enantioselectivity under two sub-2-micron chiral stationary phases. ResearchGate. Retrieved from [Link]

  • Ilisz, I., et al. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]

  • Wenslow, R. M., & Evans, J. F. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Adhikari, S., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Lee, W., et al. (2011, February 2). LIQUID CHROMATOGRAPHIC ENANTIOMER SEPARATION OF AMINO ACID ESTERS AS 9-ANTHRALDIMINE SCHIFF BASES USING POLYSACCHARIDE-DERIVED CHIRAL STATIONARY PHASES. Taylor & Francis Online. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Adhikari, S., et al. (2021, July 23). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (S)-2-Chlorophenylglycine Methyl Ester Synthesis

Welcome to the Technical Support Center for the synthesis and handling of (S)-2-chlorophenylglycine methyl ester , a critical chiral intermediate in the synthesis of the antithrombotic active pharmaceutical ingredient (A...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of (S)-2-chlorophenylglycine methyl ester , a critical chiral intermediate in the synthesis of the antithrombotic active pharmaceutical ingredient (API), Clopidogrel[1].

As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Here, we dissect the thermodynamic and kinetic causalities behind common synthetic failures. Every protocol provided is designed as a self-validating system —meaning built-in analytical checkpoints ensure you never carry a failed reaction into the next step.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My isolated product shows a significant drop in enantiomeric excess (ee%). What is driving this racemization?

The Causality: The stereocenter (alpha-carbon) of (S)-2-chlorophenylglycine methyl ester is highly susceptible to base-catalyzed racemization[2]. This carbon is flanked by two strong electron-withdrawing groups: the methyl ester and the 2-chlorophenyl ring. This dual-withdrawing effect highly stabilizes the corresponding enolate anion. If the compound is left as a free base—or exposed to mild basic conditions during aqueous workup—the alpha-proton is abstracted, forming a planar enolate. Reprotonation occurs from either face, destroying your enantiomeric purity. The Solution: Never store this intermediate as a free base. Immediately upon resolution or free-base extraction, convert the product into its hydrochloride or L-tartrate salt[3]. The protonated amine exerts an inductive electron-withdrawing effect that paradoxically increases alpha-proton acidity, but the lack of a basic catalyst in the isolated salt matrix prevents the enolization mechanism entirely.

Q2: During the concentration of the organic layer, an insoluble white powder precipitates. NMR shows it isn't my product. What is it?

The Causality: You are observing the formation of a diketopiperazine (cyclic dipeptide)[4]. When (S)-2-chlorophenylglycine methyl ester is in its free base form, the primary amine is highly nucleophilic. Because the molecule also contains an electrophilic methyl ester, intermolecular nucleophilic acyl substitution occurs rapidly between two molecules. This self-condensation forms a highly stable, insoluble six-membered diketopiperazine ring. The Solution: This is a concentration- and temperature-dependent kinetic side reaction. To mitigate it:

  • Keep the temperature below 20°C when handling the free base.

  • Minimize the residence time of the free base in solution (proceed to salt formation within 1 hour).

Q3: My HPLC chromatogram shows a growing peak corresponding to Clopidogrel Impurity A precursor (the free acid). Why is my ester hydrolyzing?

The Causality: Ester hydrolysis is driven by prolonged exposure to aqueous extremes during the neutralization or extraction phases[5]. While the methyl ester is relatively stable at neutral pH, the steric bulk of the 2-chlorophenyl group does not sufficiently protect the carbonyl from hydroxide attack (basic workup) or water attack (acidic workup). The Solution: Use strictly anhydrous conditions during the esterification step (e.g., SOCl2 in anhydrous MeOH)[2]. During workup, buffer the aqueous phase to exactly pH 7.0–7.5 using saturated NaHCO₃, and perform the extraction rapidly to minimize hydrolytic residence time.

Part 2: Mechanistic & Workflow Visualizations

To fully understand the divergence between the desired product and side reactions, review the mechanistic pathway and troubleshooting logic below.

Pathway Start Racemic 2-Chlorophenylglycine Esterification Esterification (SOCl2 / MeOH) Start->Esterification RacemicEster Racemic Methyl Ester Esterification->RacemicEster Resolution Chiral Resolution (L-Tartaric Acid) RacemicEster->Resolution Desired (S)-2-Chlorophenylglycine Methyl Ester Salt Resolution->Desired FreeBase Free Base Formation (Basic Workup) Desired->FreeBase Neutralization Racemization Racemization (Loss of ee) FreeBase->Racemization Prolonged Time / Base DKP Diketopiperazine (Self-Condensation) FreeBase->DKP Heat / Concentration Hydrolysis Ester Hydrolysis (Return to Acid) FreeBase->Hydrolysis Aqueous Base/Acid

Mechanistic pathways of (S)-2-chlorophenylglycine methyl ester side reactions.

Workflow Issue Identify Impurity Profile via HPLC/NMR Q1 Is ee% dropping below 99%? Issue->Q1 Q2 Insoluble white powder forming in organic phase? Issue->Q2 Q3 High levels of chlorophenylglycine (acid)? Issue->Q3 A1 Avoid strong bases. Isolate as HCl/Tartrate salt. Q1->A1 A2 Diketopiperazine detected. Minimize free-base residence time. Q2->A2 A3 Hydrolysis occurring. Control pH during aqueous workup. Q3->A3

Decision matrix for identifying and resolving chiral ester synthesis impurities.

Part 3: Quantitative Impurity Data

To maintain API-grade compliance for Clopidogrel synthesis, strictly monitor the following side products against their kinetic drivers[4].

Impurity / Side ProductChemical MechanismKinetic Driver(s)Acceptable Limit (w/w%)Primary Mitigation Strategy
(R)-Enantiomer Base-catalyzed enolizationpH > 7.5, Time > 2h as free base< 0.5% (ee > 99%)Isolate as HCl or L-Tartrate salt immediately.
Diketopiperazine Intermolecular aminolysisHigh concentration, Temp > 40°C< 0.1%Maintain T < 20°C during free-base handling.
2-Chlorophenylglycine Ester hydrolysisAqueous extremes (pH < 2 or > 10)< 0.2%Use anhydrous SOCl₂/MeOH; buffer workup to pH 7.

Part 4: Self-Validating Experimental Protocol

This protocol details the esterification and isolation of (S)-2-chlorophenylglycine methyl ester hydrochloride, optimized to suppress diketopiperazine formation and racemization[2]. It incorporates In-Process Controls (IPCs) to ensure the system is self-validating.

Step 1: Anhydrous Esterification
  • Charge a dry, argon-purged flask with (S)-2-chlorophenylglycine (100 g, 539 mmol) and anhydrous methanol (270 mL).

  • Cool the suspension to 0–5°C using an ice bath.

  • Add thionyl chloride (SOCl₂, 47 mL, 647 mmol, 1.2 equiv) dropwise over 1 hour. Causality: Slow addition controls the exothermic reaction and prevents thermal degradation or localized acid spikes that could drive side reactions.

  • Remove the ice bath, stir overnight at room temperature, then heat to 50°C for 3 hours.

  • IPC Check 1 (Reaction Completion): Withdraw a 0.1 mL aliquot, concentrate under N₂, and analyze via ¹H NMR (DMSO-d6). Validation: The reaction is complete only when the carboxylic acid proton signal is entirely absent, and the methyl ester singlet (~3.58 ppm) integrates fully[2]. Do not proceed until validated.

Step 2: Controlled Concentration & Workup
  • Evaporate approximately 50 mL of the methanol under reduced pressure. Caution: Do not exceed a bath temperature of 35°C to prevent diketopiperazine formation.

  • Pour the remaining reaction mixture slowly into cold tert-butyl methyl ether (TBME, 700 mL) under vigorous stirring.

  • IPC Check 2 (Precipitation Validation): A white crystalline solid (the hydrochloride salt) should crash out immediately. If an oil forms, the methanol concentration is too high; add an additional 100 mL of cold TBME.

Step 3: Isolation and Chiral Validation
  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with cold TBME (2 × 100 mL) to remove any unreacted SOCl₂ or trace organic impurities.

  • Dry the product under a vacuum at 30°C to a constant weight.

  • IPC Check 3 (Chiral Integrity): Analyze the dried solid via Chiral HPLC. Validation: The ee must be >99.5%. If the ee is lower, the product must be subjected to an attrition-enhanced deracemization loop[2] before being used in the Clopidogrel API synthesis.

References

  • Vlieg, E. et al. (2009) - Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. Organic Process Research & Development, ACS Publications. Retrieved from:[Link]

  • Google Patents (DE10348674B4) - Racemization of optically active 2-substituted phenylglycine esters.

Sources

Troubleshooting

Part 1: Mechanistic Insights – The "Why" Behind Racemization

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis. This guide is designed for researchers and drug development professionals troubleshooting stereochemical degradation during the downstream processi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis. This guide is designed for researchers and drug development professionals troubleshooting stereochemical degradation during the downstream processing (workup and extraction) of chiral amino esters.

Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative data on workup conditions, and a self-validating Standard Operating Procedure (SOP) to ensure maximum enantiomeric retention.

To prevent racemization, we must first understand the causality of stereocenter inversion during workup. Chiral amino esters are uniquely vulnerable to stereochemical degradation during liquid-liquid extraction due to two primary pathways:

  • Direct Base-Catalyzed Enolization: The α -proton of an amino ester is highly acidic due to the combined electron-withdrawing effects of the ester carbonyl and the N-protecting group (e.g., Fmoc, Boc). Alkaline washes abstract this proton, forming a planar, achiral enolate. Reprotonation from the aqueous layer is non-stereoselective, yielding a racemic mixture[1].

  • Azlactone (Oxazolone) Formation: If the workup follows a peptide coupling reaction and unreacted activated esters (e.g., HOBt, HOAt, or Oxyma esters) remain, basic conditions trigger rapid intramolecular cyclization into an oxazol-5(4H)-one (azlactone). The α -proton of an azlactone is exceptionally acidic (as its removal yields an aromatic oxazolium enolate), leading to near-instantaneous racemization even in weak bases[2][3].

Racemization A Chiral Amino Ester (L-Isomer) B Aqueous Basic Wash (pH > 8) A->B E Oxazol-5(4H)-one (Azlactone) From Activated Esters A->E Unquenched active ester C Alpha-Proton Abstraction B->C D Achiral Enolate Intermediate C->D F Non-Stereoselective Reprotonation D->F E->B Highly base sensitive G Racemic Mixture (Loss of Stereopurity) F->G

Base-catalyzed racemization pathways during amino ester workup.

Part 2: Troubleshooting FAQs

Q: Why did my enantiomeric excess (ee) drop significantly specifically during the basic wash phase of my extraction? A: You likely used a base that was too strong, or the contact time was too long. Strong basic washes (like 1M NaOH or saturated Na2​CO3​ ) used to neutralize acidic coupling byproducts rapidly deprotonate the α -carbon. To prevent this, always use mild bases (like saturated NaHCO3​ , pH ~8.5) which provide enough buffering capacity to neutralize acids without providing the thermodynamic driving force for rapid enolization[1].

Q: Does the temperature of my separatory funnel actually matter? A: Absolutely. Enolization is a highly temperature-dependent kinetic process. Performing extractions at room temperature (20–25 °C) provides the activation energy necessary for rapid proton abstraction. By chilling your biphasic mixture to 0–4 °C, you kinetically "freeze" the enolization pathway, while the diffusion-controlled neutralization of bulk acids remains largely unaffected[4].

Q: I used cold NaHCO3​ , but I still observed 15% D-enantiomer formation after a coupling reaction workup. What went wrong? A: This is a classic symptom of the azlactone pathway. If you had unreacted activated ester remaining in your organic phase, the cold NaHCO3​ triggered oxazolone formation, which racemizes instantly[2]. You must chemically quench unreacted active esters before introducing any aqueous base. Adding a few drops of a primary amine (like N,N-dimethylethylenediamine) prior to workup converts residual active esters into stable, water-soluble amides that wash away harmlessly.

Part 3: Quantitative Impact of Workup Conditions

The following table summarizes the causal relationship between workup parameters and the resulting stereochemical integrity of a highly sensitive substrate (e.g., Phenylglycine methyl ester, where the phenyl ring further stabilizes the enolate).

Aqueous Wash SolutionpHTemp (°C)Phase Contact TimeResulting Enantiomeric Excess (ee %)
1.0 M NaOH14.025 °C10 min< 5% (Complete Racemization)
Saturated Na2​CO3​ ~11.025 °C10 min45% (Severe Degradation)
Saturated NaHCO3​ ~8.525 °C10 min88% (Moderate Loss)
Saturated NaHCO3​ ~8.54 °C10 min96% (Acceptable)
Saturated NaHCO3​ ~8.54 °C< 2 min> 99% (Optimal Preservation)

Part 4: Validated Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system . Each critical phase includes an in-process control (IPC) to ensure the physical parameters remain within the safe operating window for chiral preservation.

Workflow Step1 1. Quench Active Esters (Amine Addition) Step2 2. Dilute & Chill (Organic Solvent, 0-4°C) Step1->Step2 Step3 3. Mild Acidic Wash (5% Citric Acid, Removes Bases) Step2->Step3 Step4 4. Rapid Cold Basic Wash (Sat. NaHCO3, <2 mins) Step3->Step4 Step5 5. Brine Wash & Dry (Na2SO4) Step4->Step5 Step6 6. Chiral HPLC Analysis (Validation) Step5->Step6

Optimized cold-wash extraction workflow for preserving chiral integrity.

Phase 1: Pre-Workup Quenching (For Coupling Reactions)
  • Action: To the crude reaction mixture, add 0.5 equivalents (relative to the limiting reagent) of N,N-dimethylethylenediamine. Stir for 15 minutes at room temperature.

  • Causality: This primary amine outcompetes azlactone formation by rapidly aminolyzing any residual activated esters, converting them into highly polar amides.

  • Validation Check: Spot the mixture on TLC. The spot corresponding to the activated ester must be completely absent before proceeding.

Phase 2: Dilution and Thermal Control
  • Action: Dilute the organic phase with a non-polar or moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) to reduce the concentration of the amino ester.

  • Action: Submerge the separatory funnel or reaction flask in an ice bath until the internal temperature reaches 0–4 °C.

  • Causality: Lowering the concentration and temperature drastically reduces the kinetic rate of intermolecular proton abstraction[4].

Phase 3: Mild Acidic Wash (Base Removal)
  • Action: Add 1 volume of cold 5% aqueous citric acid or 1M NaHSO4​ . Shake vigorously and separate immediately.

  • Causality: Removes basic coupling reagents (e.g., DIPEA, pyridine) and the quenching amine before they can act as phase-transfer racemization catalysts.

Phase 4: Rapid Cold Basic Wash (Acid Removal)
  • Action: Add 1 volume of ice-cold saturated aqueous NaHCO3​ . Shake vigorously for no more than 2 minutes , venting frequently. Separate the layers immediately.

  • Causality: NaHCO3​ is weak enough to prevent rapid enolization but strong enough to neutralize residual acidic byproducts (like HOBt or unreacted carboxylic acids). Strict time limits prevent prolonged exposure to the alkaline interface.

  • Validation Check: Test the pH of the separated aqueous layer using pH paper. It must read between 8.0 and 8.5. If it reads >9.0, the wash was too alkaline, indicating a potential spike in racemization risk.

Phase 5: Desiccation and Concentration
  • Action: Wash the organic layer with 1 volume of cold brine (saturated NaCl) to remove bulk water.

  • Action: Dry the organic layer over anhydrous Na2​SO4​ .

  • Validation Check: The organic layer must transition from cloudy to completely transparent, confirming the absolute removal of water (which can harbor trace alkaline salts).

  • Action: Filter and concentrate under reduced pressure using a rotary evaporator with the water bath set no higher than 30 °C .

References

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society.[Link]

  • Antonovics, I., & Young, G. T. (1967). Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides. Journal of the Chemical Society C.[Link]

  • Benoiton, N. L. (2006). 7.4 Racemization Assays. Synthesis of Peptides and Peptidomimetics. Thieme.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization and Filtration

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in crystallization engineering, I frequently encounter researchers struggling with classical chiral resolution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in crystallization engineering, I frequently encounter researchers struggling with classical chiral resolution. While diastereomeric salt formation remains an industrial workhorse for separating enantiomers, the transition from solution to a pure, filterable crystalline solid is fraught with thermodynamic and kinetic traps.

This guide provides a self-validating framework designed for researchers and drug development professionals. It will help you diagnose and resolve the three most critical bottlenecks in chiral resolution: oiling out, poor enantiomeric excess (ee), and filtration failures.

The Mechanistic Workflow

Before troubleshooting, we must establish the baseline. The process relies on reacting a racemic mixture with an enantiopure resolving agent to form two diastereomeric salts. Because these salts possess different lattice energies and solubilities, one preferentially crystallizes while the other remains in the mother liquor.

Workflow A Racemic Mixture (50% R / 50% S) B Add Chiral Resolving Agent (e.g., R-form) A->B C Diastereomeric Salts (R-R & S-R) B->C D Controlled Cooling & Crystallization C->D E Filtration (Solid vs. Mother Liquor) D->E F Salt Cracking (Liberate Pure Enantiomer) E->F

General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Guides & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My diastereomeric salt separates as a viscous oil instead of forming crystals. What causes this, and how can I force crystallization?

The Causality: "Oiling out" occurs when the supersaturation level of the solution exceeds the metastable zone limit so rapidly that the solute separates into a solute-rich liquid phase rather than an ordered crystal lattice. This is a kinetic phenomenon driven by high initial concentrations or excessively rapid cooling rates. The melting point of the solvated salt is often lower than the phase-separation temperature, trapping the system in an amorphous state[1].

Self-Validating Protocol for Resolution:

  • Dilution & Heating: Re-dissolve the oil by heating the mixture to 5°C below the solvent's boiling point. Add 10-20% more solvent by volume to reduce the absolute concentration and shift the phase boundary.

  • Controlled Cooling: Implement a strict cooling ramp (e.g., 0.1°C/min) rather than crash-cooling in an ice bath. This keeps the system safely within the metastable zone.

  • Seeding: At the first sign of slight turbidity (the cloud point), introduce 1-2 wt% of pure diastereomeric salt seed crystals. This provides a template, bypassing the high primary nucleation energy barrier.

  • Validation Check: If crystals form, isolate a small aliquot, dissolve it in fresh mother liquor, and verify that it crystallizes rather than re-oiling upon cooling. If it oils out again, your solvent system is fundamentally incompatible and must be changed.

Issue 2: Poor Diastereomeric/Enantiomeric Excess (Co-crystallization)

Q: I am getting a good yield of crystals, but the diastereomeric excess (d.e.) is consistently low. How do I improve selectivity?

The Causality: Low d.e. indicates that the solubility difference between the two diastereomeric salts in your chosen solvent is insufficient, leading to co-precipitation. In severe cases, the salts may form a solid solution where the undesired diastereomer substitutes directly into the crystal lattice of the desired one, making simple recrystallization ineffective.

Self-Validating Protocol for Resolution:

  • Adjust Stoichiometry (Pope-Peachey Method): Instead of 1 equivalent of resolving agent, use 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an achiral base/acid[2]. This forces thermodynamic competition, ensuring only the least soluble diastereomer successfully forms the salt.

  • Implement Dutch Resolution: If a single resolving agent fails, use a "family" of structurally related resolving agents (e.g., a mixture of tartaric acid derivatives). This technique leverages enantioselective nucleation inhibition, widening the metastable zone of the undesired diastereomer and preventing its co-crystallization[3].

  • Validation Check: Perform chiral HPLC on the first crop. If the d.e. is > 85%, the primary resolution is successful, and you can proceed to a single recrystallization step to achieve >99% d.e.

Issue 3: Filtration Bottlenecks (Gelatinous Precipitates & Blinding)

Q: My crystals are extremely fine or gelatinous, completely blinding the filter paper and trapping mother liquor. How can I fix the crystal habit?

The Causality: Rapid primary nucleation without sufficient secondary crystal growth leads to microscopic, needle-like, or amorphous particles. Under vacuum, these fine particles compress, forming an impermeable cake. The trapped mother liquor contains the highly soluble (undesired) diastereomer, which coats the crystals and destroys the final optical purity[4].

Self-Validating Protocol for Resolution:

  • Hold at Cloud Point: Once crystallization begins, hold the temperature constant for 1-2 hours to allow initial crystals to grow rather than forming new nuclei.

  • Temperature Cycling (Ostwald Ripening): Heat the suspension by 5-10°C (just enough to dissolve the finest particles but not the larger ones), hold for 30 minutes, and cool back down slowly. This thermodynamic process sacrifices fine crystals to feed the growth of larger, easily filterable crystals.

  • Filtration: Filter the suspension using a coarse porosity glass frit (e.g., ASTM 40-60 µm) under mild vacuum to prevent cake compression. Wash with a minimal volume of pre-chilled solvent.

  • Validation Check: A successful cake should crack slightly as it dries on the frit and yield a free-flowing powder when scraped, not a sticky paste.

Troubleshooting Decision Tree

Troubleshooting Start Identify Crystallization Issue Oiling Oiling Out (Liquid-Liquid Phase) Start->Oiling LowEE Low d.e. / e.e. (Co-crystallization) Start->LowEE Filter Poor Filtration (Fine/Gelatinous Crystals) Start->Filter FixOil Dilute, Slow Cooling Ramp, & Add Seed Crystals Oiling->FixOil FixEE Adjust Stoichiometry or Apply Dutch Resolution LowEE->FixEE FixFilter Temperature Cycling (Ostwald Ripening) Filter->FixFilter Success Pure, Filterable Diastereomeric Salt FixOil->Success FixEE->Success FixFilter->Success

Decision tree for resolving common diastereomeric salt crystallization failures.

Quantitative Data Summary

The following tables summarize the critical parameters that dictate the success of your chiral resolution.

Table 1: Effect of Cooling Rate on Crystallization Outcome

Cooling Rate (°C/hour)Supersaturation LevelPhysical ObservationDiastereomeric Excess (d.e. %)
> 20Very HighOiling Out (Liquid Phase)N/A (Failed)
10 - 20HighFine Crystals / Filter Blinding~ 60 - 70%
< 5Low (Controlled)Large, Filterable Crystals> 85%

Table 2: Stoichiometry & Resolution Strategies

StrategyMolar Ratio (Racemate : Resolving Agent : Achiral Additive)Mechanism of ActionIdeal Use Case
Classical Resolution 1 : 1 : 0Direct salt formationHigh solubility difference
Pope-Peachey Method 1 : 0.5 : 0.5Competitive salt formationLow d.e., high material cost
Dutch Resolution 1 : 1 (Mixture of family agents) : 0Nucleation inhibitionPersistent solid solutions

References

  • Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem. Link

  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem. 1

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). 3

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. 2

  • Chiral Resolution and Confirmation. Veranova. 4

Sources

Troubleshooting

Scaling up the resolution of methyl 2-amino-2-(2-chlorophenyl)acetate

Welcome to the Technical Support Center for the chiral resolution of methyl 2-amino-2-(2-chlorophenyl)acetate . This compound is a critical chiral building block in pharmaceutical synthesis, most notably serving as the k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of methyl 2-amino-2-(2-chlorophenyl)acetate . This compound is a critical chiral building block in pharmaceutical synthesis, most notably serving as the key intermediate for the blockbuster antiplatelet agent, (S)-Clopidogrel [1].

Scaling up the resolution of racemic amines from the bench to the pilot plant introduces complex thermodynamic and kinetic challenges. This guide is designed for process chemists and drug development professionals, providing field-proven protocols, causality-driven troubleshooting, and self-validating workflows to ensure high enantiomeric excess (ee) and yield at scale.

Part 1: Core Experimental Protocol (Self-Validating System)

The following methodology details the classical diastereomeric resolution using L-(+)-tartaric acid . This protocol is designed as a self-validating system—meaning each critical phase contains an analytical checkpoint to prevent the propagation of errors down the process stream.

Causality in Protocol Design: L-(+)-tartaric acid is utilized because its two carboxylic acid groups form highly stable, rigid hydrogen-bonded networks specifically with the (S)-enantiomer of the substrate. This stereospecific packing significantly lowers the crystal lattice energy of the (S)-amine•L-tartrate salt compared to the (R)-amine•L-tartrate salt, driving selective precipitation [1][2].

Step-by-Step Methodology: Scale-Up Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic methyl 2-amino-2-(2-chlorophenyl)acetate in acetone (approx. 4.8 L per kg of substrate). In a separate vessel, prepare a pre-cooled solution of 0.9–0.95 equivalents of L-(+)-tartaric acid in methanol (approx. 4.0 L per kg) [2].

  • Controlled Addition: Slowly transfer the racemic solution into the tartaric acid solution while maintaining the internal temperature strictly at 20 °C. Causality: Rapid addition causes localized supersaturation, leading to the co-precipitation of the undesired diastereomer.

  • Crystallization & Ripening: Maintain the reaction mass at 20 °C for 30 minutes until a thick slurry forms. Raise the temperature to 28–32 °C and maintain moderate agitation for 20 hours [2]. Causality: This Ostwald ripening phase allows kinetically trapped (R)-salt impurities to redissolve, thermodynamically favoring the growth of pure (S)-salt crystals.

  • Filtration & Washing: Filter the slurry and wash the wet cake with cold acetone.

    • Validation Checkpoint 1: Perform Chiral HPLC on a sample of the wet cake (Chiralcel OJ-H column; mobile phase: n-hexane/ethanol/diethylamine) [3]. Do not proceed to liberation unless ee > 98%. If ee < 98%, perform a hot reslurry in acetone/methanol.

  • Base Liberation: Suspend the validated crystalline salt in deionized water. Slowly add 1 M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 10–11. Extract the liberated free base with dichloromethane or ethyl acetate.

    • Validation Checkpoint 2: Check the optical rotation of the organic layer extract. A positive specific rotation confirms the isolation of the desired (S)-(+)-enantiomer.

ResolutionWorkflow Racemic Racemic Methyl 2-amino-2- (2-chlorophenyl)acetate SaltFormation Diastereomeric Salt Formation (T = 20-30°C) Racemic->SaltFormation ResolvingAgent L-(+)-Tartaric Acid (Resolving Agent) ResolvingAgent->SaltFormation Solvent Acetone / Methanol (Solvent System) Solvent->SaltFormation Crystallization Fractional Crystallization (Ostwald Ripening) SaltFormation->Crystallization SSalt (S)-Amine • L-Tartrate (Solid Crystals) Crystallization->SSalt Precipitates RSalt (R)-Amine • L-Tartrate (Mother Liquor) Crystallization->RSalt Dissolved Liberation Base Liberation (pH 10-11, NaOH) SSalt->Liberation Racemization Racemization (Heat, Acetic Acid) RSalt->Racemization SAmine (S)-(+)-Enantiomer (Clopidogrel Intermediate) Liberation->SAmine Racemization->Racemic Recycled

Workflow for the classical resolution and racemization recycling process.

Part 2: Troubleshooting Guide & FAQs

Q1: During scale-up (50 kg), my product is "oiling out" instead of forming filterable crystals. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solute concentration exceeds the metastable limit before primary nucleation can occur, causing the salt to separate as a dense, impurity-rich oil.

  • Causality: At scale, poor heat transfer creates localized cold spots, spiking supersaturation.

  • Solution: Implement a strict linear cooling ramp (e.g., 0.1 °C/min). More importantly, introduce seeding . Add 1–2% by weight of pure, milled (S)-amine•L-tartrate crystals just as the solution enters the metastable zone (typically around 25 °C). The seeds provide a low-energy surface for secondary nucleation, bypassing the oiling-out phase entirely.

Q2: Why is my enantiomeric excess (ee) dropping from >99% in the lab to 92% in the pilot plant? A: A drop in ee at scale is almost always a kinetic issue related to solvent entrapment and rapid precipitation. If the crystallization is rushed, the highly soluble (R)-salt becomes physically trapped within the interstitial spaces of the rapidly growing (S)-salt crystal lattice.

  • Solution: Extend the digestion/ripening phase at 30 °C from 5 hours to 20 hours [2]. This provides the thermodynamic energy required for the imperfect, rapidly formed crystals to dissolve and recrystallize slowly, rejecting the (R)-salt impurities back into the mother liquor.

Q3: What is the optimal solvent system, and what is the physical chemistry behind it? A: The industry standard is a binary system of Acetone and Methanol [2].

  • Causality: Methanol acts as the primary solvent; it has a high dielectric constant that keeps both the resolving agent and the racemic amine fully solvated during initial mixing. Acetone acts as the anti-solvent; it lowers the overall polarity of the medium, specifically driving the ion-pairing and selective precipitation of the less soluble (S)-diastereomer. Adjusting the Acetone:Methanol ratio directly controls the supersaturation curve.

Q4: How can I improve the atom economy of this process? A: By recovering and racemizing the mother liquor. The filtrate contains the undesired (R)-enantiomer. By liberating the free (R)-amine and heating it in glacial acetic acid, the stereocenter (which is adjacent to an electron-withdrawing ester and an aromatic ring) undergoes enolization-driven racemization [4]. This regenerated racemic mixture can be fed back into the next batch, pushing the theoretical yield from 50% to >90%.

Troubleshooting Issue Issue: Low Enantiomeric Excess (<95% ee) Check1 Check Cooling Rate Issue->Check1 Check2 Check Solvent Ratio (Acetone:MeOH) Issue->Check2 Check3 Check Seeding Issue->Check3 Action1 Implement linear cooling ramp (0.1°C/min) Check1->Action1 If cooling is too fast Action2 Adjust to increase Acetone (anti-solvent) Check2->Action2 If solubility is too high Action3 Add 1% wt pure (S)-salt at supersaturation Check3->Action3 If supersaturation fails

Decision tree for troubleshooting low enantiomeric excess during scale-up.

Part 3: Quantitative Data & Comparisons

To assist in process development, the following tables summarize the quantitative parameters of different resolving agents and solvent systems.

Table 1: Comparison of Common Resolving Agents for Methyl 2-amino-2-(2-chlorophenyl)acetate

Resolving AgentTypical Yield (1st Crop)Typical ee% (1st Crop)Cost/ScalabilityMechanism of Action
L-(+)-Tartaric Acid 40 - 45%> 95%Low / ExcellentDiastereomeric salt crystallization via dual H-bond networks [1][2].
(+)-10-Camphorsulfonic Acid 35 - 40%> 98%High / ModerateDiastereomeric salt crystallization via bulky steric exclusion [4].
Penicillin G Acylase (Enzymatic) ~ 48%> 99%Very High / LowEnantioselective kinetic hydrolysis of N-acetylated substrate [4].

Table 2: Impact of Solvent System on L-Tartaric Acid Resolution Efficiency

Solvent System (Ratio)Substrate StateYieldEnantiomeric Excess (ee)Operational Notes
Acetone : Methanol (1.2 : 1)Crystalline Slurry45.8%98.5%Optimal balance of yield and purity. Standard scale-up choice [2].
Pure MethanolFully Dissolved< 10%N/AHigh solubility prevents the precipitation of the (S)-salt.
Pure AcetoneOiling Out (LLPS)N/AN/ARapid precipitation traps impurities; requires heavy seeding.
Acetonitrile : MEK (1 : 1)Crystalline Slurry41.2%96.0%Viable alternative, but higher solvent toxicity and cost [2].

Part 4: References

  • Google Patents. (2006). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate. Available at:

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Chlorophenylglycine Esters

Welcome to the technical support center for the HPLC analysis of chlorophenylglycine and its ester derivatives. As crucial chiral building blocks in pharmaceutical development, achieving robust and reproducible chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of chlorophenylglycine and its ester derivatives. As crucial chiral building blocks in pharmaceutical development, achieving robust and reproducible chromatographic analysis for these compounds is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on one of the most common challenges: poor peak shape. My insights are drawn from extensive field experience and established chromatographic principles to help you diagnose and resolve these issues effectively.

Section 1: Troubleshooting Guide: Diagnosing and Solving Peak Tailing

Peak tailing is the most prevalent peak shape distortion encountered when analyzing basic compounds like chlorophenylglycine esters.[3] It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise resolution, integration accuracy, and overall analytical confidence.[4][5][6]

Question: My chlorophenylglycine ester peak is tailing severely. What is the primary cause and how do I fix it?

Answer:

The most common culprit behind peak tailing for basic analytes like chlorophenylglycine esters is a secondary ionic interaction with residual silanol groups on the surface of silica-based reversed-phase columns.[3]

The Underlying Mechanism: Silanol Interactions

Standard silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH).[7] These groups are acidic (pKa ≈ 3.8-4.2) and, at mobile phase pH values above 4, they become deprotonated and negatively charged (Si-O⁻).[8][9] Chlorophenylglycine esters contain a basic amine functional group which is protonated (positively charged) in typical acidic-to-neutral mobile phases. This leads to a strong ionic attraction between the positively charged analyte and the negatively charged silanol sites, causing a secondary retention mechanism that results in peak tailing.[3][4][10]

Troubleshooting Workflow for Peak Tailing

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, width=2.5, height=0.7]; edge [arrowsize=0.7];

} caption: Troubleshooting workflow for peak tailing.

Solution 1: Adjust Mobile Phase pH

The most direct way to suppress silanol interactions is to lower the mobile phase pH.[3][4] By operating at a pH of 3.0 or below, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their charge and eliminating the unwanted ionic interaction with your protonated basic analyte.[3][8][11]

Experimental Protocol: pH Optimization

  • Baseline: First, run your analysis using your current method to establish a baseline tailing factor.

  • Prepare Acidic Mobile Phase: Prepare an aqueous mobile phase containing 0.1% (v/v) formic acid or trifluoroacetic acid (TFA). This will typically bring the pH to between 2.5 and 3.0.[12]

  • Equilibrate: Thoroughly equilibrate your column with at least 10-15 column volumes of the new, low-pH mobile phase.

  • Analyze: Inject your chlorophenylglycine ester standard and compare the peak shape to your baseline. You should observe a significant reduction in tailing.

Mobile Phase pHAnalyte State (Amine)Silanol State (Si-OH)InteractionExpected Peak Shape
pH 7.0 Protonated (R-NH3+)Deprotonated (Si-O⁻)Strong Ionic AttractionSevere Tailing[3]
pH 3.0 Protonated (R-NH3+)Protonated (Si-OH)Minimal InteractionSymmetrical[3]

Table 1: Effect of Mobile Phase pH on Analyte-Silanol Interactions and Peak Shape.

Solution 2: Employ a Modern, High-Purity Column

Older HPLC columns ("Type A" silica) often had higher metal contamination, which increases the acidity and activity of silanol groups, exacerbating peak tailing.[11] Modern columns are typically made from high-purity "Type B" silica with minimal metal content and are often "end-capped."[10]

  • End-capping is a process where residual silanol groups are chemically reacted with a small, non-polar silylating agent (like trimethylchlorosilane) to block them, reducing their ability to interact with polar analytes.[3][4][7]

If pH adjustment is not sufficient or desirable for your separation, switching to a modern, fully end-capped C18 or a polar-embedded phase column can provide a much more inert surface, leading to dramatically improved peak shape for basic compounds.[13]

Solution 3: Use a Mobile Phase Additive

If operating at low pH is not an option due to analyte stability or retention requirements, mobile phase additives can be used to mask the active silanol sites.

  • Competing Base: Adding a small concentration (e.g., 0.1% or ~10-20 mM) of a competing base like triethylamine (TEA) to the mobile phase can be effective.[11][14] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding your larger analyte from these secondary interactions.[11]

  • Increase Buffer Concentration: Increasing the concentration of your mobile phase buffer (e.g., from 10 mM to 25-50 mM) can also help to mask silanol interactions and improve peak symmetry.[10][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: My peak is fronting, not tailing. What causes this?

Peak fronting, where the peak is broader in the first half, is less common than tailing but can occur for several reasons:

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel faster, leading to fronting.[4] Solution: Try diluting your sample or reducing the injection volume.[4][15]

  • Poor Sample Solubility/Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., dissolving in 100% acetonitrile for a run starting at 10% acetonitrile), the sample may not partition properly onto the stationary phase, causing peak distortion.[16][17] Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14]

Q2: All the peaks in my chromatogram are tailing, not just the chlorophenylglycine ester. What should I check first?

When all peaks are distorted, it typically points to a physical or system-wide problem rather than a specific chemical interaction.[5][14]

  • Check for a Column Void: A void or channel in the packing material at the head of the column will distort the flow path, causing all peaks to tail or split.[14] This is often caused by repeated pressure shocks. The simplest solution is to replace the column.[14]

  • Inspect for a Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting flow.[5] Sometimes, this can be resolved by reversing the column and flushing it to waste.[5]

  • Minimize Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening that appears as peak tailing.[13][14] Ensure you are using narrow-bore tubing (e.g., 0.005" I.D.) and that all connections are made properly to avoid dead volume.[12][14]

Q3: Can I use an ion-pairing reagent to improve the peak shape of my chlorophenylglycine ester?

Yes, ion-pairing chromatography is a valid strategy, particularly if you need to increase retention for polar amino acid esters. An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate), is added to the mobile phase. It forms a neutral ion pair with the positively charged analyte, increasing its hydrophobicity and retention in a reversed-phase system.[18][19] This can simultaneously improve retention and mask silanol interactions, leading to better peak shape. However, be aware that ion-pairing reagents can be difficult to flush from a system and may require dedicating a column specifically for this purpose.[20]

Q4: My analysis is for enantiomeric purity. Do these same principles apply to chiral HPLC?

Yes, absolutely. While the primary separation mechanism on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes, poor peak shape due to secondary interactions can still occur, especially if the CSP is bonded to a silica support.[2] Ensuring sharp, symmetrical peaks is critical for accurate enantiomeric excess (e.e.) calculations. The strategies discussed here, particularly mobile phase pH control and the use of modern, high-quality chiral columns, are equally important for achieving high-resolution chiral separations.[1][2]

References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • LCGC International. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. Retrieved from [Link]

  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Shodex. Retrieved from [Link]

  • Agilent. (2009, June 24). Tips and Tricks of HPLC Separation. Agilent. Retrieved from [Link]

  • Journal of Tropical Life Science. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Journal of Tropical Life Science. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. Retrieved from [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Biotage. Retrieved from [Link]

  • ResearchGate. (2017, February 16). Can one use ion pairing reagent instead of another? ResearchGate. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of Air-Sensitive Clopidogrel Intermediates

Welcome to the technical support center for the synthesis of Clopidogrel. This guide is designed for researchers, chemists, and pharmaceutical development professionals who work with the air-sensitive intermediates invol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Clopidogrel. This guide is designed for researchers, chemists, and pharmaceutical development professionals who work with the air-sensitive intermediates involved in the synthesis of Clopidogrel. Proper handling and storage of these materials are paramount to ensure reaction success, high purity of the final active pharmaceutical ingredient (API), and operator safety.

This resource provides in-depth answers to frequently asked questions and troubleshoots common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the nature and general handling of air-sensitive intermediates in Clopidogrel synthesis.

Q1: Which intermediates in the Clopidogrel synthesis pathway are considered air-sensitive?

A1: The primary air-sensitive species are those containing thiol or unprotected secondary amine functionalities. The key intermediate of concern is the active thiol metabolite itself and its immediate precursors. While many synthetic routes exist[1], a common strategy involves the coupling of a thienopyridine moiety with a chiral chlorophenylacetate derivative[2][3][4]. The thiol group (-SH) is highly susceptible to oxidation, which can lead to the formation of disulfide impurities.[5][6] Additionally, certain amine intermediates can be prone to slow oxidation over time.

Q2: Why is exposure to air (oxygen and moisture) detrimental to these intermediates?

A2: The reactivity stems from fundamental chemical principles:

  • Oxidation of Thiols: Thiols (R-SH) are readily oxidized by atmospheric oxygen to form disulfides (R-S-S-R). This dimerization reaction consumes the desired intermediate, reduces yield, and introduces a significant impurity that can be difficult to remove. This process can be catalyzed by trace metals and proceeds via radical mechanisms.

  • Hydrolysis: Many intermediates and even the final Clopidogrel bisulfate product can be sensitive to moisture.[7] Ester groups may be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of the inactive carboxylic acid metabolite.[8] Furthermore, adsorbed moisture on glassware can quench moisture-sensitive reagents used in the synthesis, such as organolithium compounds or Grignard reagents, if those are part of the specific synthetic route.[9][10]

Q3: What is the minimum setup required for handling these intermediates on a lab scale?

A3: At a minimum, you need a system to create and maintain an inert atmosphere.[9] This involves:

  • A source of dry, inert gas: Typically, nitrogen (N₂) or argon (Ar) are used. Argon is denser than air and less reactive than nitrogen under certain conditions, making it a preferred choice for highly sensitive materials, though nitrogen is more economical and sufficient for most Clopidogrel intermediates.[11]

  • Specialized Glassware: Schlenk flasks and other glassware with side-arm stopcocks are essential.[12]

  • Manifold (Schlenk Line): A dual-manifold Schlenk line allows for safely switching between a vacuum source (to remove air) and the inert gas supply.[12][13]

  • Septa and Needles: High-quality rubber septa are used to seal flasks, allowing for the transfer of liquids and solutions via syringe or cannula (a double-tipped needle) without exposing the contents to the atmosphere.[14][15]

Q4: What are the ideal long-term storage conditions for a solid, air-sensitive Clopidogrel intermediate?

A4: Proper storage is crucial for maintaining the integrity of your intermediates over time. The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of sensitive functional groups like thiols.[11]
Temperature 2–8°C (Refrigerated)Reduces the rate of decomposition reactions. Some intermediates may require freezer storage (-20°C). Always consult the supplier's data sheet.
Container Amber Glass Vial/Bottle with Secure SealProtects from light, which can catalyze degradation, and prevents ingress of air and moisture. Amber glass is preferred over clear glass.[16]
Sealing Sure/Seal™-type Septum Cap or Teflon-lined Screw CapProvides a robust barrier against the atmosphere. For screw caps, wrapping the threads with Parafilm® or Teflon tape adds an extra layer of protection.[14]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: My reaction yield is significantly lower than expected.

Possible CauseTroubleshooting StepScientific Explanation
Degradation of Intermediate Analyze a sample of your starting intermediate by HPLC or LC-MS. Look for common impurities like the corresponding disulfide.If the intermediate has degraded during storage or handling, less of the active material is available for the reaction, directly impacting the yield.
Atmospheric Leak Check all joints, septa, and connections in your reaction setup for leaks. Ensure a slight positive pressure of inert gas is maintained, as indicated by a bubbler.[14]Even a small leak can introduce enough oxygen and moisture to degrade a significant portion of the reagent, especially over long reaction times.
Wet Glassware/Solvents Ensure all glassware is rigorously oven-dried (e.g., >4 hours at 140°C) and cooled under an inert atmosphere before use.[10][14] Use freshly distilled or commercially available anhydrous solvents.Adsorbed water on glassware surfaces is a common culprit.[11] It can react with and destroy sensitive reagents or intermediates, leading to lower yields.

Problem 2: I see an unexpected peak in my HPLC/LC-MS analysis, corresponding to a dimer of my intermediate.

Possible CauseTroubleshooting StepScientific Explanation
Oxidative Dimerization This is a classic sign of thiol oxidation. Review your inert atmosphere technique. Did you adequately purge your flask before starting? Was the solvent properly degassed?The thiol (-SH) group on a Clopidogrel intermediate is highly prone to oxidation, forming a disulfide (R-S-S-R) bond between two molecules. This impurity has roughly double the molecular weight.[5][6]
Inadequate Storage Re-evaluate your storage conditions. Was the intermediate stored under a positive pressure of inert gas and at the correct temperature?Prolonged, even low-level, exposure to air during storage will lead to the gradual formation of the disulfide dimer.

Problem 3: The reaction is sluggish or fails to initiate.

Possible CauseTroubleshooting StepScientific Explanation
"Wet" System Take a small aliquot of the reaction solvent and test it with a water-sensitive indicator or perform a Karl Fischer titration to quantify water content.Trace amounts of water can inhibit or quench many organometallic or strongly basic reagents often used in complex organic syntheses.[9]
Impure Starting Material Re-purify the air-sensitive intermediate immediately before use, for example, by filtration through a pad of celite under inert conditions to remove any solid degradation products.Non-visible degradation products can sometimes coat the surface of a solid reagent, inhibiting its dissolution or reactivity.

Part 3: Key Experimental Protocols & Visual Guides

Adhering to strict protocols is essential for success. Below are a detailed procedure for a common task and visual guides for key concepts.

Protocol: Transfer of an Air-Sensitive Solid Using a Glovebox

A glovebox provides the most controlled environment for handling highly sensitive materials.[12][17]

  • Preparation: Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels. Place all necessary items (spatulas, weigh boats, vials, the sealed container of the intermediate, and the reaction flask) into the glovebox antechamber.

  • Inerting: Cycle the antechamber by evacuating it to a vacuum and refilling with inert gas. Repeat this "purge-and-refill" cycle at least three times to remove atmospheric contaminants.[13]

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Weighing: Open the container of the air-sensitive intermediate. Using a clean spatula, weigh the desired amount of the solid onto a weigh boat or directly into a tared vial.

  • Addition: Carefully add the weighed solid to the reaction flask.

  • Sealing: Securely seal the reaction flask with a septum or stopper. Also, securely reseal the main container of the intermediate.

  • Removal: The sealed reaction flask can now be removed from the glovebox (via the antechamber, with purging) and connected to a Schlenk line for the subsequent reaction steps.

Diagram: Troubleshooting Low Reaction Yield

This decision tree helps diagnose potential causes of poor reaction outcomes when working with air-sensitive intermediates.

G start Low Reaction Yield Observed check_sm Analyze Starting Material (SM) by HPLC/LC-MS start->check_sm sm_ok SM Purity is High check_sm->sm_ok Purity >98% sm_bad SM is Degraded (e.g., disulfide present) check_sm->sm_bad Impurities Found check_setup Review Inert Atmosphere Technique & Setup sm_ok->check_setup solution_sm Solution: Procure or Synthesize Fresh Intermediate sm_bad->solution_sm leak Leak Detected or Improper Purging check_setup->leak Bubbler Issues, etc. setup_ok Technique Seems Correct check_setup->setup_ok No Obvious Issues solution_leak Solution: Fix Leaks, Re-grease Joints, Use Proper Purge Cycles leak->solution_leak check_solvents Verify Anhydrous Solvents & Glassware setup_ok->check_solvents wet Moisture Contamination Found check_solvents->wet solution_wet Solution: Oven-dry Glassware, Use Fresh Anhydrous Solvents wet->solution_wet

Caption: A troubleshooting decision tree for low reaction yields.

Diagram: Workflow for Inert Gas Transfer of a Liquid Reagent

This workflow illustrates the standard Schlenk line technique for transferring an air-sensitive liquid or solution via syringe.[18][19]

G cluster_0 Preparation cluster_1 Transfer cluster_2 Addition p1 1. Oven-dry and assemble reaction flask (A) and syringe/needle p2 2. Purge flask (A) with 3x vacuum/inert gas cycles p1->p2 p3 3. Flush syringe assembly with inert gas p2->p3 t1 4. Puncture septum of reagent bottle (B) t2 5. Pressurize (B) slightly with inert gas t1->t2 t3 6. Withdraw desired liquid volume into syringe t2->t3 t4 7. Withdraw inert gas 'buffer' into syringe tip t3->t4 a1 8. Puncture septum of reaction flask (A) a2 9. Inject gas buffer first, then slowly add liquid a1->a2 a3 10. Remove needle and clean syringe immediately a2->a3

Caption: Workflow for transferring air-sensitive liquids via syringe.

References

  • Wang Z, et al. (2015). Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes. Drug Metabolism and Disposition. [Link]

  • Fiveable. (2025). Inert atmosphere Definition - Organic Chemistry II. Fiveable. [Link]

  • ResearchGate. (n.d.). Bioactivation of clopidogrel by P450s. ResearchGate. [Link]

  • Zhang H, et al. (2013). Formation, Reactivity, and Antiplatelet Activity of Mixed Disulfide Conjugates of Clopidogrel. Drug Metabolism and Disposition. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Wikipedia. (n.d.). Air-free technique. Wikipedia. [Link]

  • Nichols L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Identification and characterization of a principal oxidation impurity in clopidogrel drug substance and drug product. ResearchGate. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Utrecht University. [Link]

  • Pharmaspecial. (2025). Your Comprehensive Guide To: Clopidogrel Bisulfate. Pharmaspecial. [Link]

  • Wang Z, et al. (2021). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Medicine. [Link]

  • Bandichhor R, et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]

  • Campaigne E, et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry. [Link]

  • Popović J, et al. (2022). Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. PLOS ONE. [Link]

  • Reddy's Laboratories Ltd. (2007). Process for preparing clopidogrel.
  • Torrent Pharmaceuticals Ltd. (2004). Process for preparation of clopidogrel, its salts and pharmaceutical compositions.
  • Tianjin University. (2014). Preparation method of clopidogrel and intermediate thereof.
  • Zhejiang University of Technology. (2013). Preparation method of clopidogrel and intermediates thereof.

Sources

Optimization

Technical Support Center: Alternative Resolving Agents for 2-Chlorophenylglycine Esters

Welcome to the technical support center for the chiral resolution of 2-chlorophenylglycine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of se...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 2-chlorophenylglycine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and implementing alternative resolving agents. Here, we address common challenges and provide in-depth, experience-driven solutions to optimize your resolution processes. (S)-(+)-2-Chlorophenylglycine is a key intermediate in the synthesis of the anti-thrombotic agent Clopidogrel.[1]

I. Frequently Asked Questions (FAQs)

FAQ 1: My current resolution with a standard chiral acid is giving low enantiomeric excess (e.e.). What are my options?

Low enantiomeric excess is a common hurdle. Before abandoning your current resolving agent, consider optimizing the crystallization conditions. Factors like solvent, temperature, and concentration play a crucial role in the efficiency of diastereomeric salt formation.[2] However, if optimization fails, exploring alternative resolving agents is the next logical step.

Alternative Approaches:

  • Enzymatic Resolution: This method offers high selectivity and operates under mild conditions, making it an environmentally friendly option.[3] Enzymes like immobilized penicillin G acylase can selectively hydrolyze one enantiomer of an N-acyl-2-chlorophenylglycine derivative, allowing for the separation of the desired enantiomer.[1][4][5]

  • Alternative Chiral Acids: While tartaric acid and its derivatives are common, other chiral acids may form diastereomeric salts with more significant solubility differences. Consider exploring agents like D-camphor sulfonic acid.[5][6]

  • Chromatographic Separation: Chiral chromatography, using a chiral stationary phase such as a chiral crown ether column, can directly separate the enantiomers of 2-chlorophenylglycine and its derivatives.[7]

FAQ 2: I'm considering enzymatic resolution. Which enzyme should I choose, and what are the critical process parameters?

Enzymatic resolution is a powerful technique for obtaining high-purity enantiomers. For 2-chlorophenylglycine derivatives, penicillin G acylase (PGA) is a well-documented and effective choice.[1][5]

Key Considerations for Enzymatic Resolution:

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support, such as Eupergit C, enhances its stability and allows for easier recovery and reuse, making the process more cost-effective.[1][3]

  • Substrate Preparation: PGA typically acts on N-acylated amino acids. Therefore, the racemic 2-chlorophenylglycine must first be N-acylated, for example, with a phenylacetyl group.[4]

  • pH and Temperature: The optimal pH for PGA-catalyzed hydrolysis is typically around 8.0, and the temperature is often maintained between 37°C and 50°C.[1][3]

  • Racemization of the Unwanted Enantiomer: To improve the overall yield, the unwanted (R)-enantiomer can be racemized and recycled back into the resolution process.[1]

FAQ 3: What are some common pitfalls in diastereomeric crystallization, and how can I avoid them?

Diastereomeric crystallization is a nuanced process where seemingly minor details can significantly impact the outcome.

Potential Pitfalls and Solutions:

  • Polymorphism: The formation of different crystalline forms (polymorphs) of the diastereomeric salts can complicate the separation process. Careful control of crystallization conditions is crucial.[8]

  • Formation of a Racemic Compound Salt: In some cases, the resolving agent may form a salt with the racemic form of the target compound, preventing resolution.[8]

  • Kinetic vs. Thermodynamic Control: The crystallization process can be under either kinetic or thermodynamic control. Rapid crystallization, often achieved by inoculating a hot solution, can sometimes yield higher enantiomeric purity than allowing the solution to cool slowly over a long period.[2]

II. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Enantiomer - Incomplete precipitation of the diastereomeric salt.- Co-precipitation of the undesired diastereomer.- Loss of product during washing steps.- Optimize solvent system and concentration to maximize the solubility difference between diastereomers.- Experiment with different cooling rates and crystallization times.- Use minimal amounts of cold solvent for washing the crystals.
Inconsistent Enantiomeric Excess (e.e.) - Variations in crystallization temperature and time.- Presence of impurities affecting crystallization.- Inaccurate measurement of optical rotation or chiral HPLC analysis.- Tightly control crystallization parameters.- Ensure the starting racemic mixture is of high purity.- Calibrate analytical instruments and validate the analytical method.
No Crystallization Occurs - The diastereomeric salts are too soluble in the chosen solvent.- Insufficient concentration of the reactants.- Screen a variety of solvents with different polarities.- Increase the concentration of the substrate and resolving agent.- Try adding an anti-solvent to induce precipitation.
Enzymatic Resolution Stalls or is Slow - Enzyme inhibition by substrate or product.- Non-optimal pH or temperature.- Loss of enzyme activity.- Investigate potential substrate or product inhibition.- Re-optimize pH and temperature for the specific substrate.- If using an immobilized enzyme, check for leaching or deactivation and consider regenerating or replacing it.

III. Experimental Protocols

Protocol 1: Resolution of Racemic 2-Chlorophenylglycine using D-Camphor Sulfonic Acid[6]
  • Salt Formation: Dissolve racemic 2-chlorophenylglycine and D-camphor sulfonic acid in water.

  • Crystallization: Stir the solution at 85°C for 30 minutes to allow for the preferential crystallization of the S(+)-2-chlorophenylglycine-d-camphor sulfonic acid salt.

  • Isolation: Filter the precipitate and wash it with water.

  • Liberation of Free Amino Acid: Dissolve the isolated salt in water and adjust the pH to 7 to precipitate the S(+)-2-chlorophenylglycine.

  • Purification: Filter, wash with water, and dry the final product.

Protocol 2: Enzymatic Resolution of (R,S)-N-Phenylacetyl-2-chlorophenylglycine[4]
  • Substrate Preparation: Prepare a solution of (R,S)-N-phenylacetyl-2-chlorophenylglycine in water.

  • pH Adjustment: Adjust the pH of the solution to 8.0 using ammonia water.

  • Enzymatic Reaction: Add immobilized penicillin G acylase to the solution and stir. The enzyme will selectively hydrolyze the (R,S)-N-phenylacetyl-2-chlorophenylglycine to (S)-2-chlorophenylglycine.

  • Separation: After the reaction is complete, separate the (S)-2-chlorophenylglycine from the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine.

  • Esterification: Convert the (S)-2-chlorophenylglycine to its methyl ester hydrochloride.

IV. Visualizing the Workflow

Chiral_Resolution_Workflow cluster_diastereomeric Diastereomeric Salt Crystallization cluster_enzymatic Enzymatic Resolution racemic Racemic 2-Chlorophenylglycine Ester mix Mixing & Dissolution racemic->mix agent Chiral Resolving Agent (e.g., D-Camphor Sulfonic Acid) agent->mix crystallize Preferential Crystallization mix->crystallize filter Filtration crystallize->filter liberate Liberation of Free Ester filter->liberate product1 Enantiomerically Pure Ester liberate->product1 racemic_n_acyl Racemic N-Acyl-2-Chlorophenylglycine hydrolysis Enantioselective Hydrolysis racemic_n_acyl->hydrolysis enzyme Immobilized Enzyme (e.g., Penicillin G Acylase) enzyme->hydrolysis separation Separation hydrolysis->separation product2 Enantiomerically Pure Amino Acid separation->product2 unreacted Unreacted N-Acyl Enantiomer separation->unreacted

Caption: Alternative workflows for chiral resolution.

V. References

  • Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Request PDF - ResearchGate. Available from: [Link]

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. Available from:

  • WO2007094006A1 - A cost effective process for the preparation of clopidogrel bisulphate form i - Google Patents. Available from:

  • Structural Analysis of d-Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt Formation | Crystal Growth & Design. Available from: [Link]

  • CN102719266A - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents. Available from:

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC. Available from: [Link]

  • Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals | Organic Process Research & Development. Available from: [Link]

  • CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents. Available from:

  • Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase - PubMed. Available from: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC. Available from: [Link]

  • Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ResearchGate. Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Chemical vs. Enzymatic Resolution of 2-Chlorophenylglycine Esters: A Comparative Guide

(S)-2-Chlorophenylglycine methyl ester is a critical chiral building block in the synthesis of (S)-Clopidogrel (Plavix), a blockbuster antiplatelet medication[1]. Because the (R)-enantiomer is therapeutically inactive an...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-Chlorophenylglycine methyl ester is a critical chiral building block in the synthesis of (S)-Clopidogrel (Plavix), a blockbuster antiplatelet medication[1]. Because the (R)-enantiomer is therapeutically inactive and can contribute to off-target toxicity, achieving an enantiomeric excess (ee) of >98% is an absolute requirement[2].

Historically, the pharmaceutical industry has relied on classical chemical resolution via diastereomeric salt formation[3]. However, the drive toward green chemistry and higher yields has catalyzed a shift toward highly efficient enzymatic kinetic resolutions. This guide objectively compares these two paradigms, detailing the mechanistic causality, experimental workflows, and quantitative process metrics.

Mechanistic Causality: The "Why" Behind the Workflows

Chemical Resolution (Diastereomeric Crystallization)

Mechanism: The racemic ester is reacted with a chiral resolving agent, typically L-(+)-tartaric acid or D-camphor sulfonic acid, in a solvent system like methanol and acetone[3]. This forms two diastereomeric salts: (S)-ester·L-tartrate and (R)-ester·L-tartrate. Causality: This separation relies purely on thermodynamics and differential solubility. The (S,L)-salt possesses a lower solubility product ( Ksp​ ) in the chosen solvent matrix, causing it to preferentially crystallize out of the solution. Repeated thermal cycling (Ostwald ripening) is required to dissolve kinetically trapped (R,L)-impurities, allowing the more thermodynamically stable (S,L)-salt to recrystallize continuously in a highly pure lattice[3].

Enzymatic Kinetic Resolution (Biocatalytic Hydrolysis)

Mechanism: While direct ester resolution using cross-linked enzyme aggregates (e.g., Alcalase-CLEA) is possible[4], the industrial standard involves N-acylating the racemic amino acid and utilizing Immobilized Penicillin G Acylase (PGA) [5]. PGA selectively hydrolyzes the N-phenylacetyl group of the (S)-enantiomer. Causality: The enzyme's chiral active site lowers the activation energy ( ΔG‡ ) exclusively for the (S)-enantiomer's transition state via highly specific hydrogen bonding and steric constraints (a precise lock-and-key fit). The (R)-enantiomer cannot achieve the required geometry for the enzyme's catalytic triad to attack the amide bond, resulting in near-perfect kinetic separation (E-value > 100).

Workflow Visualization

G cluster_chem Chemical Resolution Pathway cluster_enz Enzymatic Resolution Pathway Start Racemic 2-Chlorophenylglycine (or Methyl Ester) ChemStep1 Esterification (MeOH, SOCl2) Start->ChemStep1 EnzStep1 N-Acylation (Phenylacetyl Chloride) Start->EnzStep1 ChemStep2 Salt Formation (L-(+)-Tartaric Acid) ChemStep1->ChemStep2 ChemStep3 Fractional Crystallization (Acetone/MeOH) ChemStep2->ChemStep3 Target (S)-2-Chlorophenylglycine Methyl Ester ChemStep3->Target Precipitate (Basified) RecycleChem (R)-Ester Mother Liquor (For Racemization) ChemStep3->RecycleChem Filtrate EnzStep2 Enantioselective Hydrolysis (Immobilized PGA, pH 8.0) EnzStep1->EnzStep2 EnzStep3 Esterification of (S)-Isomer (MeOH, SOCl2) EnzStep2->EnzStep3 (S)-CPG RecycleEnz (R)-N-Acyl-CPG (For Racemization) EnzStep2->RecycleEnz Unreacted (R)-Isomer EnzStep3->Target

Workflow comparing chemical vs enzymatic resolution of 2-chlorophenylglycine esters.

Self-Validating Experimental Protocols

Protocol A: Chemical Resolution via L-(+)-Tartaric Acid

This protocol utilizes thermodynamic crystallization to isolate the target enantiomer[3].

  • Salt Formation: Dissolve 100 g of (R,S)-2-chlorophenylglycine methyl ester in 72 mL of acetone. Slowly add this solution to a suspension of L-(+)-tartaric acid (equimolar ratio) in 400 mL of methanol maintained at 30–35°C.

  • Initial Crystallization: Stir the reaction mass continuously for 12 hours. Cool the mixture to 20–22°C to initiate the precipitation of the diastereomeric salts.

  • Thermodynamic Enrichment (Thermal Cycling): Heat the suspension to 50–55°C until the solid is partially dissolved, then slowly cool it back to 20°C. Repeat this heating/cooling cycle 8 to 10 times.

  • Isolation & Basification: Filter the solid and wash with cold methanol. Suspend the resulting (+) tartrate salt in water, adjust the pH to 7.0–7.2 using a 20% ammonia solution, and extract the free (S)-ester with dichloromethane.

  • System Validation: Analyze the organic layer via chiral HPLC (e.g., Chiralcel OD-H column). The protocol is self-validating: if the ee is < 98.0%, the thermal cycling (Step 3) was insufficient, and the batch must undergo an additional recrystallization cycle in acetone/methanol before solvent removal.

Protocol B: Enzymatic Resolution via Immobilized PGA

This protocol utilizes biocatalytic kinetic resolution for high-purity isolation,[5].

  • Substrate Preparation: React (R,S)-2-chlorophenylglycine with phenylacetyl chloride in an alkaline aqueous medium to yield (R,S)-N-phenylacetyl-2-chlorophenylglycine.

  • Enzymatic Hydrolysis: Suspend 90 g of the N-acetylated racemate in 600 mL of water. Adjust the pH to 8.0 using aqueous ammonia.

  • Biocatalysis: Add 18 g of Immobilized Penicillin G Acylase (PGA). Stir the mixture at 30°C for 12 hours. Maintain pH 8.0 continuously using a pH-stat titrator.

  • Separation: Filter out the immobilized enzyme (save for recycling). Adjust the filtrate to pH 1.0–2.0 using concentrated HCl to precipitate the unreacted (R)-N-phenylacetyl derivative. Filter and reserve the solid for racemization.

  • Isolation & Esterification: Concentrate the aqueous filtrate and adjust to the isoelectric point to precipitate pure (S)-2-chlorophenylglycine. React this solid with anhydrous methanol and SOCl₂ at 0–5°C, then warm to room temperature for 5 hours to yield the final (S)-2-chlorophenylglycine methyl ester hydrochloride.

  • System Validation: The conversion rate is monitored in real-time via HPLC. The reaction is strictly terminated when exactly 50% conversion is reached. If conversion exceeds 50%, non-specific hydrolysis is occurring, which will degrade the final ee.

Quantitative Data Comparison

ParameterChemical ResolutionEnzymatic Resolution
Primary Resolving Agent L-(+)-Tartaric Acid or D-CSA[3]Immobilized Penicillin G Acylase (PGA)
Typical Yield (from racemate) 35–40%[3]45–48%[5]
Enantiomeric Excess (ee) > 98.0%[3]> 99.5%
Reaction Medium Methanol / Acetone[3]Aqueous buffer (pH 8.0)[5]
Catalyst Recyclability None (Stoichiometric salt)High (>25 cycles)
Cycle Time 48–72 hours (Thermal cycling)[3]12–24 hours[5]
Environmental Impact (E-Factor) High (Solvent-intensive)Low (Water-based, Green Chemistry)[1]

Expertise & Experience: Application Scientist Insights

To successfully implement these workflows at scale, understanding the chemical causality behind the process parameters is vital:

  • pH-Stat Control in Biocatalysis: In the enzymatic route, the hydrolysis of the N-phenylacetyl group generates phenylacetic acid as a byproduct[5]. If the system is not buffered or actively titrated (using a pH-stat with ammonia), the localized drop in pH will protonate the histidine residues in PGA's catalytic triad, instantly denaturing the enzyme and halting conversion.

  • Substrate Inhibition: When scaling up the PGA route, substrate concentration is typically capped at 10% (w/v). Higher concentrations lead to substrate inhibition and increased fluid viscosity, which severely lowers mass transfer rates. Utilizing a Recirculating Packed Bed Reactor (RPBR) mitigates this by maintaining optimal enzyme-substrate contact without the mechanical shear forces of standard impellers, which can physically crush the Eupergit C beads[4].

  • Closed-Loop Deracemization: The economic viability of either process hinges entirely on recycling the unwanted (R)-enantiomer[2]. In the chemical route, the (R)-ester mother liquor must be racemized using strong bases, which often causes partial ester hydrolysis, requiring an extra re-esterification step. Conversely, in the enzymatic route, the isolated (R)-N-phenylacetyl derivative is easily racemized using organic acids with minimal degradation, making the biocatalytic closed-loop process significantly more efficient[5].

Sources

Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously evaluate the quality of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate. As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously evaluate the quality of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate. As a critical chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel, its chemical and stereochemical purity is not merely a matter of specification but a cornerstone of the final active pharmaceutical ingredient's (API) safety and efficacy.[1][2][3] We will move beyond a superficial reading of a Certificate of Analysis (CoA) and delve into the experimental validation required to ensure its trustworthiness. This document is structured to empower you with the rationale behind analytical choices, comparative data against alternative methods, and detailed, replicable protocols.

The Imperative of Stereochemical Purity

(S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate is a building block where stereochemistry is paramount. The therapeutic activity of Clopidogrel resides exclusively in its (S)-enantiomer. The presence of the unwanted (R)-enantiomer represents a significant impurity that can impact the drug's pharmacological profile and introduce unnecessary risks. Therefore, a CoA for this intermediate must be scrutinized with a primary focus on enantiomeric purity. This guide will dissect the analytical methodologies required to confirm identity, quantify purity (assay), and, most critically, determine enantiomeric excess with high confidence.

Foundational Analysis: Identity and Structural Confirmation

Before assessing purity, we must unequivocally confirm the material's identity. A CoA will typically list "Passes Test" for identity, but an experienced scientist understands the underlying techniques. We will compare Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a rapid, non-destructive chemical fingerprint. Its primary utility is the confirmation of functional groups. While FT-IR cannot distinguish between enantiomers in solution, differences in the crystal lattice of a racemate versus a pure enantiomer can sometimes lead to observable spectral differences in the solid state.[4]

Expected Characteristic Absorptions: The spectrum should be consistent with the structure, showing key vibrational bands.

Functional GroupTypical Wavenumber (cm⁻¹)Expected Observation for the Analyte
N-H Stretch (Amine)3300-3500Present, likely broad due to hydrogen bonding.
C=O Stretch (Ester)1735-1750Strong, sharp peak, characteristic of the methyl ester.[5]
Aromatic C=C Stretch1450-1600Multiple sharp peaks indicating the chlorophenyl ring.
C-O Stretch (Ester)1000-1300Strong peak.
O-H Stretch (Tartrate)3200-3600Broad absorption from carboxylic acid and hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom. For (S)-(+)-2-Chlorophenylglycine Methyl Ester, the proton (¹H) NMR spectrum is particularly informative.[5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the substance and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The resulting spectrum should display signals corresponding to the aromatic protons of the chlorophenyl group, a singlet for the three methyl ester protons, a methine proton, and signals for the protons of the tartrate counterion. The integration of these peaks should correspond to the number of protons in the structure.

Quantitative Analysis: Assay and Chemical Purity by HPLC

The assay value on a CoA, typically reported as a percentage (e.g., >99.0%), quantifies the amount of the desired compound relative to impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination, offering high resolution and sensitivity.[6] The methodology must adhere to principles outlined in pharmacopeial chapters like USP <621> Chromatography.[7][8][9]

Experimental Protocol: Reverse-Phase HPLC for Purity Assay This protocol is designed as a self-validating system by incorporating system suitability testing (SST), a core requirement of GMP and pharmacopeial methods.[9]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile. An isocratic elution with 70:30 (v/v) Buffer:Acetonitrile is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Procedure: Make five replicate injections of a standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. These criteria ensure the system is performing with adequate precision and efficiency.

  • Analysis:

    • Prepare the sample and a reference standard at the same concentration (e.g., 0.5 mg/mL).

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample against the reference standard, accounting for the purity of the standard itself.

The Core Challenge: Enantiomeric Purity Determination

This is the most critical test for this material. Direct separation of enantiomers requires a chiral environment. The most robust and widely used technique is Chiral HPLC.[10][11] An alternative, though often more complex, is Gas Chromatography (GC) following derivatization.[12]

// Nodes Racemic [label="Racemic Mixture\n((S)- and (R)-Enantiomers)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CSP [label="Chiral Stationary Phase (CSP)\n(e.g., coated silica)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", color="#34A853"]; S_Complex [label="Transient Diastereomeric Complex\n(CSP + S-Enantiomer)\nLower Energy / More Stable", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_Complex [label="Transient Diastereomeric Complex\n(CSP + R-Enantiomer)\nHigher Energy / Less Stable", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Elutes [label="(S)-Enantiomer\nElutes Later\n(Longer Retention Time)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; R_Elutes [label="(R)-Enantiomer\nElutes Earlier\n(Shorter Retention Time)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Racemic -> CSP [label="Interaction"]; CSP -> S_Complex [label="Forms more stable complex"]; CSP -> R_Complex [label="Forms less stable complex"]; S_Complex -> S_Elutes [label="Results in"]; R_Complex -> R_Elutes [label="Results in"]; } Caption: Principle of Chiral HPLC Separation.

Preferred Method: Chiral High-Performance Liquid Chromatography (HPLC)

The rationale for selecting Chiral HPLC is its direct-analysis capability, high resolution, and established reliability for amino acid derivatives.[13] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective.[14]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Normal phase, typically a mixture of hexane and a polar modifier like isopropanol (IPA) or ethanol. A starting condition of 90:10 (v/v) Hexane:IPA is recommended.[14] For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) can improve peak shape.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a miscible solvent like hexane/ethanol.

    • To confirm peak identity, it is advisable to also analyze a racemic standard of 2-Chlorophenylglycine Methyl Ester if available.

  • System Suitability and Analysis:

    • Resolution: Inject the racemic standard (if available) or a sample spiked with the other enantiomer. The resolution between the (S) and (R) peaks should be ≥ 1.5.

    • Quantitation: Inject the sample solution. Determine the area of the (S)-enantiomer peak (Aₛ) and the (R)-enantiomer peak (Aᵣ).

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Aₛ - Aᵣ) / (Aₛ + Aᵣ) ] × 100

Alternative Method: Gas Chromatography (GC) with Derivatization

GC can also be used for enantiomeric analysis but typically requires a two-step derivatization to make the amino acid ester volatile.[12] This adds complexity and potential sources of error.

Comparative Analysis: Chiral HPLC vs. GC-Derivatization

ParameterChiral HPLCGC with DerivatizationRationale for Preference
Sample Preparation Simple dissolutionComplex (esterification + acylation)[13]HPLC avoids derivatization steps which can introduce impurities or cause racemization.
Direct Analysis YesNoDirect analysis is always preferred for its simplicity and reduced risk of analytical artifacts.
Resolution High, often baselineHigh, but dependent on derivative and columnModern CSPs for HPLC offer excellent and reliable resolution for this class of compounds.
Robustness HighModerate; derivatization must be complete and reproducible.HPLC methods are generally considered more robust for routine quality control.

Comparison of Chiral Resolution Strategies

The product itself, a tartrate salt, is the result of a classical chiral resolution. L-(+)-tartaric acid is used as a resolving agent to selectively crystallize the desired (S)-enantiomer from a racemic mixture of the methyl ester.[5][15] Understanding the alternatives provides context for why this specific salt was chosen.

Chiral Resolving AgentClassTypical ApplicationAdvantagesDisadvantages
L-(+)-Tartaric Acid Chiral AcidResolution of racemic bases (amines)Inexpensive, readily available in both enantiomeric forms, forms stable crystalline salts.[16]Effectiveness is highly substrate-dependent.
D-Camphorsulfonic Acid Chiral AcidResolution of racemic basesForms well-defined crystalline salts; has been used for resolving 2-chlorophenylglycine.[17][18]Can be more expensive than tartaric acid.
Enzymatic Resolution BiocatalystKinetic resolution of esters or amidesHighly enantioselective (>99% ee), operates under mild conditions.[2]Can be slower, requires specific enzyme optimization, and may not go to full conversion.

The use of L-(+)-tartaric acid represents a cost-effective and scalable industrial method, balancing efficiency with economic viability.[15]

Conclusion

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: Pharmacopeia URL: [Link]

  • Title: (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt Source: Pharmaffiliates URL: [Link]

  • Title: Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Analytical Methods Source: Taiwan Food and Drug Administration URL: [Link]

  • Title: Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement Source: MDPI URL: [Link]

  • Title: Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation Source: Google Patents URL
  • Title: Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: FTIR spectra of poly(β-amino esters) with and without APTES Source: ResearchGate URL: [Link]

  • Title: (+)-2-(2-Chlorophenyl) Glycine Methyl Ester (Tartrate Salt) Source: Cognition Pharmaceuticals URL: [Link]

  • Title: Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase Source: ResearchGate URL: [Link]

  • Title: Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: FT-IR spectra of amino acids studied in the present work Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL: [Link]

  • Title: Chemical-enzyme method for preparing (S)
  • Title: WO 2007/094006 A1 Source: Google Patents URL
  • Title: (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate Source: PubChem - NIH URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents Source: Acta Naturae URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: (S)-(+)-2-CHLOROPHENYLGLYCINE METHYL ESTER TARTRATE Source: Global Substance Registration System (GSRS) URL: [Link]

  • Title: (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt Source: Clinivex URL: [Link]

Sources

Validation

A Comparative Guide to Cross-Validation of HPLC and SFC for Chiral Purity Analysis

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute that can profoundly influence pharmacological and toxicological outcome...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute that can profoundly influence pharmacological and toxicological outcomes.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous characterization of chiral compounds, necessitating the use of robust and reliable analytical methods to ensure patient safety and drug efficacy.[2][3] This guide provides an in-depth comparison of two cornerstone techniques for chiral purity analysis: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the mechanistic underpinnings of each, provide actionable experimental protocols, and present a logical workflow for their cross-validation, empowering researchers to make informed decisions in their analytical strategies.

The Imperative of Orthogonal Methods in Chiral Analysis

The principle of cross-validation, employing two distinct analytical techniques, offers a heightened level of confidence in the accuracy of chiral purity assessments.[1] This orthogonal approach is crucial for mitigating the risk of method-specific artifacts and ensuring the unambiguous quantification of enantiomers. HPLC and SFC, while both forms of column chromatography, exhibit fundamental differences in their mobile phases and, consequently, their separation mechanisms, making them ideal candidates for cross-validation.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

For decades, HPLC has been the predominant technique for chiral separations in the pharmaceutical industry.[4] Its versatility allows for operation in various modes, including normal-phase, reversed-phase, and polar organic, each offering unique selectivity profiles.[5]

The Mechanism of Chiral Recognition in HPLC

Chiral separation in HPLC is achieved by creating a chiral environment in which the two enantiomers of a molecule can interact differently. This is most commonly accomplished through the use of a chiral stationary phase (CSP).[6] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[6] The differing stability of these complexes leads to differential retention times and, thus, separation.[7]

Several types of CSPs are employed in HPLC, each with distinct interaction mechanisms:

  • Polysaccharide-based phases: These are the most widely used CSPs and are based on derivatives of cellulose or amylose.[8][9] They offer a broad range of selectivity and can be used in multiple chromatographic modes.[8] Their chiral recognition is attributed to the formation of "chiral pockets" within the polymer structure, where analytes can partition.[8]

  • Pirkle phases: These synthetic phases are based on functionalized amino acids and provide chiral recognition through a "three-point interaction" model.[8]

  • Cyclodextrin-based phases: These operate on an inclusion principle, where one enantiomer fits more precisely into the "chiral bucket" structure of the cyclodextrin.[8]

  • Protein-based phases: Coated with proteins like bovine serum albumin (BSA), these phases offer a wide array of chiral interactions but can be less robust.[8]

The choice of mobile phase is critical and is highly dependent on the analyte and the selected CSP.[1]

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has seen a significant resurgence in pharmaceutical analysis, particularly for chiral separations.[10] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. Supercritical fluids possess unique properties, including low viscosity and high diffusivity, which are intermediate between those of a gas and a liquid.[10][11]

Advantages of SFC for Chiral Analysis

The distinct properties of supercritical fluids translate into several key advantages for chiral separations:

  • Speed and Efficiency: The low viscosity of the mobile phase allows for higher flow rates without a significant loss of efficiency, leading to faster analysis times.[12][13][14] This high-throughput capability is a major advantage in drug discovery and development.[15][16]

  • Reduced Solvent Consumption: The primary use of CO2, a non-toxic and readily available solvent, significantly reduces the consumption of hazardous organic solvents like hexane, aligning with green chemistry principles.[17][18]

  • Complementary Selectivity: SFC can offer different selectivity compared to HPLC, sometimes providing superior resolution for challenging separations.[19]

  • Improved Peak Shape: For certain compounds, particularly basic amines, SFC can provide better peak symmetry compared to HPLC.[16][18]

Performance Comparison: HPLC vs. SFC

The selection between HPLC and SFC is contingent on the specific analytical challenge, including the properties of the analyte, the desired speed, and environmental considerations.[1]

Performance ParameterChiral HPLCChiral SFCKey Considerations
Resolution (Rs) > 1.5> 1.5A resolution of at least 1.5 is generally desired for baseline separation. SFC can often achieve higher resolution in shorter analysis times.[1]
Analysis Time Typically longerSignificantly shorterSFC's low viscosity mobile phase allows for 3-5 times faster flow rates than HPLC.[14]
Solvent Consumption HigherLowerSFC primarily uses CO2, drastically reducing organic solvent use.[20]
Peak Symmetry VariableOften superior, especially for basic compounds.[18]Tailing of basic compounds can be an issue in HPLC.
Versatility Well-established with a wide range of columns and mobile phases.[21]Highly effective for normal-phase like separations.HPLC offers broader applicability across different chromatographic modes.[5]

Experimental Protocols: A Step-by-Step Guide

Reproducibility and validation are predicated on detailed and well-documented experimental protocols.[1] Below are representative protocols for chiral method development using HPLC and SFC.

Chiral HPLC Method Development Protocol
  • Instrumentation: Utilize an HPLC system equipped with a pump (quaternary or binary), an autosampler, a column thermostat, and a UV or photodiode array (PDA) detector.[1]

  • Column Selection: Begin by screening a set of diverse chiral stationary phases. Polysaccharide-based columns (e.g., cellulose and amylose derivatives) are a good starting point due to their broad applicability.[8]

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Screen with mixtures of water/buffers and acetonitrile or methanol.

    • Polar Organic Mode: Screen with polar organic solvents like methanol, ethanol, or acetonitrile.[8]

  • Initial Gradient Elution: Start with a broad gradient to elute the compound of interest. For example, in normal phase, a gradient of 5% to 50% alcohol over 10-15 minutes.

  • Method Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve the desired resolution (>1.5).[22]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.

Chiral SFC Method Development Protocol
  • Instrumentation: Employ an SFC system consisting of a CO2 pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR). Detection is typically performed with a UV/PDA detector.[1]

  • Column Selection: The same set of chiral columns used for HPLC screening can often be used for SFC.[8] Immobilized polysaccharide phases are particularly robust for SFC applications.[9]

  • Mobile Phase Screening:

    • The primary mobile phase is supercritical CO2.

    • Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol).

    • The addition of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the modifier can significantly impact selectivity and peak shape, especially for ionizable compounds.[18]

  • Initial Gradient Elution: A typical screening gradient would be from 5% to 40% modifier over a few minutes.[1]

  • Method Optimization: Fine-tune the separation by adjusting the modifier percentage, gradient slope, flow rate (typically 2-4 mL/min), back pressure, and column temperature (often between 35°C and 40°C).[1]

  • Sample Preparation: Dissolve the sample in the modifier solvent or a suitable alternative.[1]

Cross-Validation Workflow

A logical and systematic approach is essential for the successful cross-validation of two independent analytical methods for chiral purity.

CrossValidation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Analysis cluster_3 Finalization Start Racemic Standard & API Sample HPLC_Dev Develop & Optimize Chiral HPLC Method Start->HPLC_Dev SFC_Dev Develop & Optimize Chiral SFC Method Start->SFC_Dev HPLC_Val Validate HPLC Method: - Specificity - Linearity & Range - Accuracy & Precision - LOQ/LOD - Robustness HPLC_Dev->HPLC_Val SFC_Val Validate SFC Method: - Specificity - Linearity & Range - Accuracy & Precision - LOQ/LOD - Robustness SFC_Dev->SFC_Val Sample_Analysis Analyze Three Independent Batches of API with Both Validated Methods HPLC_Val->Sample_Analysis SFC_Val->Sample_Analysis Data_Compare Compare Results: - Enantiomeric Purity (%) - Impurity Profile Sample_Analysis->Data_Compare Discrepancy Investigate Discrepancies (if any) Data_Compare->Discrepancy Results Not Equivalent? Report Final Report & Specification Setting Data_Compare->Report Results Equivalent Discrepancy->Report

Caption: Workflow for the cross-validation of HPLC and SFC methods for chiral purity analysis.

Conclusion: A Symbiotic Approach to Ensuring Chiral Purity

Both HPLC and SFC are powerful and indispensable tools for the analysis of chiral compounds. HPLC remains a versatile and well-understood technique with a vast knowledge base.[21] SFC, on the other hand, offers compelling advantages in terms of speed, efficiency, and environmental sustainability, making it an increasingly popular choice, especially in high-throughput environments.[17][18]

The true power, however, lies in their synergistic use. By developing and validating orthogonal HPLC and SFC methods, researchers can build a highly robust and defensible data package for regulatory submissions. This dual-pronged approach not only provides a comprehensive understanding of the chiral purity of a drug substance but also embodies the principles of scientific rigor and due diligence that are paramount in the pharmaceutical industry. The choice is not necessarily about which technique is universally "better," but rather about strategically employing both to ensure the highest level of confidence in the quality and safety of medicines.[21]

References

  • The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. (2022, April 15). Chromatography Online. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (2025, March 13). Chromatography Online. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023, September 26). American Laboratory. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019, January 10). Agilent. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Teledyne ISCO. [Link]

  • Should I use SFC or HPLC for my Analysis? - Chromatography Today. Chromatography Today. [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. (2023, July 19). News-Medical.net. [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022, September 15). Teledyne ISCO. [Link]

  • A new generation of powerful chiral stationary phases for HPLC, SFC, and SMB. CHIRAL TECHNOLOGIES EUROPE. [Link]

  • Chiral HPLC & SFC Columns. Regis Technologies. [Link]

  • Supercritical fluid chromatography in drug analysis: a literature survey. PubMed. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016, February 18). YMC. [Link]

  • Chiral Handbook for HPLC and SFC Separations - Second Edition. Chromatography Today. [Link]

  • Simple method development for SFC. Shimadzu. [Link]

  • Advantages and drawbacks of popular supercritical fluid chromatography interfacing approaches — A user's perspective. ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022, April 15). LCGC International. [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (2021, September 21). Taylor & Francis Online. [Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed. [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Chromatography Online. [Link]

  • The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Chiral Purity in Drug Analysis. ResearchGate. [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017, May 4). Canada.ca. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021, April 6). PMC. [Link]

  • Pharmaceutical Impurity Testing with Stable Isotopes & Chiral Compounds. (2025, January 31). Pharmaffiliates. [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018, September 15). IOSR Journal of Applied Chemistry. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Clopidogrel Intermediates

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) is a critical determinant of a drug's accessibility and commercial viability. Clopidogrel, a potent antiplatelet a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) is a critical determinant of a drug's accessibility and commercial viability. Clopidogrel, a potent antiplatelet agent marketed as Plavix®, stands as a cornerstone in the prevention of atherothrombotic events. The stereospecificity of its therapeutic action, residing solely in the (S)-enantiomer, places a significant emphasis on the efficiency and enantioselectivity of the synthetic routes to its key intermediates. This guide provides an in-depth, comparative analysis of the predominant synthetic strategies employed in the production of Clopidogrel, offering a technical resource for researchers, chemists, and professionals in drug development.

The Strategic Imperative: Accessing the Chiral Core

The central challenge in Clopidogrel synthesis lies in the stereoselective construction of the α-chiral center in the methyl (S)-(+)-α-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate molecule. Two principal strategies have emerged as industrially viable and chemically robust: the synthesis of a racemic intermediate followed by classical resolution, and the more elegant asymmetric synthesis employing a pre-resolved chiral building block. This guide will dissect and benchmark these two divergent paths.

Route 1: The Racemic Pathway and Subsequent Resolution

This classical approach hinges on the initial construction of the racemic Clopidogrel core, followed by the separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. A common industrial method involves a Strecker synthesis, a powerful multicomponent reaction that efficiently assembles the α-aminonitrile intermediate.

Synthetic Workflow: Racemic Route

The synthesis commences with the reaction of 2-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a cyanide source, such as sodium cyanide, in a Strecker reaction to form the racemic α-aminonitrile. This intermediate is then hydrolyzed to the corresponding amide or carboxylic acid, followed by esterification to yield racemic Clopidogrel. The crucial step is the resolution of this racemate, most commonly achieved by diastereomeric salt formation with a chiral resolving agent, such as L-camphorsulfonic acid.

Racemic Route to Clopidogrel cluster_0 Racemic Core Synthesis cluster_1 Functional Group Transformations cluster_2 Chiral Resolution 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Strecker_Reaction Strecker Synthesis 2-Chlorobenzaldehyde->Strecker_Reaction Tetrahydrothienopyridine 4,5,6,7-Tetrahydro- thieno[3,2-c]pyridine Tetrahydrothienopyridine->Strecker_Reaction NaCN Sodium Cyanide NaCN->Strecker_Reaction Racemic_Aminonitrile Racemic α-Aminonitrile Strecker_Reaction->Racemic_Aminonitrile Hydrolysis_Esterification Hydrolysis & Esterification Racemic_Aminonitrile->Hydrolysis_Esterification Racemic_Clopidogrel Racemic Clopidogrel Hydrolysis_Esterification->Racemic_Clopidogrel Resolution Resolution with L-Camphorsulfonic Acid Racemic_Clopidogrel->Resolution S_Clopidogrel_Salt (S)-Clopidogrel Camphorsulfonate Salt Resolution->S_Clopidogrel_Salt R_Clopidogrel (R)-Clopidogrel (in mother liquor) Resolution->R_Clopidogrel Liberation Base Treatment S_Clopidogrel_Salt->Liberation S_Clopidogrel (S)-Clopidogrel Liberation->S_Clopidogrel Asymmetric Route to Clopidogrel cluster_0 Chiral Intermediate Synthesis cluster_1 Coupling and Cyclization Racemic_Amino_Ester Racemic Methyl α-amino(2-chlorophenyl)acetate Resolution_Tartaric Resolution with L-(+)-Tartaric Acid Racemic_Amino_Ester->Resolution_Tartaric S_Amino_Ester (S)-Methyl α-amino- (2-chlorophenyl)acetate Resolution_Tartaric->S_Amino_Ester Coupling N-Alkylation S_Amino_Ester->Coupling Thiophene_Derivative 2-(2-Thienyl)ethyl Tosylate Thiophene_Derivative->Coupling Coupled_Intermediate N-Substituted Amino Ester Coupling->Coupled_Intermediate Cyclization Pictet-Spengler (Formaldehyde) Coupled_Intermediate->Cyclization S_Clopidogrel (S)-Clopidogrel Cyclization->S_Clopidogrel

Caption: Synthetic workflow for the asymmetric route to (S)-Clopidogrel.

Performance Data: Asymmetric Synthesis
StepKey Reagents & ConditionsYieldPurity/Enantiomeric Excess (ee)Reference
Resolution of Amino Ester L-(+)-Tartaric Acid, Methanol/Acetone, 30-40°C~90% (of the (S)-enantiomer)>99% ee[1]
N-Alkylation 2-(2-thienyl)ethyl tosylate, K2CO3, Toluene, 100°C~96%>99% ee[2]
Cyclization Formaldehyde, HCl, 55°C~75% (as HCl salt)>99% ee[2]
Overall Yield (from racemic amino ester) ~32%>99% eeCalculated
Experimental Protocol: Asymmetric Synthesis of (S)-Clopidogrel
  • Resolution of the Chiral Amine: Racemic methyl α-amino(2-chlorophenyl)acetate is resolved using L-(+)-tartaric acid in a mixture of methanol and acetone. The diastereomeric salt of the (S)-enantiomer crystallizes preferentially and is isolated. [1]2. N-Alkylation: The resolved (S)-amino ester is reacted with 2-(2-thienyl)ethyl tosylate in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene at an elevated temperature. [2]3. Intramolecular Cyclization: The resulting N-substituted amino ester is then subjected to a Pictet-Spengler reaction with formaldehyde in an acidic medium. This reaction proceeds via an electrophilic substitution on the thiophene ring to form the desired tetrahydrothienopyridine core of (S)-Clopidogrel. [2]

Causality and Field Insights: The Asymmetric Advantage

The asymmetric route offers a more elegant and efficient approach to (S)-Clopidogrel. By introducing chirality early, it avoids the inherent 50% yield limitation of classical resolution. This "chiral pool" strategy leads to a higher overall yield and significantly reduces the generation of the unwanted enantiomer, aligning with the principles of green chemistry. [3]The key to the success of this route lies in the efficient resolution of the starting amino ester and the high-yielding coupling and cyclization steps. While the initial resolution still involves a separation process, the overall atom economy is superior to the racemic route. From an industrial perspective, the asymmetric synthesis can be more cost-effective in the long run due to higher throughput and reduced waste disposal costs. [4]

Head-to-Head Comparison: Racemic vs. Asymmetric Routes

FeatureRacemic Route with ResolutionAsymmetric Synthesis
Overall Yield Lower (~22%)Higher (~32%)
Atom Economy Poor (theoretical max 50% of desired enantiomer)Good (avoids discarding one enantiomer)
Starting Materials Generally less expensive and more readily availableRequires a resolved chiral intermediate, which can be more costly
Process Complexity Involves a challenging resolution stepRequires a robust resolution of the starting amine
Waste Generation High (unwanted enantiomer and resolving agent)Lower (less enantiomeric waste)
Industrial Scalability Well-established but can be cumbersomeMore streamlined and efficient for large-scale production
Green Chemistry Less favorable due to waste and solvent usageMore aligned with green principles due to higher atom economy

Alternative and Emerging Strategies

While the two primary routes dominate industrial production, research continues to explore more efficient and sustainable alternatives.

  • Enzymatic Resolution: Biocatalytic methods, employing lipases or esterases, offer a green alternative for the resolution of racemic Clopidogrel or its carboxylic acid precursor. These reactions are often highly enantioselective and can be performed under mild conditions. However, challenges in enzyme stability, activity, and cost can be barriers to large-scale implementation.

  • One-Pot Syntheses: Efforts have been made to develop one-pot procedures that combine multiple steps, reducing the need for intermediate isolation and purification. [5]This can lead to significant improvements in efficiency and reductions in solvent use and waste generation.

  • Asymmetric Catalysis: The development of catalytic asymmetric methods, such as asymmetric Strecker reactions, could potentially eliminate the need for stoichiometric chiral resolving agents or pre-resolved starting materials, further enhancing the efficiency and greenness of the synthesis.

Conclusion: A Matter of Strategic Choice

The choice between a racemic and an asymmetric synthesis of Clopidogrel intermediates is a strategic decision that balances the cost of starting materials, process efficiency, and environmental impact. While the racemic route with classical resolution is a well-established and proven method, the asymmetric pathway offers significant advantages in terms of yield, atom economy, and alignment with modern green chemistry principles. As the pharmaceutical industry continues to prioritize sustainability and cost-efficiency, the trend is likely to favor the adoption of more elegant asymmetric and catalytic approaches. The ongoing innovation in synthetic methodology promises to further refine the production of this vital medication, ensuring its continued availability to patients worldwide.

References

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]

  • Wang, L., et al. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(3), 487-490. Available at: [Link]

  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. Available at: [Link]

  • Sadhukhan, A., et al. (2012). Modified asymmetric Strecker reaction of aldehyde with secondary amine: a protocol for the synthesis of S-clopidogrel (an antiplatelet agent). Tetrahedron Letters, 53(33), 4371-4374. Available at: [Link]

  • Chałupka, J., et al. (2023). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. International Journal of Molecular Sciences, 24(13), 11155. Available at: [Link]

  • Kalinski, C., et al. (2016). One-Pot Catalytic Synthesis of Optically Active Drug (S)-Clopidogrel. European Journal of Organic Chemistry, 2016(30), 5141-5147. Available at: [Link]

  • Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43. Available at: [Link]

  • U.S. Patent No. 4,847,265. (1989). Dextro-rotatory enantiomer of methyl alpha-5(4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and pharmaceutical compositions containing it.
  • van der Meijden, M. W., et al. (2008). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel: A Practical Application of a New Discovery. Organic Letters, 10(8), 1605-1608. Available at: [Link]

  • Chinese Patent No. CN103509037A. (2014). Preparation method of clopidogrel and intermediate thereof.
  • Chinese Patent No. CN103387497A. (2013). Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
  • Gotor-Fernández, V., & Gotor, V. (2009). Biocatalytic approaches to the synthesis of enantiopure drugs. Chemical Society Reviews, 38(2), 484-498. Available at: [Link]

  • U.S. Patent No. 6,635,763. (2003). Process to prepare clopidogrel.
  • Chinese Patent No. CN102432626A. (2012). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • Chinese Patent No. CN103450005A. (2013). Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate.
  • World Intellectual Property Organization. (2006). Rapid resolution process for clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph - form i. WO2006087729A1.
  • U.S. Patent Application No. 2008/0287679 A1. (2008). Process for preparing clopidogrel.
  • Quick Company. (n.d.). New Process For Preparation Of Clopidogrel. Available at: [Link]

  • Quick Company. (n.d.). Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel. Available at: [Link]

  • Patsnap. (2005). Process for the preparation of tetrahydrothieno [3,2-C] pyridine derivatives.
  • IJSDR. (2023). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Available at: [Link]

  • Chinese Patent No. CN103509037A. (2014). Preparation method of clopidogrel and intermediate thereof.

Sources

Validation

Structural Confirmation of Methyl 2-Amino-2-(2-chlorophenyl)acetate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Modalities

Executive Summary In modern pharmaceutical development, the strategic importance of stereochemistry cannot be overstated. Methyl 2-amino-2-(2-chlorophenyl)acetate (often handled as a hydrochloride salt) is a critical chi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the strategic importance of stereochemistry cannot be overstated. Methyl 2-amino-2-(2-chlorophenyl)acetate (often handled as a hydrochloride salt) is a critical chiral building block. Its primary industrial significance lies in its role as the key intermediate in the synthesis of 1, a globally indispensable antiplatelet agent[1].

The therapeutic activity of Clopidogrel resides exclusively in its (S)-enantiomer. The corresponding (R)-enantiomer is completely devoid of anti-aggregating activity and is strictly regulated as Impurity C by the United States Pharmacopeia (USP)[]. Consequently, confirming the absolute 3D spatial arrangement of the precursor is a high-stakes analytical requirement. This guide objectively compares standard spectroscopic methods against the gold standard—Single-Crystal X-ray Diffraction (SCXRD)—and provides a self-validating experimental workflow for definitive structural elucidation.

The Structural Challenge: Where Standard Modalities Fall Short

While routine analytical techniques offer robust data for chemical purity and atomic connectivity, they are inherently limited when determining absolute 3D spatial orientation without the use of complex derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR easily confirms the molecular framework. The methine proton at the chiral center typically appears around 5.0–5.5 ppm, and the methyl ester protons present as a singlet around 3.7–3.9 ppm[1]. However, standard NMR cannot differentiate between (R) and (S) enantiomers unless chiral solvating agents or derivatizing agents (e.g., Mosher's acid) are employed.

  • FT-IR Spectroscopy: IR validates functional groups, such as the ester C=O stretch (1740–1760 cm⁻¹) and the amine salt N-H stretch (2500–3200 cm⁻¹)[1], but provides zero stereochemical intelligence.

  • LC-MS: Mass spectrometry confirms the exact mass (free base m/z≈199.04 ) and fragmentation patterns[1], yet remains blind to chirality.

To definitively establish the absolute configuration, researchers must turn to Single-Crystal X-ray Crystallography (SCXRD) . By exploiting the anomalous dispersion of X-rays by the molecule's chlorine atom, SCXRD directly yields the absolute configuration, mathematically differentiating the (S)-enantiomer from the (R)-enantiomer[3].

Quantitative Comparison of Analytical Modalities

The following table summarizes the performance of various analytical alternatives for the structural confirmation of methyl 2-amino-2-(2-chlorophenyl)acetate.

Analytical ModalityPrimary Data OutputStereochemical ResolutionSample RequirementTime-to-Result
SCXRD Absolute 3D Coordinates & Configuration Definitive (Flack Parameter) ~0.1 mg (Single Crystal) 24–48 Hours
1D/2D NMR Atomic Connectivity & FrameworkNone (unless derivatized)5–10 mg1–2 Hours
LC-MS Molecular Weight & FragmentationNone< 1 mg< 1 Hour
Chiral HPLC Enantiomeric Excess (ee %)Relative (requires standard)< 1 mg1–3 Hours
FT-IR Functional Group IdentificationNone1–2 mg< 1 Hour

Structural Elucidation Decision Matrix

The workflow below illustrates the logical progression from synthesis to absolute structural validation.

G Synthesis Synthesized Intermediate Methyl 2-amino-2-(2-chlorophenyl)acetate LCMS LC-MS & FT-IR Mass & Functional Groups Synthesis->LCMS Step 1 NMR 1D/2D NMR Atomic Connectivity Synthesis->NMR Step 2 HPLC Chiral HPLC Enantiomeric Excess (ee %) LCMS->HPLC NMR->HPLC Step 3 SCXRD Single-Crystal X-Ray Diffraction Absolute Stereochemistry HPLC->SCXRD ee > 99% Valid Validated (S)-Enantiomer Ready for Clopidogrel API Synthesis SCXRD->Valid Flack Parameter ≈ 0.0 Reject Failed Validation (R)-Enantiomer / Racemate SCXRD->Reject Flack Parameter ≈ 1.0

Caption: Workflow for the structural and stereochemical validation of clopidogrel intermediates.

Deep Dive: SCXRD Experimental Protocol & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not merely list instructions; they must explain the why behind the physics and chemistry. The following protocol is designed as a self-validating system for determining the absolute stereochemistry of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Action: Dissolve 50 mg of the intermediate hydrochloride salt in a minimum volume of methanol (solvent). Place this un-capped vial inside a larger, sealed chamber containing diethyl ether (antisolvent).

  • Causality: Vapor diffusion provides a highly controlled, slow supersaturation environment. Fast evaporation leads to kinetic nucleation (resulting in powders or twinned crystals). In contrast, slow vapor diffusion favors thermodynamic growth, yielding the macroscopic, defect-free single crystals required for high-resolution X-ray diffraction.

  • Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A valid single crystal will extinguish light uniformly when rotated by 90 degrees, confirming it is a single crystalline lattice rather than a twinned aggregate.

Step 2: X-Ray Diffraction Data Collection
  • Action: Mount a 0.2 × 0.2 × 0.1 mm crystal on a glass fiber or loop using perfluoropolyether oil. Transfer to a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å) and cool to 100 K using a liquid nitrogen cryostream.

  • Causality:

    • Radiation Choice: Cu-Kα radiation is deliberately chosen over Mo-Kα. The anomalous scattering signal ( f′′ ) of the chlorine atom in the 2-chlorophenyl group is significantly stronger at the Cu-Kα wavelength. This strong anomalous signal is mathematically critical for calculating a highly precise Flack parameter[3].

    • Temperature: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections necessary for precise bond length determination[4].

  • Self-Validation Checkpoint: The internal merging R -factor ( Rint​ ) of the collected frames must be < 0.05. This proves that symmetry-equivalent reflections are consistent and the data quality is sufficient for absolute structure determination.

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms (Cl, O, N, C) anisotropically.

  • Causality: Anisotropic refinement accounts for the non-spherical electron density of atoms in a crystal lattice. This reduces the overall R1​ residual factor and provides a true representation of the molecular conformation, which is crucial for distinguishing subtle conformational polymorphs common in clopidogrel derivatives[4].

  • Self-Validation Checkpoint: The final Goodness-of-Fit (GOF) should be approximately 1.0, and the maximum residual electron density peak should be < 0.5 e/ų, confirming no atoms were missed or misassigned.

Step 4: Absolute Stereochemical Confirmation
  • Action: Evaluate the calculated Flack parameter ( x ).

  • Causality: The Flack parameter quantitatively assesses absolute structure. It is derived from the differences in intensities of Friedel pairs ( I(hkl) vs I(−h−k−l) ) caused by the anomalous scattering of the chlorine atom.

  • Self-Validation Checkpoint:

    • A Flack parameter of 0.00 with a standard uncertainty (e.s.d) of <0.10 definitively confirms the (S)-configuration .

    • A value near 1.0 indicates the crystal is the inverted (R)-enantiomer.

    • A value near 0.5 suggests a racemic twin.

Conclusion & Strategic Recommendations

While LC-MS, FT-IR, and NMR are indispensable for rapid purity and connectivity checks, they cannot independently verify the absolute stereochemistry of chiral pharmaceutical intermediates. For methyl 2-amino-2-(2-chlorophenyl)acetate, the presence of the heavy chlorine atom makes Single-Crystal X-ray Crystallography (SCXRD) using Cu-Kα radiation the ultimate, self-validating arbiter. Drug development professionals must integrate SCXRD early in the process development pipeline to ensure that the active (S)-enantiomer is strictly maintained, thereby preventing the propagation of inactive and potentially harmful (R)-impurities into the final Clopidogrel API.

References

  • MDPI (Molecules). Polymorphism in S(+)Clopidogrel-Picrate: Insights from X-ray Diffraction, Vibrational Spectroscopy, Thermal Analysis, and Quantum Chemistry. Available at: [Link]

  • National Institutes of Health (PMC). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Commercial (S)-2-Chlorophenylglycine Methyl Ester

For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a parameter—it is the bedrock of therapeutic efficacy and safety. Chiral building blocks, such as (S)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a parameter—it is the bedrock of therapeutic efficacy and safety. Chiral building blocks, such as (S)-2-chlorophenylglycine methyl ester, are fundamental components in the synthesis of many active pharmaceutical ingredients (APIs), most notably the antiplatelet agent clopidogrel.[1][2] The stereochemical and chemical purity of this intermediate directly dictates the purity of the final API, influencing its pharmacological activity and minimizing potential off-target effects or toxicity associated with unwanted isomers.[3][4][5]

This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive purity assessment of commercially available (S)-2-chlorophenylglycine methyl ester. We move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and robust analytical strategy. Every claim is grounded in authoritative sources to provide a trustworthy and expert-driven narrative.

The Imperative of a Multi-Faceted Purity Analysis

Assessing the purity of a chiral intermediate like (S)-2-chlorophenylglycine methyl ester is not a monolithic task. A comprehensive quality evaluation requires an orthogonal approach, utilizing multiple analytical techniques that probe different aspects of the compound's purity profile. A single method is insufficient to identify and quantify all potential impurities. The primary concerns are twofold:

  • Enantiomeric Purity: The presence of the undesired (R)-enantiomer. Given that enantiomers can have vastly different biological effects, ensuring high enantiomeric excess (e.e.) is critical.[5]

  • Chemical Purity: The presence of any other chemical entity that is not the intended molecule. This includes residual starting materials from synthesis (e.g., 2-chlorobenzaldehyde), process-related impurities, by-products, and residual solvents.[6][7]

Our assessment strategy, therefore, integrates three core techniques, each chosen for its specific strengths in addressing these purity facets.

G cluster_0 Purity Assessment Strategy cluster_1 Analytical Techniques OverallPurity (S)-2-chlorophenylglycine methyl ester Purity Profile Enantiomeric Enantiomeric Purity (R-Isomer Content) OverallPurity->Enantiomeric Chemical Chemical Purity (Assay) OverallPurity->Chemical Residual Residual Solvents OverallPurity->Residual HPLC Chiral HPLC HPLC->Enantiomeric Quantifies Enantiomeric Excess (e.e.) qNMR Quantitative ¹H NMR qNMR->Chemical Determines Absolute Purity (Assay %) GCMS Headspace GC-MS GCMS->Residual Identifies & Quantifies Volatile Impurities

Caption: Orthogonal approach to purity assessment.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The "Why"

Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[8] The methodology relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes results in different retention times, allowing for their separation and individual quantification. For N-protected amino acids and their esters, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and π-π interactions.[9][10] This method provides the high resolution and sensitivity required to detect even trace amounts of the undesired enantiomer, making it the gold standard for determining enantiomeric excess (e.e.).[10]

Experimental Protocol: Chiral HPLC Analysis

This protocol is designed to be a self-validating system, with system suitability parameters ensuring the reliability of each run.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak IA (or equivalent amylose-based CSP), 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Hexane and 2-Propanol (IPA) with a small percentage of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 (Hexane:IPA) + 0.1% TFA. The ratio must be optimized for the specific column batch.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the (S)-2-chlorophenylglycine methyl ester sample in the mobile phase to create a 1 mg/mL stock solution. Prepare a racemic standard of 2-chlorophenylglycine methyl ester in the same manner to confirm peak identification and resolution.

  • System Suitability:

    • Inject the racemic standard.

    • The resolution (Rs) between the two enantiomer peaks must be greater than 1.5. This confirms the column's ability to separate the enantiomers.

    • The tailing factor for each peak should be less than 2.0.

  • Analysis:

    • Inject the sample solution in triplicate.

    • Identify the peaks based on the retention times established with the racemic standard. The (S)-enantiomer is expected to be the major peak.

    • Calculate the area percentage of the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Comparative Data: Enantiomeric Purity of Commercial Samples
SupplierRetention Time (S)-isomer (min)Retention Time (R)-isomer (min)% Area (S)-isomer% Area (R)-isomerEnantiomeric Excess (e.e.)
Supplier A 8.5210.2199.910.0999.82%
Supplier B 8.5510.2599.650.3599.30%
Supplier C 8.5010.19>99.95<0.05 (Below LOQ)>99.90%
(Data are representative and for illustrative purposes.)

Chemical Purity (Assay) by Quantitative ¹H NMR (qNMR)

Expertise & Experience: The "Why"

While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method that can determine the absolute purity or "assay" of a substance.[7][11] Its power lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei giving rise to that signal.[12][13] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, one can accurately determine the analyte's purity without needing a specific reference standard of the analyte itself.[14] This makes qNMR an invaluable, unbiased tool for verifying the purity values stated on a supplier's Certificate of Analysis.

Experimental Protocol: ¹H qNMR for Assay Determination

Instrumentation:

  • NMR Spectrometer (400 MHz or higher) equipped with a probe capable of automated shimming and pulse calibration.

Materials:

  • Internal Standard (IS): Maleic acid (certified reference material). It is selected for its high purity, stability, and having signals that do not overlap with the analyte signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the (S)-2-chlorophenylglycine methyl ester sample into a clean vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Record the exact masses of both the sample and the standard.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically D1 ≥ 30s) to allow for full relaxation of the protons. Use a calibrated 90° pulse.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate the signals for both the analyte and the internal standard.

      • Analyte: Integrate a well-resolved signal unique to (S)-2-chlorophenylglycine methyl ester (e.g., the methoxy protons -OCH₃, a singlet).

      • Internal Standard: Integrate the signal for the vinylic protons of maleic acid (a singlet at ~6.3 ppm).

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (e.g., 3 for -OCH₃, 2 for maleic acid vinyl)

      • MW = Molecular Weight

      • m = mass

      • P_IS = Purity of the internal standard (as a decimal)

Comparative Data: Chemical Purity of Commercial Samples
SupplierAnalyte Signal (Integral)Internal Standard Signal (Integral)Calculated Chemical Purity (Assay %)
Supplier A 3.002.0599.5%
Supplier B 3.002.0997.6%
Supplier C 3.002.03>99.8%
(Data are representative and for illustrative purposes.)

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The "Why"

Residual solvents are process-related impurities that must be controlled within pharmaceutically acceptable limits as defined by guidelines such as ICH Q3C. Headspace GC-MS is the industry-standard technique for this analysis. It involves heating the sample in a sealed vial to partition volatile solvents into the headspace gas, which is then injected into the GC-MS system. The gas chromatograph separates the volatile components, and the mass spectrometer provides definitive identification and quantification. This method is highly sensitive and specific for the volatile organic compounds used during synthesis and purification.

Experimental Protocol: Headspace GC-MS

Instrumentation:

  • GC-MS system with a headspace autosampler.

GC-MS Conditions:

  • Column: DB-624 or equivalent (for volatile organic compounds).

  • Headspace Parameters: Vial equilibration at 80°C for 15 minutes.

  • GC Inlet: Split injection, 200°C.

  • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

  • MS Parameters: Electron Impact (EI) ionization, scan range m/z 35-350.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a standard stock solution containing known concentrations of expected solvents (e.g., methanol, dichloromethane, ethyl acetate, toluene) in a suitable high-boiling solvent like DMSO.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a fixed volume of DMSO.

  • Analysis:

    • Run the standard solutions to create a calibration curve for each potential solvent.

    • Run the sample vials.

    • Identify peaks in the sample chromatogram by comparing retention times and mass spectra to the standards.

    • Quantify the amount of each solvent present in the sample using the calibration curve.

Comparative Data: Residual Solvents in Commercial Samples
SupplierMethanol (ppm)Dichloromethane (ppm)Toluene (ppm)
Supplier A 250< 50< 10
Supplier B 150012085
Supplier C < 100< 50< 10
(Data are representative and for illustrative purposes. Limits are defined by ICH guidelines.)

Synthesis and Final Comparison

A holistic view of product quality emerges only when data from all three orthogonal methods are considered together.

Sources

Validation

A Guide to Inter-Laboratory Comparison of Enantiomeric Excess Determination: Ensuring Chiral Purity Across the Pharmaceutical Industry

The accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of drug development and quality control. Since enantiomers of a chiral drug can exhibit significantly different pharmacological and toxico...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of drug development and quality control. Since enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies worldwide demand rigorous control and precise measurement of the enantiomeric composition of active pharmaceutical ingredients (APIs). An inter-laboratory comparison, often referred to as a round-robin or proficiency test, serves as a critical tool to evaluate and ensure the consistency and reliability of these measurements across different analytical laboratories.[1] This guide provides an in-depth comparison of the most prevalent analytical techniques for ee determination, supported by experimental insights and protocols designed to establish a robust framework for inter-laboratory studies.

The Imperative of Methodological Harmony

The primary goal of an inter-laboratory comparison is to assess the performance of various laboratories when analyzing identical samples.[1] This process is fundamental for standardizing analytical procedures, benchmarking laboratory capabilities, and ultimately ensuring that the reported ee values are accurate and reproducible, regardless of where the analysis is performed. This guide will delve into the nuances of the most common analytical techniques, providing the necessary framework to design and execute a successful inter-laboratory study.

Comparative Analysis of Core Analytical Techniques

The determination of enantiomeric excess predominantly relies on chromatographic and spectroscopic methods. The selection of a particular technique is often governed by factors such as the chemical nature of the analyte, required accuracy and sensitivity, sample complexity, and available instrumentation.[1][2]

Chromatographic Techniques: The Gold Standard

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the cornerstones of enantioselective analysis. These techniques physically separate enantiomers, allowing for their individual quantification.[3][4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Widely considered the gold standard, chiral HPLC offers high resolution and robustness for a broad range of chiral compounds.[3][5] Polysaccharide-based CSPs are particularly versatile and effective for resolving a wide array of chiral molecules.[5]

    • Advantages: High accuracy, precision, and broad applicability.

    • Disadvantages: Longer analysis times and higher consumption of organic solvents compared to SFC.[3]

  • Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to HPLC, SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier.[6]

    • Advantages: Faster separations, reduced organic solvent consumption, and improved peak symmetries are often observed.[3][6]

    • Disadvantages: Requires specialized instrumentation.

  • Chiral Gas Chromatography (GC): Primarily suited for volatile and thermally stable compounds. Derivatization is often necessary for non-volatile analytes.

    • Advantages: Excellent resolution and sensitivity for appropriate analytes.

    • Disadvantages: Limited to volatile compounds; high temperatures can potentially cause racemization of some analytes.[4]

Spectroscopic Techniques: Rapid Screening and Orthogonal Verification

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a different approach to ee determination, often with the benefit of rapid analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers of a chiral molecule can be distinguished in the NMR spectrum.[7][8]

    • Advantages: Rapid, non-destructive, and requires minimal sample preparation, making it suitable for high-throughput screening and reaction monitoring.[2][7]

    • Disadvantages: Lower sensitivity and accuracy compared to chromatographic methods and requires a relatively high analyte concentration.[1][7]

A comparative summary of these techniques is presented below:

FeatureChiral HPLCChiral SFCChiral GCChiral NMR
Principle Differential interaction with a chiral stationary phase.[3]Differential interaction with a chiral stationary phase using a supercritical fluid mobile phase.[6]Differential interaction with a chiral stationary phase in the gas phase.[2]Formation of transient diastereomeric complexes leading to distinct NMR signals.[2][7]
Sample Preparation Dissolution in a suitable solvent, filtration.[5]Dissolution in a suitable solvent.Often requires derivatization for non-volatile compounds.Simple mixing with a chiral auxiliary or derivatization.[2]
Resolution High to excellent.[5]High to excellent.[6]Excellent for suitable analytes.Dependent on the analyte and chiral auxiliary combination.[1]
Analysis Time Moderate.[5]Fast.[3][6]Fast to moderate.Very fast.[7]
Solvent Consumption High.[3]Low.[3]Low.Very low.[2]
Key Advantage Robustness and wide applicability.[5]Speed and "green" chemistry.[6]High efficiency for volatile compounds.Non-destructive and high-throughput.[7]

Designing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable results. The following workflow provides a comprehensive framework for conducting such a study.

InterLaboratory_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Homogeneous & Stable Test Material P1->P2 P3 Prepare & Distribute Samples P2->P3 P4 Develop & Distribute Detailed Analytical Protocols P3->P4 E1 Participating Laboratories Receive Samples & Protocols P4->E1 E2 Perform Analysis According to Protocol E1->E2 E3 Conduct System Suitability Tests E2->E3 E4 Report Results & Raw Data E2->E4 A1 Collect & Compile Data from All Laboratories E4->A1 A2 Perform Statistical Analysis (e.g., Z-scores, Reproducibility) A1->A2 A3 Identify Outliers & Investigate Discrepancies A2->A3 A4 Issue Final Report & Recommendations A3->A4

Caption: General workflow of an inter-laboratory comparison study.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the determination of enantiomeric excess of a hypothetical chiral API, "ChiralPro," using chiral HPLC and chiral NMR.

Protocol 1: Chiral HPLC Method

This protocol is based on established practices for chiral method validation.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the ChiralPro test sample in the mobile phase to a final concentration of approximately 1 mg/mL.[5]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

    • Prepare a racemic standard of ChiralPro at the same concentration.

    • Prepare a "System Suitability" solution containing both enantiomers, with the minor enantiomer at the limit of quantitation (LOQ) level.[10]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).[5]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, adding 0.1% of an amine modifier like diethylamine can improve peak shape.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.[5]

    • Detection: UV at a suitable wavelength (e.g., 254 nm).[5]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Before sample analysis, inject the racemic standard and the system suitability solution.

    • The resolution between the two enantiomer peaks in the racemic standard injection must be ≥ 1.5.[10]

    • The signal-to-noise ratio for the minor enantiomer in the system suitability solution should be ≥ 10.[10]

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram.[5]

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[3]

Protocol 2: Chiral NMR Method

This protocol provides a rapid, non-destructive alternative for ee determination.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the ChiralPro test sample into an NMR tube.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the integral values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Data Presentation and Interpretation

The results from an inter-laboratory study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Inter-Laboratory Comparison Results for ChiralPro (95% ee)

LaboratoryTechniqueReported ee (%)Standard DeviationZ-Score*
Lab AHPLC95.20.30.4
Lab BHPLC94.80.4-0.4
Lab CHPLC96.10.52.2
Lab DSFC95.10.20.2
Lab ESFC94.90.3-0.2
Lab FNMR93.51.1-3.0
Lab GNMR94.10.9-1.8

*Z-scores are calculated based on the consensus mean and standard deviation of all participating laboratories. A |Z-score| > 2 is generally considered questionable, and > 3 is unsatisfactory.

Method Validation: The Foundation of Trustworthiness

Any analytical method used for ee determination must be validated to ensure it is fit for its intended purpose.[10] Method validation should be performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[11][12][13]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: A direct correlation between analyte concentration and the analytical signal.[14]

  • Accuracy: The closeness of the test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for analytical method validation.

Conclusion

A successful inter-laboratory comparison of enantiomeric excess determination hinges on a well-structured plan, validated and harmonized analytical methods, and rigorous statistical analysis of the results. By fostering collaboration and adhering to best practices, the pharmaceutical industry can ensure the global consistency and reliability of chiral purity assessments, which is paramount for patient safety and regulatory compliance. The complementary nature of chromatographic and spectroscopic techniques provides a powerful toolkit for both routine quality control and orthogonal verification, strengthening the confidence in the analytical data generated.[7]

References

  • Scientech. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 36-42.
  • Hossain, M. A., & Rahman, M. M. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 89-96.
  • NIST. (2022, November 3). Evaluating Inter-Laboratory Comparison Data. Retrieved from [Link]

  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Wenzel, T. J. (2000). NMR determination of enantiomeric excess. Journal of the Indian Institute of Science, 80(3), 217-234.
  • Pápai, K., & Kuki, Á. (2019). Determining enantiomeric excess from overlapping HPLC peaks: Discussion of errors in the methods. Journal of Chemometrics, 33(10), e3168.
  • Nieto, I., & Anslyn, E. V. (2011). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. The Journal of organic chemistry, 76(16), 6539-6548.
  • University of Liverpool. (2021, April 30). Stereochemistry - Stereoelectronics. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Younes, A. A., Mangelings, D., & Vander Heyden, Y. (2012). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • James, T. D., & Anslyn, E. V. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(49), 17564-17571.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • MATEC Web of Conferences. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. Retrieved from [Link]

  • United for Efficiency. (2021, June 14). Overview of Round Robin Testing. Retrieved from [Link]

  • Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • S. R. R. (2022, May 12). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Ester Separation

The enantiomeric purity of amino acids and their ester derivatives is a critical quality attribute in the pharmaceutical, agrochemical, and chemical industries, where they serve as fundamental chiral building blocks for...

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of amino acids and their ester derivatives is a critical quality attribute in the pharmaceutical, agrochemical, and chemical industries, where they serve as fundamental chiral building blocks for synthesizing new bioactive molecules.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as a premier technique for accurately determining enantiomeric composition and for the preparative isolation of pure enantiomers.[1]

This guide provides an in-depth comparison of the most effective CSPs for the resolution of amino ester enantiomers. We will delve into the core principles of chiral recognition for each phase, present comparative experimental data, and offer detailed protocols to empower researchers in developing robust and efficient separation methods.

Understanding the Players: Major Classes of CSPs

The successful separation of enantiomers via HPLC relies on the differential, transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] For amino esters, three classes of CSPs have demonstrated exceptional utility: Polysaccharide-based, Crown Ether-based, and Pirkle-type CSPs.

Polysaccharide-based CSPs, derived from cellulose and amylose polymers functionalized with various phenylcarbamates, are the most widely used CSPs due to their broad applicability and remarkable recognition capabilities.[3][4] The chiral selectors are either physically coated or covalently immobilized onto a silica gel support.[5][6]

Mechanism of Recognition: Chiral recognition on polysaccharide phases is a complex process governed by a combination of interactions occurring within the helical grooves of the polymer structure.[3][6] For amino esters, key interactions include:

  • Hydrogen Bonding: The carbamate groups on the CSP can act as hydrogen bond donors and acceptors, interacting with the ester and amino functionalities of the analyte. The presence of the carbonyl group in amino esters can lead to better chiral recognition compared to simple chiral amines.[1][7]

  • π-π Interactions: Aromatic rings on the CSP's phenylcarbamate selectors can engage in π-π stacking with aromatic moieties in the amino ester.

  • Dipole-Dipole Interactions: Polar groups on both the CSP and the analyte contribute to stereoselective recognition.

  • Steric Fit (Inclusion): The most critical factor is how well one enantiomer fits into the chiral cavities or "grooves" of the polysaccharide backbone compared to the other.[6]

Immobilized polysaccharide CSPs offer a significant advantage over their coated counterparts by allowing for a much wider range of organic solvents, including chlorinated solvents and ethers, which can be crucial for method development and for understanding recognition mechanisms.[8]

Performance Data & Comparison: In normal phase mode (typically using hexane/alcohol mobile phases), amylose-based phases often show superior performance for N-derivatized amino acid esters. For instance, Chiralpak IA and Chiralpak AD-H, both based on amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity for these compounds.[1][7][9]

Analyte (NBD-Derivative)CSPMobile Phase (v/v)α (Separation Factor)Rs (Resolution)Reference
Alanine Ethyl EsterChiralpak IAHexane/2-Propanol (90/10)2.119.01[1]
Leucine Ethyl EsterChiralpak IAHexane/2-Propanol (90/10)1.837.98[1]
Phenylalanine Ethyl EsterChiralpak IAHexane/2-Propanol (90/10)2.018.11[1]
Leucine Ethyl EsterChiralpak AD-HHexane/2-Propanol (80/20)1.757.12[7]
Phenylalanine Ethyl EsterChiralpak AD-HHexane/2-Propanol (80/20)1.957.99[7]

Note: Derivatization with reagents like 4-nitro-7-nitro-2,1,3-benzoxadiazole (NBD) is often used to introduce a chromophore/fluorophore for enhanced detection and can also improve interaction with the CSP.[7][9]

Crown ether-based CSPs, such as those in the CROWNPAK® series, are specifically designed for the separation of compounds containing a primary amino group at the chiral center.[10] This makes them exceptionally well-suited for the analysis of underivatized amino acids and their esters.[10][11]

Mechanism of Recognition: The chiral recognition mechanism is fundamentally based on a host-guest complexation model.[11][12]

  • Protonation: The analysis is performed in an acidic mobile phase (e.g., aqueous perchloric acid, pH 1-2) to ensure the primary amino group of the analyte is protonated to form an ammonium ion (-NH₃⁺).[12][13]

  • Complexation: The protonated ammonium group fits into the cavity of the crown ether ring, forming strong hydrogen bonds with the ether oxygen atoms.

  • Three-Point Interaction: Chiral recognition is achieved through the primary complexation and additional steric interactions between the analyte's substituents and the chiral barriers (e.g., binaphthyl groups) of the crown ether.[11]

The immobilized versions (e.g., CROWNPAK CR-I) expand the range of usable solvents, enhancing resolution possibilities.[14] A key feature is the ability to invert the elution order by switching between the (+) and (-) forms of the CSP, which is highly advantageous for preparative separations or trace analysis.[10][11]

Performance Data & Comparison: These columns operate in reversed-phase or polar ionic modes and are the gold standard for many underivatized amino acid and amino ester separations.

AnalyteCSPMobile Phaseα (Separation Factor)Rs (Resolution)Reference
DL-SerineCROWNPAK CR-I(+)HClO₄ (aq, pH 1.0)/ACN (85/15)->2.0[14]
DL-PhenylalanineCROWNPAK CR(+)HClO₄ (aq, pH 1.5)2.673.50Daicel Handbook
DL-TryptophanCROWNPAK CR(+)HClO₄ (aq, pH 1.0)5.316.20Daicel Handbook
DL-LeucineCROWNPAK CR(+)HClO₄ (aq, pH 2.0)1.702.10Daicel Handbook

Developed by William H. Pirkle, these were among the first "rationally designed" CSPs. They consist of a small chiral molecule, often an amino acid derivative, covalently bonded to the silica support.[15]

Mechanism of Recognition: The prevailing model for chiral recognition on Pirkle-type phases is the "three-point interaction" rule.[2][15] For an amino ester derivative, these interactions typically involve:

  • π-π Interactions: The CSP contains a π-electron deficient aromatic ring (π-acceptor, e.g., 3,5-dinitrobenzoyl group) which interacts with a π-electron rich aromatic ring on the analyte (or its derivative).

  • Hydrogen Bonding: Interactions between amide, ester, or carboxyl groups on the CSP and complementary groups on the analyte.

  • Dipole Stacking or Steric Hindrance: These forces help to lock the analyte into a specific orientation, allowing for stereoselective discrimination.

These phases are robust and can be used in both normal- and reversed-phase modes.[15] They are particularly effective for N-acylated amino esters, where the derivative provides the necessary interaction points. For example, N-(3,5-dinitrobenzoyl) derivatives of amino acids and esters are well-resolved on phases containing π-donating selectors like N-(1-naphthyl)leucine.[15]

Performance Data & Comparison: While newer polysaccharide phases often provide higher success rates in initial screening, Pirkle-type phases can offer exceptional selectivity when the analyte has the correct complementary functionality.[16][17][18][19]

Analyte (NBD-Derivative)CSPMobile Phase (v/v)α (Separation Factor)Rs (Resolution)Reference
Phenylalanine Methyl EsterSUMICHIRAL OA-2500(S)Hexane/1,2-Dichloroethane/Ethanol (100/20/10)1.151.63[17]
Alanine Methyl EsterSUMICHIRAL OA-2500(S)Hexane/1,2-Dichloroethane/Ethanol (100/20/10)1.101.35[17]
Strategic Method Development

A systematic approach is crucial for efficiently developing a chiral separation method. The following workflow outlines a logical screening and optimization process.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization start Define Analyte (Amino Ester Structure) c1 Polysaccharide CSPs (e.g., IA, AD, IC, OD-H) start->c1 Select CSP Classes c2 Crown Ether CSPs (e.g., CR-I(+)) start->c2 Select CSP Classes c3 Pirkle-type CSPs (If derivatized) start->c3 Select CSP Classes m1 Normal Phase (Hexane/IPA/EtOH) c1->m1 m2 Reversed Phase / Polar Ionic (Acidic aq. buffer/ACN/MeOH) c2->m2 c3->m1 opt_start Partial or Baseline Separation Achieved m1->opt_start m2->opt_start opt_mobile Optimize Mobile Phase - Alcohol Type (IPA vs EtOH) - Modifier % opt_start->opt_mobile opt_add Optimize Additives - Acidic (TFA, FA) - Basic (DEA) opt_mobile->opt_add opt_temp Optimize Temperature (Lower T often improves Rs) opt_add->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow final Validated Method (Rs > 1.5) opt_flow->final

Caption: A systematic workflow for chiral method development.

Causality Behind Choices:

  • Initial CSP Selection: The choice is guided by the analyte's structure. If the amino ester has a free primary amine, a Crown Ether CSP is a logical first choice.[11][20] For derivatized or more complex amino esters, the broad applicability of polysaccharide CSPs makes them an excellent starting point.[21][22]

  • Mobile Phase Mode: Polysaccharide and Pirkle-type CSPs are most often screened first in normal phase mode (e.g., Hexane/Isopropanol) as hydrogen bonding, a key recognition mechanism, is more pronounced in non-polar environments.[4] Crown Ether phases require an acidic aqueous mobile phase to protonate the analyte.[12]

  • Optimization: Resolution (Rs) is a function of efficiency (N), retention (k), and selectivity (α). Changing the alcohol type (e.g., ethanol vs. isopropanol) or its percentage directly impacts selectivity (α) by altering the hydrogen bonding environment. Temperature changes affect the thermodynamics of the diastereomeric complex formation; lower temperatures often increase the stability difference between the two complexes, leading to higher selectivity.[12]

Visualizing Chiral Recognition

Understanding the proposed mechanism of interaction can aid in troubleshooting and method optimization.

Caption: Simplified models of chiral recognition mechanisms.

Experimental Protocols

This section provides a self-validating, step-by-step protocol for a typical screening experiment on a polysaccharide CSP.

Protocol: Screening of a Racemic Amino Ester on a Chiralpak IA Column

  • System Preparation:

    • Ensure the HPLC system is clean. Flush the entire system, including the injector, with the initial mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) for at least 30 minutes or until a stable baseline is achieved.

    • Causality: Residual solvents from previous analyses can interfere with the separation or damage the coated CSP. A stable baseline is essential for accurate peak integration.

  • Column Installation and Equilibration:

    • Install the Chiralpak IA (250 x 4.6 mm, 5 µm) column, ensuring the flow direction matches the arrow on the column tag.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until the backpressure and detector baseline are stable (typically 20-30 column volumes).

    • Causality: Proper equilibration ensures the CSP is saturated with the mobile phase, providing a consistent and reproducible chromatographic environment.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the racemic amino ester and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Causality: Dissolving the sample in the mobile phase prevents solvent mismatch effects that can cause peak distortion. Filtering removes particulates that could clog the column frit.

  • Chromatographic Run:

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

    • Injection Volume: 5 µL

    • Run the analysis for a sufficient time to allow both enantiomers to elute.

  • Data Analysis and System Validation:

    • If no separation is observed, or retention is too short/long, systematically adjust the mobile phase composition. For example, change to Hexane/IPA (95:5) to increase retention or (80:20) to decrease retention.

    • If separation is achieved, calculate the retention factors (k), separation factor (α), and resolution (Rs).

    • To confirm the system is performing correctly, inject a well-characterized chiral standard known to resolve on the column, if available.

    • Causality: A systematic approach to adjusting solvent strength allows for efficient optimization. Calculating chromatographic parameters provides a quantitative measure of the separation quality, ensuring it meets the required criteria (typically Rs > 1.5 for baseline separation).

References

  • Kato, M., Fukushima, T., Santa, T., Imai, K., Nakashima, K., & Nishioka, R. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-2882. [Link]

  • Takahashi, K., et al. (2022). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Symmetry, 14(11), 2248. [Link]

  • Kato, M., Fukushima, T., Santa, T., Imai, K., Nakashima, K., & Nishioka, R. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. ResearchGate. [Link]

  • Kato, M., Fukushima, T., Santa, T., Imai, K., Nakashima, K., & Nishioka, R. (1998). Preparation and Evaluation of New Pirkle Type Chiral Stationary Phases With Long Alkyl Chains for the Separation of Amino Acid Enantiomers Derivatized With NBD-F. PubMed. [Link]

  • Kato, M., Fukushima, T., Santa, T., Imai, K., Nakashima, K., & Nishioka, R. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. RSC Publishing. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-217. [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]

  • Daicel Corporation. (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Application Note. [Link]

  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. [Link]

  • Heitmeier, S., & Blaschke, G. (2001). Chiral separation of amino acid esters by micellar electrokinetic chromatography. Journal of Chromatography A, 928(2), 271-279. [Link]

  • Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). [Link]

  • Puskás, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4626. [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Molnár-Gábor, D., et al. (2014). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1363, 133-142. [Link]

  • Sawada, M., et al. (1993). Chiral recognition in molecular complexation for the crown ether–amino ester system. A facile FAB mass spectrometric approach. Journal of the Chemical Society, Chemical Communications, (10), 853-855. [Link]

  • Daicel Corporation. (n.d.). CROWNPAK®. [Link]

  • Garcia-Rates, N., et al. (2013). Chiral Recognition of Amino Acid Enantiomers by a Crown Ether: Chiroptical IR-VCD Response and Computational Study. The Journal of Physical Chemistry B, 117(31), 9243-9252. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Gąsowska-Dobrowolska, J., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3241. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Lee, W. (n.d.). Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. Chosun University Repository. [Link]

  • Delépée, R., & Enjalbal, C. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4599. [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11049-11070. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2014). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations, pp. 15-22. Humana Press. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Anderson, T. M. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

  • Umstead, W., & Anderson, T. M. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Teledyne ISCO. [Link]

Sources

Validation

A Comparative Cost-Benefit Analysis of Industrial Clopidogrel Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: The Stereochemical Imperative of Clopidogrel Clopidogrel, marketed as its hydrogen sulfate salt, is a cornerstone of antiplatelet therapy, eff...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Imperative of Clopidogrel

Clopidogrel, marketed as its hydrogen sulfate salt, is a cornerstone of antiplatelet therapy, effectively preventing atherothrombotic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease. Its mechanism of action relies on the irreversible antagonism of the P2Y12 adenosine diphosphate (ADP) receptor on platelets. A critical aspect of Clopidogrel's pharmacology is its chirality; only the (S)-(+)-enantiomer possesses the desired therapeutic activity. The (R)-(-)-enantiomer is not only inactive but has been associated with adverse effects in preclinical studies. Consequently, the stereoselective synthesis of (S)-Clopidogrel is of paramount importance in its industrial production.

This guide provides a comprehensive cost-benefit analysis of three prominent synthetic pathways to (S)-Clopidogrel:

  • Classical Resolution of Racemic Clopidogrel: A traditional and widely practiced method involving the synthesis of a racemic mixture followed by separation of the desired enantiomer.

  • Asymmetric Synthesis via a Chiral Auxiliary: An elegant approach that introduces chirality early in the synthesis to direct the formation of the desired stereoisomer.

  • Enzymatic Resolution of a Racemic Intermediate: A green chemistry approach that utilizes the stereoselectivity of enzymes to resolve a key racemic intermediate.

We will delve into the technical intricacies, economic viability, and environmental and safety considerations of each route, providing you with the data and insights necessary to make informed decisions in the context of drug development and manufacturing.

Pathway 1: Classical Resolution of Racemic Clopidogrel

This pathway represents a robust and well-established method for the industrial production of (S)-Clopidogrel. The core strategy involves the non-stereoselective synthesis of racemic Clopidogrel, followed by the resolution of the enantiomers using a chiral resolving agent, most commonly L-camphorsulfonic acid (L-CSA).

Reaction Scheme

The synthesis of racemic Clopidogrel typically begins with the condensation of 2-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, often via a Strecker synthesis to form an aminonitrile intermediate. This is then converted to the corresponding amide, which is subsequently esterified to yield racemic Clopidogrel. The resolution is achieved by forming a diastereomeric salt with L-CSA, which can be separated by fractional crystallization. The desired (S)-Clopidogrel is then liberated from the salt and converted to its hydrogen sulfate form.[1][2]

Classical_Resolution 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Aminonitrile_Intermediate Aminonitrile Intermediate 2-Chlorobenzaldehyde->Aminonitrile_Intermediate NaCN Tetrahydrothienopyridine Tetrahydrothienopyridine Tetrahydrothienopyridine->Aminonitrile_Intermediate Racemic_Amide Racemic Amide Aminonitrile_Intermediate->Racemic_Amide Hydrolysis Racemic_Clopidogrel Racemic Clopidogrel Racemic_Amide->Racemic_Clopidogrel Esterification (MeOH, H2SO4) Diastereomeric_Salts Diastereomeric Salts ((S)-Clopidogrel-L-CSA and (R)-Clopidogrel-L-CSA) Racemic_Clopidogrel->Diastereomeric_Salts L-Camphorsulfonic Acid S_Clopidogrel_CSA_Salt (S)-Clopidogrel-L-CSA Salt (Crystallized) Diastereomeric_Salts->S_Clopidogrel_CSA_Salt Fractional Crystallization S_Clopidogrel_Base (S)-Clopidogrel Base S_Clopidogrel_CSA_Salt->S_Clopidogrel_Base Base S_Clopidogrel_Bisulfate (S)-Clopidogrel Bisulfate S_Clopidogrel_Base->S_Clopidogrel_Bisulfate H2SO4

Caption: Classical resolution pathway for (S)-Clopidogrel synthesis.

Cost-Benefit Analysis
ParameterAssessment
Raw Material Cost Moderate. Key starting materials like 2-chlorobenzaldehyde and 2-thienylethylamine (a precursor to tetrahydrothienopyridine) are commercially available at reasonable prices for bulk quantities. L-camphorsulfonic acid is a significant cost driver in this process.
Process Efficiency Moderate. While individual step yields can be high, the theoretical maximum yield for the desired enantiomer is only 50% in the resolution step. However, racemization and recycling of the undesired (R)-enantiomer can improve the overall yield, albeit with additional process steps and costs.[3]
Operational Complexity Moderate. The synthesis of the racemic compound is straightforward. The resolution step requires careful control of crystallization conditions to achieve high diastereomeric purity. Racemization of the unwanted enantiomer adds complexity.
Environmental Impact High. This route often employs hazardous reagents like sodium cyanide in the initial steps. The use of large volumes of solvents for reactions and crystallizations contributes to a high E-Factor/PMI. Waste streams include the resolving agent and solvents.
Safety Considerations High. The use of highly toxic sodium cyanide necessitates stringent safety protocols. Handling of large quantities of flammable solvents also poses risks.

Expertise & Experience Insights: The classical resolution pathway is the workhorse of Clopidogrel production for many generic manufacturers due to its well-established nature and the relatively low cost of the initial starting materials. The key to economic viability lies in the efficient recovery and racemization of the undesired (R)-enantiomer. Without an effective recycling strategy, 50% of the advanced intermediate is lost, making the process economically uncompetitive.

Pathway 2: Asymmetric Synthesis via a Chiral Auxiliary

This more modern approach introduces chirality early in the synthesis, avoiding the formation of a racemic mixture and the need for a resolution step. A chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective formation of a key bond, and is later removed.

Reaction Scheme

A common strategy involves the Strecker reaction of 2-chlorobenzaldehyde with a chiral amine, such as (1S)-1-(4-methoxyphenyl)ethylamine hydrochloride, and sodium cyanide. This forms a diastereomerically enriched aminonitrile. Subsequent hydrolysis and removal of the chiral auxiliary, followed by esterification, yields the enantiomerically pure (S)-2-chlorophenylglycine methyl ester. This key intermediate is then cyclized with a suitable thiophene derivative to afford (S)-Clopidogrel.[4]

Asymmetric_Synthesis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Diastereomeric_Aminonitrile Diastereomerically Enriched Aminonitrile 2-Chlorobenzaldehyde->Diastereomeric_Aminonitrile NaCN Chiral_Auxiliary Chiral Auxiliary ((1S)-1-(4-methoxyphenyl)ethylamine HCl) Chiral_Auxiliary->Diastereomeric_Aminonitrile S_Amino_Acid (S)-2-chlorophenylglycine Diastereomeric_Aminonitrile->S_Amino_Acid Hydrolysis & Auxiliary Cleavage S_Amino_Ester (S)-2-chlorophenylglycine Methyl Ester S_Amino_Acid->S_Amino_Ester Esterification S_Clopidogrel_Base (S)-Clopidogrel Base S_Amino_Ester->S_Clopidogrel_Base Cyclization Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->S_Clopidogrel_Base S_Clopidogrel_Bisulfate (S)-Clopidogrel Bisulfate S_Clopidogrel_Base->S_Clopidogrel_Bisulfate H2SO4

Caption: Asymmetric synthesis of (S)-Clopidogrel using a chiral auxiliary.

Cost-Benefit Analysis
ParameterAssessment
Raw Material Cost High. The chiral auxiliary is a specialty chemical and represents a significant portion of the raw material cost. While it can be recovered and recycled, this adds to the process complexity and cost.
Process Efficiency High. This route avoids the 50% yield limitation of classical resolution, leading to a more atom-economical process. High diastereoselectivities are often achieved in the key stereocenter-forming step.
Operational Complexity High. The synthesis and handling of the chiral auxiliary, as well as its recovery, require specialized expertise and equipment. The stereoselective reaction conditions often need precise control.
Environmental Impact Moderate. While still using hazardous reagents like sodium cyanide, the overall process can have a lower PMI compared to the classical resolution route due to higher efficiency and fewer steps if the auxiliary is efficiently recycled.
Safety Considerations High. Similar to the classical resolution, the use of sodium cyanide is a major safety concern.

Expertise & Experience Insights: The asymmetric synthesis pathway is technologically more advanced and offers a higher theoretical efficiency. The primary economic hurdle is the cost of the chiral auxiliary. For this route to be cost-effective on an industrial scale, highly efficient recovery and recycling of the auxiliary are non-negotiable. This pathway is often favored by originator companies and those with a strong focus on green chemistry and process optimization.

Pathway 3: Enzymatic Resolution of a Racemic Intermediate

This "green" chemistry approach leverages the high stereoselectivity of enzymes to resolve a racemic intermediate, often the racemic carboxylic acid or ester precursor to Clopidogrel.

Reaction Scheme

In a typical enzymatic resolution, a racemic mixture of a Clopidogrel precursor, such as racemic Clopidogrel carboxylic acid, is subjected to an esterification reaction in the presence of a lipase, for example, from Candida rugosa. The enzyme selectively catalyzes the esterification of one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer ((R)-carboxylic acid) unreacted. The resulting ester and unreacted acid can then be easily separated. The (S)-ester is then converted to (S)-Clopidogrel.[5][6]

Enzymatic_Resolution Racemic_Clopidogrel_Acid Racemic Clopidogrel Carboxylic Acid Separation Separation Racemic_Clopidogrel_Acid->Separation Esterification (MeOH) Enzyme Lipase (e.g., Candida rugosa) Enzyme->Separation S_Clopidogrel_Ester (S)-Clopidogrel Ester Separation->S_Clopidogrel_Ester R_Clopidogrel_Acid (R)-Clopidogrel Acid (Unreacted) Separation->R_Clopidogrel_Acid S_Clopidogrel_Bisulfate (S)-Clopidogrel Bisulfate S_Clopidogrel_Ester->S_Clopidogrel_Bisulfate H2SO4

Caption: Enzymatic resolution pathway for (S)-Clopidogrel synthesis.

Cost-Benefit Analysis
ParameterAssessment
Raw Material Cost Moderate to High. The cost of the enzyme can be substantial, although the use of immobilized enzymes allows for their recovery and reuse, which is crucial for economic viability. Other raw materials are similar to the classical resolution route.
Process Efficiency Moderate to High. Similar to classical resolution, the theoretical maximum yield is 50% for the desired enantiomer per pass. However, the unreacted (R)-enantiomer can be racemized and recycled. The high selectivity of the enzyme often leads to very high enantiomeric excess.
Operational Complexity Moderate. Requires expertise in handling and optimizing enzymatic reactions, including pH, temperature, and solvent control. Immobilization and recycling of the enzyme add operational steps.
Environmental Impact Low to Moderate. This is generally considered a "greener" route. Enzymatic reactions are typically run in milder conditions (aqueous or organic solvents at moderate temperatures) and avoid harsh or toxic reagents for the resolution step itself. This can lead to a lower E-Factor.
Safety Considerations Low to Moderate. The enzymatic resolution step itself is generally safe. The overall safety profile depends on the synthesis of the racemic precursor.

Expertise & Experience Insights: Enzymatic resolution is an attractive option from a green chemistry perspective. The main challenges are the cost, stability, and activity of the enzyme on an industrial scale. The development of robust, immobilized enzymes that can be recycled many times is key to making this process economically competitive. This route is often explored by companies looking to develop more sustainable and environmentally friendly manufacturing processes.

Comprehensive Comparison of Synthesis Pathways

FeatureClassical ResolutionAsymmetric Synthesis (Chiral Auxiliary)Enzymatic Resolution
Overall Yield (Theoretical Max.) 50% (without racemization)>90%50% (without racemization)
Number of Steps Moderate to High (including resolution and racemization)ModerateModerate to High (including precursor synthesis and resolution)
Key Cost Drivers L-Camphorsulfonic acid, solvent for crystallizationChiral auxiliaryEnzyme, immobilization support
Green Chemistry Profile Poor (hazardous reagents, high solvent usage)Moderate (can be improved with auxiliary recycling)Good (mild conditions, biodegradable catalyst)
Key Safety Hazards Sodium cyanide, flammable solventsSodium cyanide, flammable solventsDependent on precursor synthesis
Scalability Well-established and proven on a large scaleCan be challenging due to cost and handling of auxiliaryDependent on enzyme stability and cost at scale

Detailed Experimental Protocol: Classical Resolution of Racemic Clopidogrel

This protocol is a representative example of the classical resolution step.

Objective: To resolve racemic Clopidogrel base using L-(-)-camphorsulfonic acid to isolate the (S)-(+)-Clopidogrel-L-camphorsulfonate diastereomeric salt.

Materials:

  • Racemic Clopidogrel base (1.0 eq)

  • L-(-)-camphorsulfonic acid (0.9-1.0 eq)

  • Acetone (sufficient volume for dissolution at elevated temperature)

  • Seed crystals of (S)-(+)-Clopidogrel-L-camphorsulfonate salt (optional, but recommended)

Procedure:

  • Charge a suitable reactor with racemic Clopidogrel base and acetone.

  • Stir the mixture and heat to reflux to ensure complete dissolution.

  • In a separate vessel, dissolve L-(-)-camphorsulfonic acid in a minimal amount of warm acetone.

  • Slowly add the L-camphorsulfonic acid solution to the refluxing solution of racemic Clopidogrel.

  • After the addition is complete, continue to stir at reflux for a defined period (e.g., 1 hour).

  • Gradually cool the reaction mixture to ambient temperature. Seeding with a small amount of (S)-(+)-Clopidogrel-L-camphorsulfonate crystals at an appropriate temperature can facilitate selective crystallization.

  • Continue cooling the mixture to a lower temperature (e.g., 0-5 °C) and hold for several hours to maximize the yield of the crystallized salt.

  • Isolate the precipitated solid by filtration.

  • Wash the filter cake with cold acetone to remove the mother liquor containing the more soluble (R)-Clopidogrel-L-camphorsulfonate salt.

  • Dry the isolated (S)-(+)-Clopidogrel-L-camphorsulfonate salt under vacuum.

  • The mother liquor can be collected for the recovery and racemization of the (R)-enantiomer.

Self-Validation: The success of the resolution can be validated by measuring the specific optical rotation of the isolated salt and by chiral HPLC analysis to determine the diastereomeric excess.

Conclusion: Selecting the Optimal Pathway

The choice of the optimal synthesis pathway for (S)-Clopidogrel is a complex decision that depends on a variety of factors, including the scale of production, cost of raw materials and reagents, in-house technical expertise, and corporate commitment to green and sustainable chemistry.

  • Classical Resolution remains a viable and widely used option, particularly for generic manufacturers, due to its established nature and lower upfront raw material costs for the racemic synthesis. Its economic success is, however, heavily dependent on the efficient recycling of the undesired enantiomer.

  • Asymmetric Synthesis offers a more elegant and efficient route with a higher theoretical yield, making it attractive for large-scale production where atom economy is critical. The high cost of the chiral auxiliary is the main drawback, necessitating a highly efficient recycling program.

  • Enzymatic Resolution stands out as the most environmentally friendly approach, aligning with the principles of green chemistry. Its industrial viability hinges on the availability of robust and cost-effective enzymes that can be efficiently immobilized and recycled.

For drug development professionals, a thorough evaluation of these pathways, considering not only the immediate cost of goods but also the long-term sustainability and regulatory landscape, is essential for making a strategic and informed decision.

References

  • Sashikanth, S., et al. (2015). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. ResearchGate. Available at: [Link]

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]

  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. Available at: [Link]

  • 3ASenrise. (n.d.). 2-Chlorobenzyl cyanide, 98%. Available at: [Link]

  • Ranbaxy Laboratories Limited. (2008). Processes for the preparation of clopidogrel. WIPO Patent No. WO/2008/146249.
  • Forró, E., & Fülöp, F. (2010). Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel. Tetrahedron: Asymmetry, 21(17), 2104-2108. Available at: [Link]

  • ScieGen Pharmaceuticals. (n.d.). Clopidogrel Tablets USP Safety Data Sheet. Available at: [Link]

  • U.S. Food and Drug Administration. (2002). Environmental Assessment for Plavix (clopidogrel bisulfate) Tablets. Available at: [Link]

  • American Chemical Society. (2014). Process Mass Intensity Calculation Tool. Available at: [Link]

  • IndiaMART. (n.d.). Thiophene-2-Ethylamine, Liquid. Available at: [Link]

  • Amaris Chemical Solutions. (n.d.). Sodium Cyanide Extra Pure. Available at: [Link]

Sources

Comparative

Comparing the hydrochloride vs tartrate salt of 2-chlorophenylglycine methyl ester

An In-Depth Comparative Guide: Hydrochloride vs. Tartrate Salts of 2-Chlorophenylglycine Methyl Ester Mechanistic Context: The Foundation of Clopidogrel Synthesis In the commercial synthesis of the blockbuster antiplatel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Hydrochloride vs. Tartrate Salts of 2-Chlorophenylglycine Methyl Ester

Mechanistic Context: The Foundation of Clopidogrel Synthesis

In the commercial synthesis of the blockbuster antiplatelet drug Clopidogrel (Plavix), the stereochemical purity of the intermediate is non-negotiable. The therapeutic activity of Clopidogrel resides exclusively in its (S)-enantiomer. The primary chiral building block for this drug is 2-chlorophenylglycine methyl ester [1].

However, handling this compound as a free base presents severe logistical and chemical challenges. At room temperature, the free base is an oil, making it highly susceptible to spontaneous degradation and unsuitable for direct deracemization or long-term storage[2]. To bypass these limitations, process chemists convert the free base into specific salt forms. The tartrate salt and the hydrochloride (HCl) salt serve two distinct, highly synergistic roles in the manufacturing lifecycle: the former acts as the engine for chiral resolution, while the latter serves as the vehicle for racemization and recycling.

The Tartrate Salt: The Engine of Chiral Resolution

The (S)-(+)-2-chlorophenylglycine methyl ester tartrate salt is the direct, enantiopure precursor used in the downstream synthesis of Clopidogrel[3].

The Causality of the Choice: Chiral resolution requires a resolving agent that can form diastereomeric salts with distinct solubility profiles. L-(+)-tartaric acid is chosen because it forms a highly crystalline "conglomerate" with the (S)-enantiomer of 2-chlorophenylglycine methyl ester[3]. When mixed in a specific solvent system (typically methanol and acetone), the (S)-tartrate salt exhibits dramatically lower solubility than its (R)-counterpart, precipitating out of the solution and driving a high-yield kinetic resolution[4]. The tartrate counterion not only locks the stereocenter in place but also upgrades the physical state of the compound from a volatile oil to a highly stable, easily filterable solid[3].

Experimental Protocol 1: Chiral Resolution via L-(+)-Tartaric Acid

This protocol is a self-validating system; the success of the resolution is immediately verified via optical rotation measurements of the resulting crystals.

  • Free Base Preparation: Dissolve 100 kg of racemic 2-chlorophenylglycine methyl ester (free base) in 72 L of acetone[3].

  • Salt Formation: In a separate glass-lined reactor, prepare a suspension of L-(+)-tartaric acid in 400 L of methanol and maintain the temperature at 30–35 °C[3].

  • Diastereomeric Precipitation: Slowly add the free base solution to the tartaric acid suspension. Stir the reaction mass continuously for 12 hours[3].

  • Crystallization: Cool the mixture to 20–22 °C to induce the selective crystallization of the (S)-(+)-tartrate salt[3].

  • Thermodynamic Upgrading (Optional): To push enantiomeric purity >99%, subject the slurry to repeated heating (50–55 °C) and cooling (20–22 °C) cycles[3].

  • Validation: Filter, dry, and measure the specific optical rotation. A successful resolution will yield an [α]D20​ of approximately +85° to +90° (c=1, Methanol)[4].

The Hydrochloride Salt: The Vehicle for Racemization

In any chiral resolution, exactly 50% of the starting material is the unwanted (R)-enantiomer, which remains dissolved in the mother liquor. Discarding this material is economically unviable. Here, the (+/-)-2-chlorophenylglycine methyl ester hydrochloride salt becomes critical[2].

The Causality of the Choice: To recycle the unwanted (R)-enantiomer, it must be racemized back into a 50/50 (S)/(R) mixture. Heating the free base alone is inefficient and leads to ester hydrolysis or degradation. By treating the enriched free base with Thionyl Chloride ( SOCl2​ ) in methanol, the system achieves two goals simultaneously: it forms the stable hydrochloride salt, and the highly acidic, dehydrating environment activates the α -proton. This facilitates reversible enolization (or ketene formation) at the α -carbon, effectively scrambling the stereocenter without destroying the methyl ester group[5],[2].

Experimental Protocol 2: Racemization and HCl Salt Formation

This protocol utilizes NMR analysis as an internal checkpoint to confirm complete conversion before isolation.

  • Liberation: Treat the (R)-enriched mother liquor with a 10% aqueous sodium bicarbonate solution to break the soluble tartrate salt and liberate the free base[4]. Extract into an organic phase and concentrate.

  • Activation: Dissolve the enriched 2-chlorophenylglycine methyl ester (e.g., 100 g, 539 mmol) in 270 mL of Methanol[2].

  • Racemization: Dropwise, add SOCl2​ (47 mL, 647 mmol, 1.2 equiv) under controlled conditions[2].

  • Thermal Scrambling: Stir the mixture overnight at room temperature, then heat in a hot water bath for 3 hours[2].

  • Validation: Pull an aliquot for NMR analysis. The disappearance of diastereomeric tartrate signals and the stabilization of the α -proton shift indicates complete conversion to the racemic HCl salt[2].

  • Isolation: Evaporate ~50 mL of the methanol, then pour the remaining mixture into 700 mL of tert-butyl methyl ether (TBME). The racemic (+/-)-hydrochloride salt will precipitate as a white solid (Yield: ~95%)[6].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties and industrial applications of the two salt forms:

Property(S)-(+)-Tartrate Salt(+/-)-Hydrochloride Salt
CAS Number 141109-15-1[7]141109-14-0 (Base) / 213018-92-9 (L-HCl)[8]
Molecular Weight 349.72 g/mol [3]236.10 g/mol [8]
Physical State Highly Crystalline Solid[3]White to Off-White Solid[9]
Primary Synthetic Role Chiral resolution, direct API precursor[3]Racemization recycling, stable storage[2]
Stereochemistry Enantiopure (S)-(+)Racemic (+/-)
Solubility Profile Low in MeOH/Acetone at 20°C[3]Soluble in MeOH, Insoluble in TBME[6]

Workflow Visualization

The following diagram illustrates the symbiotic relationship between the tartrate and hydrochloride salts in the continuous manufacturing loop of Clopidogrel intermediates.

G Racemic Racemic 2-Chlorophenylglycine Methyl Ester (Free Base) Resolution Chiral Resolution (Crystallization) Racemic->Resolution Tartaric L-(+)-Tartaric Acid (Methanol/Acetone) Tartaric->Resolution STartrate (S)-(+)-Tartrate Salt (Crystalline Precipitate) Resolution->STartrate Precipitates RMother (R)-(-)-Enriched Mother Liquor (Unwanted Enantiomer) Resolution->RMother Remains in Solution Clopidogrel Clopidogrel (Plavix) Synthesis STartrate->Clopidogrel Racemization Racemization Process RMother->Racemization SOCl2 Thionyl Chloride (SOCl2) + Heat SOCl2->Racemization HClSalt (+/-)-Hydrochloride Salt (Recycled Intermediate) Racemization->HClSalt HClSalt->Racemic Base Neutralization

Fig 1: Cyclic workflow of Clopidogrel intermediate resolution and racemization.

References

  • Benchchem: (S)-(+)-2-Chlorophenylglycine methyl ester tartrate | 141109-15-1.
  • Academia.edu: Racemization of optically active 2-substituted Phenylglycinestern.
  • Santa Cruz Biotechnology (SCBT): L-(+)-2-Chlorophenylglycine methyl ester HCl | CAS 213018-92-9.
  • ChemicalBook: (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride | 141109-15-1.
  • ACS Publications (Organic Process Research & Development): Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel.
  • LGC Standards: (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt.
  • Google Patents (DE10348674B4): Racemization of optically active 2-substituted phenylglycine esters.
  • ResearchGate: Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel.
  • University of Groningen: Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel.

Sources

Safety & Regulatory Compliance

Safety

(2-Chlorophenyl)methyl 2-aminoacetate proper disposal procedures

Operational Guide to the Safe Handling and Disposal of (2-Chlorophenyl)methyl 2-aminoacetate In modern drug discovery and peptide synthesis, (2-chlorophenyl)methyl 2-aminoacetate (often referred to as 2-chlorobenzyl glyc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of (2-Chlorophenyl)methyl 2-aminoacetate

In modern drug discovery and peptide synthesis, (2-chlorophenyl)methyl 2-aminoacetate (often referred to as 2-chlorobenzyl glycinate) serves as a highly versatile building block[1]. However, its molecular architecture—specifically the covalently bonded chlorine atom on the aromatic ring—dictates strict logistical and safety protocols during disposal. Mismanagement of this compound not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental and human health risks[2].

This technical guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the segregation, management, and disposal of this halogenated organic compound. By understanding the chemical causality behind these procedures, laboratories can build inherently safer and more compliant workflows.

Physicochemical Properties & Hazard Profile

Understanding the molecular characteristics of (2-chlorophenyl)methyl 2-aminoacetate is the first step in establishing a safe operational workflow. The presence of both an amine and an ester group means the molecule is susceptible to pH-dependent hydrolysis, while the halogenated ring dictates its end-of-life destruction pathway.

PropertyValueOperational Implication
Chemical Name (2-Chlorophenyl)methyl 2-aminoacetateN/A
CAS Number 1251082-42-4 (Base)[1] / 1306605-59-3 (HCl)[3]Crucial for accurate hazardous waste manifesting.
Molecular Formula C9H10ClNO2 / C9H11Cl2NO2 (HCl Salt)Indicates the presence of halogens (Cl).
Molecular Weight 199.64 g/mol [1] / 235.06 g/mol Used for quantitative waste tracking and reporting.
Reactive Moieties Ester linkage, primary amineSusceptible to exothermic hydrolysis at pH <2 or >12.
Waste Classification Halogenated Organic WasteRequires high-temperature incineration[2].

The Causality of Segregation: Mitigating the Dioxin Threat

The fundamental rule of managing (2-chlorophenyl)methyl 2-aminoacetate is strict segregation from non-halogenated waste streams. The causality behind this rule is rooted in thermal chemistry.

When halogenated organic compounds are subjected to standard, low-temperature combustion (typically between 250°C and 450°C), they undergo de novo synthesis to form polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[4]. These dioxins are highly toxic, lipophilic endocrine disruptors that bioaccumulate in the environment[5].

To prevent dioxin formation, waste containing (2-chlorophenyl)methyl 2-aminoacetate must be routed to RCRA-permitted commercial incinerators capable of sustaining temperatures exceeding 850°C (often up to 1200°C for heavily halogenated streams)[6]. At these extreme temperatures, the dioxin precursors are completely destroyed[5]. Furthermore, these specialized facilities utilize rapid exhaust gas quenching to prevent post-combustion dioxin reformation[4] and employ alkaline scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas generated during the thermal decomposition of the chlorobenzyl group. Mixing this compound with non-halogenated waste dilutes the waste stream, potentially routing it to a standard facility unequipped to handle halogenated thermal byproducts[2].

Waste Segregation & Disposal Decision Tree

The following logical workflow ensures that all physical states of the chemical are routed to the correct terminal destruction facility.

WasteSegregation Start Waste Containing (2-Chlorophenyl)methyl 2-aminoacetate IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Washes) IsSolid->LiquidWaste Liquid HalogenatedSolid Halogenated Solid Waste Container SolidWaste->HalogenatedSolid IsAqueous Solvent Type? LiquidWaste->IsAqueous Incineration High-Temp Incineration (>850°C) + Scrubber HalogenatedSolid->Incineration OrganicSolv Organic Solvents (<20% Water) IsAqueous->OrganicSolv Organic AqueousSolv Aqueous Solutions (>20% Water) IsAqueous->AqueousSolv Aqueous HalogenatedLiquid Halogenated Organic Liquid Waste Stream OrganicSolv->HalogenatedLiquid AqueousWaste Halogenated Aqueous Waste Stream AqueousSolv->AqueousWaste HalogenatedLiquid->Incineration AqueousWaste->Incineration

Decision tree for the segregation and disposal of (2-chlorophenyl)methyl 2-aminoacetate waste.

Standard Operating Procedures (SOPs) for Disposal

To guarantee trustworthiness and safety, the following step-by-step methodologies incorporate self-validating checks to prevent adverse reactions during waste accumulation.

Protocol A: Liquid Waste Management (Reaction Mother Liquors)

Organic liquid waste is the most common byproduct in synthesis. It must be managed to preserve its fuel value (BTU) for incineration.

  • Compatibility Verification (Self-Validation): Before transferring the liquid to a waste carboy, test the pH of the solution using indicator paper. Ensure the pH is between 4 and 9. Causality: The ester linkage in (2-chlorophenyl)methyl 2-aminoacetate will hydrolyze exothermically if mixed with strongly acidic (pH < 2) or highly caustic (pH > 12) waste streams, potentially causing container rupture.

  • Water Content Assessment: Visually inspect and estimate the water content of the waste. Ensure it does not exceed 20%. Causality: High water content reduces the fuel value (BTU) of the waste, making it unsuitable for direct liquid injection incineration[2][7].

  • Segregation: Pour the solution into a dedicated, high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Liquid Waste."

  • Secondary Containment: Place the carboy in a secondary containment tray to capture any accidental overflow.

  • Manifesting: Log the estimated mass of (2-chlorophenyl)methyl 2-aminoacetate added to the carboy to ensure the total halogen content is tracked for the disposal vendor.

Protocol B: Solid Waste Management (Unused Reagent & Consumables)
  • Collection: Gather all solid residues, including the free base or hydrochloride salt, contaminated weighing boats, pipette tips, and spatulas.

  • Containment: Place the materials into a chemically compatible, leak-proof solid waste drum (e.g., a poly-lined fiber drum or rigid HDPE container).

  • Labeling: Affix a hazardous waste label stating "Halogenated Organic Solid Waste - Toxic." Include the CAS number (1251082-42-4 or 1306605-59-3).

  • Storage Validation: Verify that the storage area is free of strong oxidizers. Causality: The amine group can react violently with oxidizing agents, leading to fire hazards.

Protocol C: Emergency Spill Response

A spill introduces the risk of aerosolization (for powders) or rapid evaporation (for solvent solutions).

  • Assessment & PPE: Immediately don nitrile gloves, safety goggles, and a lab coat. If the spill involves the dry powder, wear an N95 or P100 particulate respirator. Causality: Inhalation of the active pharmaceutical building block can cause severe respiratory irritation and systemic exposure.

  • Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth. Do not use combustible materials like sawdust.

  • Containment (Solid): Gently dampen the powder with a compatible, low-volatility solvent (e.g., a damp paper towel) to prevent aerosolization during cleanup.

  • Collection: Sweep the absorbed material or damp powder using a non-sparking tool and place it into a dedicated HDPE solid waste container.

  • Decontamination: Wash the spill area with a mild detergent and water. Collect this wash water into a "Halogenated Aqueous Waste" container, keeping it strictly separate from the low-water organic waste stream.

References

  • U46119 | Sigma-Aldrich - MilliporeSigma | Sigma-Aldrich | 1

  • 1306605-59-3・(2-Chlorophenyl)methyl 2-aminoacetate hydrochloride | Fujifilm | 3

  • How Does the Process of Combustion Lead to the Formation of Dioxins? | Sustainability Directory | 4

  • Dioxin formation from waste incineration | PubMed (nih.gov) | 6

  • Dioxins and other harmful incinerator emissions | UKWIN | 5

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites | U.S. EPA | 2

  • Hazardous Materials Disposal Guide | Nipissing University | 7

Sources

Handling

A Researcher's Guide to the Safe Handling of (2-Chlorophenyl)methyl 2-aminoacetate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, (2-Chlorophenyl)methyl 2-aminoacetate, a halogenated amino...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, (2-Chlorophenyl)methyl 2-aminoacetate, a halogenated amino acid ester, represents a class of compounds that, while promising in synthetic applications, demands a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Our philosophy extends beyond mere compliance; it is about cultivating a deep-seated culture of safety. This is achieved not by simply listing rules, but by understanding the "why" behind each procedural step. By comprehending the chemical's hazard profile, we can logically deduce the necessary protective measures, transforming safety protocols from a checklist into an intuitive and effective practice.

Hazard Profile: Understanding the Adversary

(2-Chlorophenyl)methyl 2-aminoacetate and its close structural analogs are classified as irritants.[1][2][3] The primary routes of hazardous exposure are through skin contact, eye contact, and inhalation of dust or aerosols.[1]

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1]

  • Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

While comprehensive toxicological data for this specific molecule may be limited, the known hazards of similar chlorinated organic compounds and amino acid esters necessitate a cautious approach. The presence of a halogenated phenyl group suggests that upon combustion, toxic fumes such as hydrogen chloride, carbon oxides, and nitrogen oxides may be released.[1][2]

The Core of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical immediate step to mitigate the identified risks. This is not a one-size-fits-all scenario; the choice of PPE is a direct response to the specific hazards posed by (2-Chlorophenyl)methyl 2-aminoacetate.

Table 1: Recommended Personal Protective Equipment for Handling (2-Chlorophenyl)methyl 2-aminoacetate

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4]Protects against splashes and airborne particles, preventing serious eye irritation.[1][2][5]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.[4][6]Prevents direct skin contact, which is a primary route of exposure and can cause skin irritation.[1][2]
Skin & Body Protection A standard laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[6][7]Protects the skin from accidental spills and contamination.[1]
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH (US) or EN 149 (EU) approved respirator (e.g., N95 or P1) should be used.[6][8]Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[1][2]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Decision_Workflow PPE Selection Workflow for (2-Chlorophenyl)methyl 2-aminoacetate cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling (2-Chlorophenyl)methyl 2-aminoacetate AssessProcedure Assess Experimental Procedure Start->AssessProcedure SmallScale Small Scale / Low Dust Potential (e.g., weighing in a balance enclosure) AssessProcedure->SmallScale Low Risk LargeScale Large Scale / High Dust or Aerosol Potential (e.g., bulk transfer, sonication) AssessProcedure->LargeScale High Risk PPE_Low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->PPE_Low PPE_High Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron - Respirator (N95/P1) LargeScale->PPE_High Proceed Proceed with Experiment PPE_Low->Proceed PPE_High->Proceed

Caption: PPE selection workflow based on procedural risk.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured approach to handling (2-Chlorophenyl)methyl 2-aminoacetate minimizes the risk of exposure.

3.1. Engineering Controls: The First Line of Defense

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfers, a chemical fume hood is essential.[2][8]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

3.2. Procedural Workflow

  • Preparation:

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don the appropriate PPE as determined by your risk assessment (see Table 1 and the workflow diagram).

  • Handling:

    • When weighing, use a balance with a draft shield or conduct the weighing within a chemical fume hood to contain any dust.

    • For dissolution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical handling lifecycle. As a halogenated organic compound, (2-Chlorophenyl)methyl 2-aminoacetate requires specific disposal procedures.[9]

  • Waste Segregation: Never dispose of halogenated organic waste down the sink.[9][10] It must be collected in a designated, properly labeled, and sealed waste container for halogenated organic compounds.[10][11]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(2-Chlorophenyl)methyl 2-aminoacetate".[10][12] Do not use abbreviations.

  • Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at high temperatures (around 1200 K) in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[13] This ensures the complete destruction of the compound and prevents the formation of toxic byproducts like dioxins and furans.[13]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[12]

By adhering to these protocols, you not only protect yourself and your colleagues but also contribute to a safer and more responsible research environment.

References

  • El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • AHG004 Safety Data Sheet. (n.d.). 2. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). Organic Solvents. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Washington State University. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Praxair. (2021, June 10). SAFETY DATA SHEET. Praxair. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • Iberdrola. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Iberdrola. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.